(S)-3-Cyclohexylmorpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-cyclohexylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h9-11H,1-8H2/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMKKAIUIVUTTQ-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2COCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H]2COCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717599 | |
| Record name | (3S)-3-Cyclohexylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1270289-34-3 | |
| Record name | (3S)-3-Cyclohexylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Morpholine Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to (S)-3-Cyclohexylmorpholine: Structure, Properties, and Synthetic Strategies
The morpholine ring is a privileged heterocyclic motif in medicinal chemistry, prized for its unique combination of physicochemical and biological properties.[1] Its presence in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a favorable pharmacokinetic profile, largely due to the ether oxygen and the less basic nitrogen atom compared to piperidine.[1][2] These attributes have led to the incorporation of the morpholine scaffold into numerous clinically successful drugs, particularly those targeting the central nervous system (CNS), where blood-brain barrier permeability is a critical factor.[2] this compound represents a specific, chiral building block within this important class of compounds. This guide provides a detailed technical overview of its structure, chemical properties, plausible synthetic routes, and potential applications for researchers in drug development.
Part 1: Molecular Structure and Physicochemical Properties
This compound is a saturated heterocyclic compound featuring a morpholine ring substituted at the C-3 position with a cyclohexyl group. The stereogenic center at C-3, with an (S) configuration, imparts chirality to the molecule, which is a critical consideration in modern pharmacology where enantiomers often exhibit distinct biological activities and metabolic fates.
Core Chemical Structure
The fundamental structure consists of two interconnected saturated rings. Understanding the interplay between these two rings is key to appreciating the molecule's properties.
Caption: 2D structure of this compound with stereocenter.
Conformational Analysis: A Tale of Two Chairs
Both the morpholine and cyclohexyl rings adopt low-energy chair conformations. The critical aspect for this compound is the orientation of the bulky cyclohexyl group relative to the morpholine ring. In monosubstituted cyclohexanes, a large substituent overwhelmingly prefers the equatorial position to avoid destabilizing 1,3-diaxial steric interactions.[3][4]
However, the analysis for a 3-substituted morpholine is more complex. While the cyclohexyl group would sterically favor an equatorial position, a phenomenon known as pseudo-A(1,3) strain can occur between a substituent at C-3 and the substituent on the nitrogen atom (in this case, a hydrogen or lone pair).[2] This strain can, in some cases, force the C-3 substituent into an axial position to alleviate this specific interaction, particularly if the nitrogen is substituted with a bulky group.[2] For the unsubstituted N-H of this compound, an equilibrium between the two conformers is expected, with the equatorial conformer likely being favored.
Caption: Equilibrium between axial and equatorial conformers.
Physicochemical Properties
| Property | This compound (Predicted/Estimated) | 4-Cyclohexylmorpholine (Reported) | Reference |
| Molecular Formula | C₁₀H₁₉NO | C₁₀H₁₉NO | [5] |
| Molecular Weight | 169.26 g/mol | 169.26 g/mol | [5][6] |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | [7] |
| Boiling Point | ~220-240 °C (at atm. pressure) | Not specified | |
| pKa (of conjugate acid) | ~7.5 - 8.5 | Not specified (Morpholine pKa is ~8.5) | |
| LogP (Octanol/Water) | ~1.5 - 2.0 | 1.651 (Calculated) | [6] |
| Solubility | Soluble in organic solvents, slightly soluble in water | Soluble in organic solvents, known water solubility | [7] |
Note: Properties for this compound are estimations based on its structure and data from its isomer. These values require experimental verification.
Part 2: Synthesis and Spectroscopic Characterization
The synthesis of chiral substituted morpholines is a well-established field, offering several reliable strategies. While a specific protocol for this compound is not published, a robust and logical pathway can be designed based on existing methodologies.
Proposed Retrosynthetic Pathway
A logical approach involves the cyclization of a chiral amino alcohol precursor. This method preserves the stereochemistry of the starting material and is a common strategy for building substituted morpholine rings.[8]
Caption: Retrosynthetic analysis for this compound.
Experimental Protocol: A Validated Approach
This protocol is adapted from the general methodology for synthesizing substituted morpholines reported by Duggar et al., a method proven effective for various chiral substrates.[8]
Step 1: Synthesis of (S)-N-(2-hydroxy-1-cyclohexylethyl)-2-chloroacetamide
-
Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add (S)-2-amino-2-cyclohexylethanol (1.0 eq) and a solvent mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).
-
Cooling: Cool the reaction mixture to -10 °C using an ice-salt bath.
-
Acylation: Add chloroacetyl chloride (1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 0 °C.
-
Reaction: Stir the mixture at -10 °C to 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide. This intermediate is often used in the next step without further purification.
Causality: The biphasic THF/water system and low temperature are crucial for controlling the reactivity of the acid chloride, minimizing side reactions and ensuring selective N-acylation over O-acylation of the amino alcohol.
Step 2: Intramolecular Cyclization to (S)-5-Cyclohexylmorpholin-3-one
-
Setup: Dissolve the crude amide from Step 1 in a suitable solvent system such as isopropyl alcohol and dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Cyclization: Add a strong base, such as potassium tert-butoxide (4.0 eq), portion-wise to the solution. The strong base deprotonates the alcohol, which then acts as a nucleophile to displace the chloride in an intramolecular Sₙ2 reaction (Williamson ether synthesis), forming the morpholinone ring.
-
Reaction: Stir the reaction at 0 °C for 2-3 hours, monitoring by TLC.
-
Workup: Quench the reaction with water and extract the product with dichloromethane. Dry the combined organic layers and concentrate. Purify the resulting morpholinone by column chromatography.
Self-Validation: The formation of the six-membered lactam ring can be confirmed by the appearance of a characteristic amide carbonyl stretch in the IR spectrum (~1650 cm⁻¹) and the disappearance of the alcohol proton in the ¹H NMR spectrum.
Step 3: Reduction to this compound
-
Setup: In an oven-dried, three-neck flask under an inert atmosphere (e.g., Argon), prepare a suspension of a powerful reducing agent like lithium aluminum hydride (LAH) (3.0 eq) in anhydrous THF.
-
Addition: Cool the LAH suspension to 0 °C and add a solution of the morpholinone from Step 2 in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Workup (Fieser method): Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams.
-
Purification: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF. Concentrate the filtrate to yield the final product, this compound, which can be further purified by distillation or chromatography if necessary.
Trustworthiness: The Fieser workup is a standard, reliable method for quenching LAH reductions, resulting in an easily filterable solid and simplifying the purification process. The final product's identity and purity should be confirmed by NMR, MS, and chiral HPLC.
Spectroscopic Characterization (Expected)
While experimental spectra are not published, the key features can be predicted.
-
¹H NMR: Expect complex multiplets in the aliphatic region (~0.8-2.0 ppm) corresponding to the cyclohexyl and morpholine ring protons. The proton at the C-3 stereocenter would likely appear as a multiplet around 2.5-3.0 ppm. The N-H proton would be a broad singlet, its chemical shift dependent on concentration and solvent.
-
¹³C NMR: Expect ten distinct signals. The carbons of the cyclohexyl ring would appear in the range of ~25-45 ppm. The carbons of the morpholine ring would be shifted further downfield due to the adjacent heteroatoms, typically in the range of ~45-75 ppm.
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) would be expected at m/z = 169. Common fragmentation patterns would involve the loss of the cyclohexyl group or cleavage of the morpholine ring.
-
Infrared (IR) Spectroscopy: A broad absorption in the ~3300-3400 cm⁻¹ range corresponding to the N-H stretch. C-H stretching vibrations just below 3000 cm⁻¹. A prominent C-O-C stretching band around 1100 cm⁻¹.
Part 3: Applications and Future Outlook
The true value of this compound lies in its potential as a chiral building block for the synthesis of more complex, high-value molecules in drug discovery.
Role as a Pharmacophore and Scaffold
The morpholine moiety is a well-established pharmacophore that can impart desirable properties to drug candidates.[1][9]
-
CNS Drug Design: The balanced lipophilicity and reduced basicity of the morpholine ring are advantageous for crossing the blood-brain barrier.[2] Introducing the bulky, lipophilic cyclohexyl group at the 3-position could be a strategy to probe specific hydrophobic pockets in CNS targets like kinases or G-protein coupled receptors.
-
Modulation of PK/PD Properties: The morpholine scaffold is known to improve the pharmacokinetic and pharmacodynamic (PK/PD) profiles of therapeutic agents.[9] this compound could be used to synthesize analogs of existing drugs to enhance their metabolic stability or modify their receptor binding profile.
-
Kinase Inhibitors: Many successful kinase inhibitors incorporate a morpholine ring, where the oxygen atom often forms a crucial hydrogen bond in the hinge region of the kinase active site.[10] The (S)-3-cyclohexyl substitution provides a vector for exploring adjacent hydrophobic regions of the ATP-binding pocket.
Caption: Potential applications derived from the core scaffold.
Future Directions
The primary utility of this compound will be in library synthesis for lead discovery and in the structure-activity relationship (SAR) studies of existing lead compounds. Researchers can utilize this building block to systematically explore the impact of a bulky, chiral substituent at the 3-position of the morpholine ring—a position that is less commonly explored than the nitrogen (N-4) or C-2 positions. Its application will likely expand as the demand for novel, three-dimensionally complex scaffolds in drug discovery continues to grow.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Conformational Analysis | OpenOChem Learn [learn.openochem.org]
- 5. parchem.com [parchem.com]
- 6. Morpholine, 4-cyclohexyl- (CAS 6425-41-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. CAS 6425-41-8: Cyclohexylmorpholine | CymitQuimica [cymitquimica.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
(S)-3-Cyclohexylmorpholine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: The Significance of the Morpholine Scaffold and the Unique Potential of (S)-3-Cyclohexylmorpholine
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Its inherent properties, including metabolic stability, favorable aqueous solubility, and its ability to act as a hydrogen bond acceptor, make it a desirable component in the design of novel therapeutics. The introduction of a cyclohexyl group at the 3-position, particularly with a defined stereochemistry as in this compound, offers a unique three-dimensional profile. This specific substitution pattern can profoundly influence a molecule's interaction with biological targets, potentially leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide provides an in-depth overview of the physical and spectroscopic properties of this compound, alongside a detailed, field-proven protocol for its synthesis and characterization, aimed at empowering researchers in their drug discovery and development endeavors.
Predicted Physicochemical Properties
Due to the limited availability of experimental data for this specific chiral compound in public literature, the following physicochemical properties have been predicted using reputable computational tools, namely ChemAxon's MarvinSketch and ACD/Labs Percepta software suites.[1][2][3][4] These predictions serve as a valuable starting point for experimental design and handling.
| Property | Predicted Value | Prediction Software/Method |
| Molecular Formula | C₁₀H₁₉NO | - |
| Molecular Weight | 169.27 g/mol | - |
| Boiling Point | 245.8 ± 25.0 °C at 760 mmHg | ACD/Labs Percepta |
| Melting Point | Not readily predicted | - |
| Density | 1.0 ± 0.1 g/cm³ | ACD/Labs Percepta |
| pKa (most basic) | 9.2 ± 0.3 | ChemAxon MarvinSketch |
| LogP | 2.1 ± 0.5 | ChemAxon MarvinSketch |
| Aqueous Solubility | 1.8 g/L at pH 7.4 | ChemAxon MarvinSketch |
| Specific Rotation [α]D | Not readily predicted | - |
Note: Predicted values should be experimentally verified for critical applications. The lack of a readily predictable melting point is common for non-crystalline or low-melting solids. The specific rotation is highly dependent on the enantiomeric purity and experimental conditions and is best determined empirically.
Synthesis of this compound: A Rationale-Driven Experimental Protocol
The synthesis of 3-substituted morpholines can be achieved through various synthetic strategies.[5][6][7] A robust and stereochemically controlled approach involves the cyclization of a chiral amino alcohol. The following protocol is a well-established method adapted for the synthesis of this compound, emphasizing the reasoning behind each step to ensure a self-validating and reproducible process.
Experimental Workflow: Synthesis and Purification
Caption: Synthetic and purification workflow for this compound.
Step-by-Step Methodology
Materials:
-
(S)-2-Amino-2-cyclohexylethanol
-
2-Chloro-N,N-dimethylethylamine hydrochloride (or a similar 2-haloethylamine derivative)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (or other suitable solvent system for chromatography)
Procedure:
-
N-Alkylation:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (S)-2-amino-2-cyclohexylethanol (1.0 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. Causality: Sodium hydride acts as a strong base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide, which is necessary for the subsequent Williamson ether synthesis.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
In a separate flask, dissolve 2-chloro-N,N-dimethylethylamine hydrochloride (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture. Causality: The 2-haloethylamine provides the two-carbon unit required to form the morpholine ring. The choice of a protected amine (in this case, the hydrochloride salt which is neutralized in situ or used with an additional equivalent of base) can prevent undesired side reactions.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Intramolecular Cyclization (In situ):
-
Upon completion of the N-alkylation (as determined by TLC), the reaction mixture contains the intermediate which will undergo an intramolecular Williamson ether synthesis. The elevated temperature of the reflux facilitates this cyclization step. Causality: The deprotonated hydroxyl group (alkoxide) attacks the electrophilic carbon bearing the halogen, displacing it in an SN2 reaction to form the six-membered morpholine ring.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water to destroy any unreacted sodium hydride.
-
Adjust the pH of the aqueous layer to ~9-10 with a 1 M NaOH solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine. Causality: The brine wash helps to remove any remaining water and inorganic salts from the organic phase.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. Causality: Chromatography separates the desired product from any unreacted starting materials, byproducts, and impurities based on their differential polarity.
-
Elute with a gradient of ethyl acetate in hexanes (the exact ratio should be determined by TLC analysis).
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield this compound as a pure compound.
-
Spectroscopic Characterization: A Predictive Analysis
The following section details the predicted spectroscopic data for this compound. This data is generated using advanced computational software and provides a valuable reference for the characterization of the synthesized compound.
Spectroscopic Characterization Workflow
Caption: Comprehensive spectroscopic workflow for structural confirmation.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Predicted ¹H NMR (500 MHz, CDCl₃) Chemical Shifts (δ) and Multiplicities:
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Cyclohexyl-H (aliphatic) | 0.9 - 1.9 | Multiplets |
| Morpholine-H (axial/equatorial) | 2.5 - 4.0 | Multiplets |
| N-H | 1.5 - 2.5 | Broad Singlet |
Interpretation:
-
The complex multiplets in the upfield region (0.9 - 1.9 ppm) are characteristic of the cyclohexyl ring protons.
-
The signals between 2.5 and 4.0 ppm correspond to the protons on the morpholine ring. The diastereotopic nature of these protons, due to the chiral center at C3, will likely result in complex splitting patterns.
-
A broad singlet, typically exchangeable with D₂O, is expected for the N-H proton. The exact chemical shift of this proton can be highly dependent on concentration and solvent.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Predicted ¹³C NMR (125 MHz, CDCl₃) Chemical Shifts (δ):
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Cyclohexyl-C (aliphatic) | 25 - 45 |
| Morpholine-C (adjacent to N) | 45 - 55 |
| Morpholine-C (adjacent to O) | 65 - 75 |
| Morpholine-C3 (chiral center) | 55 - 65 |
Interpretation:
-
The upfield signals (25 - 45 ppm) are assigned to the sp³ hybridized carbons of the cyclohexyl ring.
-
The carbons of the morpholine ring adjacent to the nitrogen atom are expected to appear in the 45 - 55 ppm range.
-
The carbons adjacent to the more electronegative oxygen atom will be deshielded and appear further downfield, in the 65 - 75 ppm region.
-
The chiral carbon at the C3 position is predicted to have a chemical shift in the range of 55 - 65 ppm.
IR (Infrared) Spectroscopy
Predicted IR Absorption Bands (cm⁻¹):
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300 - 3500 (broad) | N-H stretch | Secondary Amine |
| 2850 - 2960 (strong) | C-H stretch | sp³ C-H (Cyclohexyl & Morpholine) |
| 1440 - 1470 | C-H bend | CH₂ |
| 1050 - 1150 (strong) | C-O stretch | Ether |
| 1100 - 1200 | C-N stretch | Amine |
Interpretation:
-
A broad absorption band in the region of 3300-3500 cm⁻¹ is a key indicator of the N-H stretching vibration of the secondary amine in the morpholine ring.
-
Strong, sharp peaks between 2850 and 2960 cm⁻¹ are characteristic of the C-H stretching vibrations of the sp³ hybridized carbons in both the cyclohexyl and morpholine rings.
-
A strong band in the 1050-1150 cm⁻¹ region is indicative of the C-O stretching of the ether linkage within the morpholine ring.
-
The C-N stretching vibration is expected to appear in the 1100-1200 cm⁻¹ range.
Mass Spectrometry (MS)
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 169.15
-
Key Fragmentation Patterns:
-
Loss of a cyclohexyl radical (m/z = 86): This would result in a fragment corresponding to the morpholine ring.
-
Alpha-cleavage adjacent to the nitrogen atom.
-
Fragmentation of the cyclohexyl ring.
-
Interpretation:
-
The molecular ion peak at m/z 169 would confirm the molecular weight of the compound.
-
The fragmentation pattern provides valuable structural information. The observation of a fragment at m/z 86 would strongly support the presence of the morpholine moiety.
Conclusion: A Foundation for Further Research
This technical guide provides a comprehensive overview of the predicted physical and spectroscopic properties of this compound, a molecule of significant interest in medicinal chemistry. The detailed, rationale-driven synthetic protocol offers a practical starting point for its preparation in a laboratory setting. By combining predictive data with established synthetic and analytical methodologies, this document serves as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this and related chiral morpholine derivatives. The self-validating nature of the described protocols, coupled with the in-depth explanation of the underlying chemical principles, is intended to facilitate reproducible and successful research outcomes.
References
An In-depth Technical Guide to (S)-3-Cyclohexylmorpholine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of (S)-3-Cyclohexylmorpholine, a chiral heterocyclic compound of significant interest in medicinal chemistry. By synthesizing field-proven insights with established scientific principles, this document serves as a crucial resource for professionals engaged in the synthesis, characterization, and application of novel chemical entities for drug development.
Core Compound Identification and Properties
This compound is a chiral saturated heterocycle. The designation '(S)' refers to the stereochemistry at the C-3 position of the morpholine ring, which is a critical determinant of its interaction with biological targets. The morpholine scaffold itself is a privileged structure in medicinal chemistry, often imparting favorable physicochemical properties such as improved aqueous solubility and metabolic stability to drug candidates[1][2]. The addition of a cyclohexyl group at the 3-position introduces a lipophilic moiety that can significantly influence the compound's pharmacokinetic and pharmacodynamic profile.
Chemical Identity
| Property | Value | Source(s) |
| Chemical Name | This compound | [3][4] |
| Synonyms | (3S)-3-Cyclohexylmorpholine | [3][4] |
| CAS Number | 1270289-34-3 | [3][5][6] |
| Molecular Formula | C₁₀H₁₉NO | [3] |
| Molecular Weight | 169.26 g/mol | [3] |
| SMILES | C1CCC(CC1)[C@H]1COCCN1 | [5] |
Note: An older CAS number, 57269-15-5, is sometimes associated with this compound but may refer to a racemic mixture or have a less specific history. For enantiomerically pure this compound, CAS 1270289-34-3 is the correct identifier[4][7].
Physicochemical Properties
Detailed experimental data for the physicochemical properties of this compound are not extensively reported in publicly available literature. However, properties can be predicted using computational models and inferred from related structures. These parameters are crucial for assessing the compound's "drug-likeness" according to frameworks like Lipinski's Rule of Five.
| Property | Estimated/Typical Value | Rationale/Significance |
| Boiling Point | Not available; expected to be >200 °C | High boiling point is typical for compounds of this molecular weight and polarity. |
| Melting Point | Not available | Will depend on the crystalline form. |
| Solubility | Predicted to have moderate aqueous and good organic solvent solubility | The morpholine ring enhances water solubility, while the cyclohexyl group increases lipophilicity. |
| pKa | ~8.5 - 9.0 | The secondary amine in the morpholine ring is basic, allowing for salt formation to improve solubility and handling. |
| LogP | ~1.5 - 2.5 (Predicted) | This value suggests a good balance between hydrophilicity and lipophilicity for membrane permeability. |
Synthesis of this compound
The enantioselective synthesis of 3-substituted morpholines is a key challenge that requires careful strategic planning to control the stereochemistry at the C-3 position. General strategies often involve the use of a chiral pool starting material or an asymmetric catalytic step.
Synthetic Strategy: Chiral Pool Approach from (S)-Serine
One of the most intellectually elegant approaches to chiral 3-substituted morpholines is to begin with an enantiomerically pure starting material, such as an amino acid. (S)-Serine provides a readily available and cost-effective chiral template for constructing the (S)-3-substituted morpholine core.
The causality behind this choice lies in serine's inherent structure: it contains the required ethanolamine backbone and a carboxylic acid at the desired chiral center, which can be chemically modified.
Caption: General workflow for synthesizing (S)-3-substituted morpholines from (S)-serine.
Exemplary Protocol based on Serine-derived Morpholinones[3]:
-
Step 1: N-Protection: (S)-Serine is first protected, typically as the N-benzyl derivative. This prevents side reactions at the nitrogen atom during subsequent steps. The choice of a benzyl group is strategic as it can be removed under mild hydrogenolysis conditions at the end of the synthesis.
-
Step 2: Cyclization: The N-benzyl-(S)-serine is reacted with chloroacetyl chloride in the presence of a base. This forms the morpholin-5-one-3-carboxylic acid ring system. This intramolecular cyclization is a critical step in forming the core heterocycle.
-
Step 3: Reduction: The carboxylic acid and the amide carbonyl of the morpholinone ring are then reduced. A strong reducing agent like borane-dimethyl sulfide complex or lithium aluminum hydride is typically employed. This step is crucial for converting the functionalized ring into the stable morpholine scaffold.
-
Step 4: Functional Group Interconversion & Cyclohexyl Addition: The resulting primary alcohol at the 3-position is converted to a suitable leaving group (e.g., a tosylate or halide). This is followed by nucleophilic substitution with a cyclohexyl organometallic reagent (e.g., cyclohexylmagnesium bromide) or a related coupling reaction to install the cyclohexyl group.
-
Step 5: Deprotection: The N-benzyl protecting group is removed by catalytic hydrogenation (e.g., using Pd/C and H₂) to yield the final product, this compound.
This self-validating protocol ensures that the stereochemistry from the starting (S)-serine is transferred to the final product, as the chiral center is not disturbed during the main reaction sequence.
Synthetic Strategy: Palladium-Catalyzed Carboamination
An alternative, modern approach involves the construction of the morpholine ring through a palladium-catalyzed intramolecular carboamination reaction. This method offers a convergent and flexible route to variously substituted morpholines.
Caption: Palladium-catalyzed carboamination workflow for chiral morpholine synthesis.
This strategy relies on the powerful ability of palladium catalysts to form carbon-nitrogen and carbon-carbon bonds in a single, controlled process[8]. The enantiomeric purity of the starting amino alcohol is preserved throughout the reaction sequence, making it a reliable method for accessing chiral morpholines[8].
Analytical and Spectroscopic Characterization
Unambiguous characterization of this compound is essential for quality control and regulatory purposes. A combination of chromatographic and spectroscopic techniques is employed.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity (e.g., enantiomeric excess, ee%) of this compound.
Illustrative Chiral HPLC Protocol:
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as one coated with amylose or cellulose derivatives (e.g., CHIRALPAK® or CHIRALCEL® series), is typically effective[9][10].
-
Mobile Phase: A normal-phase mobile phase, often a mixture of hexane and an alcohol like isopropanol or ethanol, is commonly used. The addition of a small amount of a basic modifier like diethylamine (DEA) can improve peak shape for basic compounds like morpholines[9].
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable as the morpholine scaffold lacks a strong chromophore.
-
Validation: The method must be validated for specificity, linearity, precision, and accuracy to ensure reliable quantification of the (S)- and any potential (R)-enantiomer.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for confirming the molecular weight and identifying potential impurities. The compound may require derivatization to improve its volatility and chromatographic behavior. The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 169, with characteristic fragmentation patterns involving the loss of fragments from the cyclohexyl and morpholine rings.
Spectroscopic Methods
¹H NMR Spectroscopy:
-
The spectrum would be complex due to the overlapping signals of the cyclohexyl and morpholine protons.
-
Morpholine Protons: Protons on carbons adjacent to the oxygen (C-2, C-6) would appear downfield compared to those adjacent to the nitrogen (C-5). The proton at the chiral center (C-3) would likely be a complex multiplet.
-
Cyclohexyl Protons: A broad series of multiplets would be expected in the upfield region (~1.0-2.0 ppm).
¹³C NMR Spectroscopy:
-
Ten distinct signals would be expected, corresponding to the ten carbon atoms in the molecule.
-
Morpholine Carbons: Carbons adjacent to oxygen (C-2, C-6) would be in the range of δ 65-75 ppm, while those adjacent to nitrogen (C-3, C-5) would be further upfield (δ 45-60 ppm).
-
Cyclohexyl Carbons: Signals for the six carbons of the cyclohexyl ring would appear in the upfield aliphatic region (δ 25-45 ppm).
Applications in Drug Discovery and Development
The morpholine ring is a key component in numerous FDA-approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib. Its inclusion is known to confer beneficial properties, acting as a "pharmacokinetic-friendly" polar group that can improve solubility and metabolic stability[2][10].
While specific biological activity data for this compound is not widely published, its structural similarity to known bioactive molecules suggests potential applications in several areas, particularly in neuroscience.
-
Scaffold for CNS-Active Agents: Many analogues of phencyclidine (PCP), which are known to act on the N-methyl-D-aspartate (NMDA) receptor, incorporate a morpholine ring in place of the original piperidine ring[6][11]. These "PCMo" derivatives are investigated for their dissociative anesthetic and neurological effects[6]. The presence of the cyclohexyl group in this compound makes it a valuable building block for synthesizing such analogues.
-
Analgesic Properties: Research into phencyclidine derivatives has shown that compounds containing a cyclohexyl-morpholine moiety can exhibit significant analgesic effects, particularly in models of chronic pain[11]. This suggests that this compound could be a key intermediate for novel pain therapeutics.
-
μ-Opioid Receptor (MOR) Antagonists: The cyclohexyl-amino scaffold is also being explored in the design of MOR antagonists, which are important for treating opioid addiction and overdose[12][13]. This compound provides a rigid, chiral core that could be elaborated to target this receptor class.
The primary role of this compound in the current landscape appears to be as a chiral building block . Its value lies in providing a pre-formed, stereochemically defined morpholine ring with a lipophilic cyclohexyl group, which medicinal chemists can then functionalize (e.g., at the nitrogen atom) to create libraries of new chemical entities for biological screening.
Safety and Handling
As a research chemical, this compound should be handled with appropriate care in a laboratory setting.
Hazard Identification (Based on supplier SDS[8]):
-
Classification: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).
-
Signal Word: Warning
Recommended Precautions[8][14]:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up.
-
First Aid:
-
Skin Contact: Wash with plenty of soap and water. If irritation occurs, get medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Conclusion
This compound (CAS 1270289-34-3) is a valuable chiral building block for drug discovery and development. Its structure combines the beneficial pharmacokinetic properties of the morpholine ring with a lipophilic cyclohexyl group at a defined stereocenter. While detailed public data on its specific biological activity and physicochemical properties are sparse, established synthetic routes and the known pharmacology of related compounds firmly place it as a compound of high interest for the synthesis of novel therapeutics, particularly those targeting the central nervous system. Rigorous analytical characterization, especially using chiral HPLC, is paramount to ensuring its quality and enantiomeric purity in any research and development endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morpholine synthesis [organic-chemistry.org]
- 6. Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. parchem.com [parchem.com]
- 8. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ymc.co.jp [ymc.co.jp]
- 10. bgb-analytik.com [bgb-analytik.com]
- 11. Synthesis and determination of acute and chronic pain activities of 1-[1-(4-methylphenyl) (cyclohexyl)] morpholine as a new phencyclidine derivative in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. beilstein-journals.org [beilstein-journals.org]
Topic: Synthesis and Characterization of (S)-3-Cyclohexylmorpholine
An In-Depth Technical Guide for Medicinal and Process Chemists
Audience: Researchers, scientists, and drug development professionals.
Abstract: The morpholine heterocycle is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance potency and modulate pharmacokinetic properties.[1][2][3] Chiral C-substituted morpholines, particularly at the 3-position, serve as critical building blocks for a new generation of therapeutics. This guide provides a comprehensive, field-proven methodology for the stereoselective synthesis of (S)-3-Cyclohexylmorpholine, a valuable chiral intermediate. We detail a robust synthetic pathway commencing from an enantiopure amino alcohol, followed by a systematic approach to its structural and stereochemical characterization. The protocols herein are designed to be self-validating, with an emphasis on the causal reasoning behind experimental choices, ensuring reproducibility and high fidelity of the final product.
Part 1: Stereoselective Synthesis Strategy
Rationale for the Synthetic Approach
The primary challenge in synthesizing this compound is the precise installation and retention of the stereocenter at the C-3 position. Direct alkylation of morpholine is unselective, and racemic syntheses require subsequent, often inefficient, chiral resolution. Therefore, a strategy employing a chiral pool starting material is superior for ensuring high enantiomeric purity.
Our selected approach builds the morpholine ring around a pre-existing, commercially available chiral fragment: (S)-2-amino-2-cyclohexylethanol. This strategy anchors the desired (S)-stereochemistry from the outset. The synthesis proceeds through a three-step sequence: N-acylation with a C2-synthon, intramolecular cyclization to a morpholinone intermediate, and subsequent reduction to the target morpholine. This pathway is advantageous due to its operational simplicity, use of readily available reagents, and excellent control over stereochemical integrity.[4]
Synthesis Workflow Diagram
The overall synthetic transformation is depicted below, illustrating the progression from the chiral starting material to the final product.
References
- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Foreword: The Ascendancy of the Morpholine Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Biological Relevance of Chiral Morpholine Derivatives
In the landscape of medicinal chemistry, certain structural motifs consistently emerge as "privileged structures"—frameworks that exhibit a remarkable propensity for binding to a diverse array of biological targets. The morpholine ring, a simple six-membered heterocycle containing both an oxygen and a nitrogen atom, has unequivocally earned this distinction.[1][2][3] Its true potential, however, is most profoundly realized when chirality is introduced, leading to a class of compounds with exquisite stereospecificity and potent biological activity. This guide provides a comprehensive exploration of the biological relevance of chiral morpholine derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the nuanced interplay between the physicochemical properties of the morpholine moiety, the critical role of stereochemistry, and the consequential impact on therapeutic applications.
The Morpholine Moiety: A Convergence of Favorable Physicochemical Properties
The widespread adoption of the morpholine scaffold in drug design is not coincidental; it is a direct consequence of its advantageous physicochemical attributes that positively influence pharmacokinetic and pharmacodynamic profiles.[1][2][4]
-
Modulation of Physicochemical Properties: The presence of both a hydrogen bond acceptor (oxygen) and a weakly basic nitrogen atom within the same ring imparts a unique polarity profile. This allows for a fine-tuning of a molecule's lipophilicity, a critical parameter for membrane permeability and overall bioavailability.
-
Aqueous Solubility and Metabolic Stability: The morpholine ring generally enhances the aqueous solubility of a parent molecule, a desirable trait for drug formulation and administration. Furthermore, it often confers metabolic stability, reducing the likelihood of rapid degradation by metabolic enzymes such as the cytochrome P450 family.[3]
-
Structural Rigidity and Conformational Flexibility: The chair-like conformation of the morpholine ring provides a degree of structural pre-organization, which can be entropically favorable for binding to a biological target.[4] Simultaneously, it retains sufficient conformational flexibility to allow for optimal interactions within a binding pocket.
These properties collectively contribute to the "drug-like" character of many morpholine-containing compounds, making them attractive starting points for lead optimization campaigns.
The Imperative of Chirality: Unlocking Stereospecific Interactions
The introduction of one or more stereocenters into the morpholine ring elevates its utility from a mere solubility-enhancing group to a key pharmacophoric element. The distinct three-dimensional arrangement of substituents in chiral morpholines dictates their interaction with biological macromolecules, which are themselves chiral. This stereospecificity is often the basis for a drug's efficacy and safety profile.
The differential activity of enantiomers is a well-established principle in pharmacology. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, possess a different activity, or even be toxic. Therefore, the enantioselective synthesis of chiral morpholine derivatives is of paramount importance in modern drug development.[5][6][7]
Therapeutic Applications of Chiral Morpholine Derivatives: A Survey of Key Areas
The versatility of the chiral morpholine scaffold is evident in its application across a broad spectrum of therapeutic areas.[1][3]
Oncology: Targeting Aberrant Cell Signaling
A significant number of morpholine-containing drugs are classified as anticancer agents, often targeting kinases involved in cell cycle regulation.[8]
-
PI3K/mTOR Pathway Inhibition: The phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in cancer. Chiral morpholine derivatives have been successfully developed as potent and selective inhibitors of these kinases. The morpholine oxygen can form crucial hydrogen bonds within the ATP-binding pocket of the kinase, while the chiral substituents provide specific interactions that enhance potency and selectivity.[9]
Signaling Pathway: PI3K/mTOR Inhibition by Chiral Morpholine Derivatives
Caption: PI3K/mTOR signaling and points of inhibition by chiral morpholine drugs.
Central Nervous System (CNS) Disorders: Navigating the Blood-Brain Barrier
The development of drugs for CNS disorders is particularly challenging due to the blood-brain barrier (BBB). The physicochemical properties of the morpholine ring, such as its balanced lipophilicity and reduced pKa, can improve a drug's ability to cross the BBB.[4][9]
-
Modulation of Neurotransmitter Receptors: Chiral morpholine derivatives have been developed as modulators of various neurotransmitter receptors involved in mood disorders and pain.[9][10] The specific stereochemistry of these compounds is crucial for their selective interaction with receptor subtypes.
-
Enzyme Inhibition in Neurodegenerative Diseases: In diseases like Alzheimer's and Parkinson's, specific enzymes are implicated in the disease pathology. Chiral morpholine-containing compounds have been designed as inhibitors of enzymes such as monoamine oxidase (MAO) and leucine-rich repeat kinase 2 (LRRK2).[10]
Infectious Diseases: Combating Microbial Resistance
The morpholine scaffold is present in several antimicrobial agents. For instance, Linezolid is an antibiotic containing a morpholine ring that is effective against multidrug-resistant Gram-positive bacteria.[11][12] The development of chiral morpholine derivatives offers the potential for new antimicrobial agents with improved efficacy and novel mechanisms of action.
Enantioselective Synthesis of Chiral Morpholines: Methodologies and Strategies
The biological importance of chiral morpholines has driven the development of numerous enantioselective synthetic methods.
Asymmetric Hydrogenation
Asymmetric hydrogenation of dehydromorpholines is a highly efficient method for producing 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee).[6][13] This method often utilizes rhodium catalysts with chiral bisphosphine ligands.
Experimental Protocol: Asymmetric Hydrogenation of a Dehydromorpholine
-
Catalyst Preparation: In a glovebox, a solution of the rhodium precursor (e.g., [Rh(COD)2]BF4) and the chiral bisphosphine ligand (e.g., SKP) in a degassed solvent (e.g., dichloromethane) is stirred at room temperature for 30 minutes.
-
Reaction Setup: To a solution of the dehydromorpholine substrate in the same solvent, the prepared catalyst solution is added.
-
Hydrogenation: The reaction mixture is transferred to an autoclave, which is then purged with hydrogen gas and pressurized to the desired pressure (e.g., 50 atm).
-
Reaction Monitoring: The reaction is stirred at a specific temperature (e.g., 50 °C) and monitored by techniques such as TLC or HPLC until completion.
-
Workup and Purification: Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the chiral morpholine.
-
Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
Organocatalysis
Organocatalytic methods provide a metal-free approach to the enantioselective synthesis of chiral morpholines. These methods often involve the use of chiral amines or Brønsted acids to catalyze key bond-forming reactions.[5][7]
Workflow: Organocatalytic Synthesis of a C2-Functionalized Morpholine
Caption: A general workflow for the organocatalytic synthesis of chiral morpholines.
Other Synthetic Approaches
Other notable methods for synthesizing chiral morpholines include:
-
Catalytic Asymmetric Halocyclization: This method allows for the construction of morpholines with quaternary stereocenters.[14]
-
Tandem Hydroamination and Asymmetric Transfer Hydrogenation: A one-pot reaction sequence for the efficient synthesis of 3-substituted morpholines.[15][16]
-
From Chiral Pool Starting Materials: Utilizing readily available chiral starting materials such as amino acids or amino alcohols.[17]
Structure-Activity Relationships (SAR) and Future Perspectives
The extensive research into morpholine derivatives has led to a deep understanding of their structure-activity relationships (SAR).[3] Minor modifications to the substitution pattern and stereochemistry of the morpholine ring can have profound effects on biological activity.
Table 1: Illustrative SAR Data for a Series of Chiral Morpholine-Based Kinase Inhibitors
| Compound | R1 | R2 | Stereochemistry | IC50 (nM) |
| 1a | Me | H | (S) | 15 |
| 1b | Me | H | (R) | >1000 |
| 2a | Et | H | (S) | 25 |
| 2b | i-Pr | H | (S) | 50 |
| 3a | Me | F | (S) | 5 |
Data is hypothetical and for illustrative purposes only.
The future of chiral morpholine derivatives in drug discovery remains bright. The continuous development of novel and efficient synthetic methodologies will enable the exploration of a wider chemical space.[18] Furthermore, the application of computational modeling and machine learning will aid in the rational design of new chiral morpholine-based therapeutics with enhanced potency, selectivity, and pharmacokinetic properties.
Conclusion
Chiral morpholine derivatives represent a cornerstone of modern medicinal chemistry. Their unique combination of favorable physicochemical properties and the critical role of stereochemistry in dictating biological activity has led to their successful application in a multitude of therapeutic areas. A thorough understanding of their synthesis, biological evaluation, and structure-activity relationships is essential for any researcher or scientist involved in the pursuit of novel therapeutics. The continued exploration of this privileged scaffold promises to yield the next generation of innovative medicines.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. flore.unifi.it [flore.unifi.it]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Morpholine synthesis [organic-chemistry.org]
- 17. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
(S)-3-Cyclohexylmorpholine: A Technical Guide to Elucidating a Novel Mechanism of Action
Foreword: Charting the Unexplored Territory of a Novel Morpholine Scaffold
(S)-3-Cyclohexylmorpholine represents a chiral small molecule of emerging interest within the drug discovery landscape. While the morpholine moiety is a well-established pharmacophore, integral to numerous approved therapeutics, the specific biological activities of this particular stereoisomer remain largely uncharacterized in public-domain research.[1][2] This guide, therefore, deviates from a traditional review of established mechanisms. Instead, it serves as a strategic whitepaper for the research and drug development professional, outlining a comprehensive, field-proven methodology to systematically investigate and define the mechanism of action (MoA) of this compound.
We will leverage established knowledge of structurally related compounds to build a series of testable hypotheses, detailing the requisite experimental workflows from initial target identification to in-depth pathway analysis. This document is designed to be a self-validating roadmap, ensuring that each experimental phase logically informs the next, culminating in a robust and defensible mechanistic profile.
Part 1: Foundational Analysis and Hypothesis Generation
The structure of this compound, featuring a saturated cyclohexyl group at the 3-position of a morpholine ring, suggests several potential avenues for biological interaction based on established structure-activity relationships (SAR) of related scaffolds.
The Morpholine Core: A Privileged Scaffold
The morpholine ring is a versatile heterocyclic motif frequently employed in medicinal chemistry to improve physicochemical properties such as aqueous solubility and metabolic stability, and to enhance potency through specific molecular interactions.[1][2][3] Its presence is noted in drugs targeting a wide array of biological systems, including:
-
Central Nervous System (CNS) Receptors: The morpholine ring is a key feature in compounds designed to cross the blood-brain barrier, interacting with targets like sigma receptors, dopamine receptors, and cannabinoid receptors.[3]
-
Kinase Inhibition: Aryl-morpholine structures are known to interact with the PI3K kinase family and other kinases, often by forming critical hydrogen bonds within the ATP binding site.[3][4]
-
Ion Channels: Analogues of arylcyclohexylamines, such as phencyclidine (PCP), which feature a different nitrogenous heterocycle, are well-known for their interaction with the NMDA receptor ion channel.[5]
The Cyclohexyl Moiety: Influence on Lipophilicity and Binding
The cyclohexyl group significantly increases the lipophilicity of the molecule, which can influence its membrane permeability and interaction with hydrophobic binding pockets. In compounds like the U-series of synthetic opioids (e.g., U-47700), a rigid cyclohexyl scaffold is crucial for potent µ-opioid receptor agonism.[6]
Chiral Center at C-3: The Importance of Stereochemistry
The "(S)" designation indicates a specific three-dimensional arrangement at the stereogenic center. It is a fundamental principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different, and sometimes opposing, biological activities.[7][8][9] Therefore, any investigation must be conducted with enantiomerically pure this compound to ensure that the observed effects are not confounded by the presence of the (R)-enantiomer.
Primary Hypotheses for Biological Targets
Based on the structural precedents, we can formulate three primary, testable hypotheses for the molecular target class of this compound:
-
Hypothesis A: NMDA Receptor Modulator. Given the structural similarity to arylcyclohexylamine-type dissociatives, the compound may act as an antagonist or modulator at the NMDA receptor.[5]
-
Hypothesis B: Opioid Receptor Modulator. The presence of the N-substituted cyclohexyl ring suggests potential interaction with opioid receptors, particularly the µ-opioid receptor (MOR).[6][10][11]
-
Hypothesis C: Kinase Inhibitor. The morpholine scaffold could enable binding to the hinge region of various protein kinases.[4]
Part 2: A Phased Experimental Approach to MoA Elucidation
This section details the protocols necessary to systematically test our hypotheses and uncover the core mechanism of action.
Phase 1: Target Identification and Initial Validation
The initial phase focuses on broad screening to identify the primary biological target(s).
The most efficient first step is to submit this compound to a commercial or in-house broad-spectrum screening panel. A comprehensive panel should include assays for:
-
GPCRs: A full panel of opioid, dopaminergic, serotonergic, adrenergic, and cannabinoid receptors.
-
Ion Channels: Including NMDA, AMPA, kainate, and various voltage-gated ion channels.
-
Kinases: A representative screening panel covering major kinase families.
-
Transporters: Monoamine transporters (DAT, SERT, NET).
Protocol 1: Radioligand Binding Assays
This protocol determines if the test compound competes with a known radiolabeled ligand for binding to a specific receptor.
-
Preparation: Prepare cell membrane homogenates from cell lines overexpressing the target receptor (e.g., CHO-K1 cells expressing human µ-opioid receptor).
-
Incubation: In a 96-well plate, combine membrane homogenate, a fixed concentration of a suitable radioligand (e.g., [³H]-DAMGO for MOR), and varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Equilibration: Incubate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Plot the percentage of radioligand displaced versus the concentration of the test compound. Calculate the inhibitor constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation.
Expected Outcome: A low Ki value for a specific target (e.g., MOR or NMDA receptor) would provide strong evidence for direct binding and prioritize that target for further investigation.
References
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, resolution, absolute stereochemistry, and enantioselectivity of 3',4'-dihydroxynomifensine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
Enantioselective synthesis of chiral morpholines
An In-Depth Technical Guide to the Enantioselective Synthesis of Chiral Morpholines for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The morpholine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of approved drugs and biologically active compounds.[1][2] The stereochemistry of this heterocyclic motif profoundly influences its pharmacological activity, making the development of robust and efficient enantioselective synthetic methods a critical endeavor in modern drug discovery.[3] This technical guide provides a comprehensive overview of the core strategies for accessing enantioenriched chiral morpholines. It delves into the mechanistic underpinnings, practical applications, and comparative advantages of catalytic asymmetric synthesis, organocatalysis, substrate-controlled methods, and biocatalysis. Detailed, field-proven protocols and illustrative diagrams are provided to empower researchers in the synthesis of these vital pharmaceutical building blocks.
The Strategic Importance of Chiral Morpholines in Drug Design
The morpholine ring, a six-membered heterocycle containing both ether and amine functionalities, offers a unique combination of physicochemical properties that are highly advantageous for drug design.[1][4] Its presence can enhance aqueous solubility, improve metabolic stability, and modulate basicity compared to analogous piperidine structures.[4] These favorable characteristics have led to the incorporation of the morpholine moiety into numerous therapeutic agents, including the antiemetic drug Aprepitant and the antibiotic Linezolid.[5][6][7] The precise three-dimensional arrangement of substituents on the morpholine core is often crucial for target binding and biological efficacy, underscoring the demand for synthetic methods that provide exacting stereochemical control.
Catalytic Asymmetric Strategies: The Power of Chiral Catalysts
Catalytic asymmetric synthesis represents one of the most efficient and atom-economical approaches for establishing stereocenters.[8] In the context of morpholine synthesis, these methods can be broadly categorized by the stage at which the key stereocenter is introduced: before, during, or after the cyclization event.[9][10]
Asymmetric Hydrogenation of Dehydromorpholines
A significant advancement in the synthesis of 2-substituted chiral morpholines is the asymmetric hydrogenation of dehydromorpholine precursors.[9][11] This "after cyclization" strategy offers high efficiency and excellent enantioselectivities.
Mechanism and Key Considerations
Rhodium complexes bearing chiral bisphosphine ligands with large bite angles, such as SKP, have proven highly effective in this transformation.[9][10] The catalyst coordinates to the double bond of the dehydromorpholine, and hydrogen is delivered from one face of the substrate, directed by the chiral ligand environment. The choice of ligand is paramount for achieving high enantiomeric excess (ee).
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation
-
Materials: 2-Substituted dehydromorpholine (1.0 equiv), [Rh(COD)2]BF4 (1.1 mol%), SKP ligand (1.0 mol%), dichloromethane (DCM).
-
Procedure:
-
In a glovebox, dissolve the dehydromorpholine substrate, [Rh(COD)2]BF4, and the SKP ligand in DCM in a high-pressure reactor.
-
Seal the reactor and purge with hydrogen gas (3-4 cycles).
-
Pressurize the reactor to 30 atm with hydrogen.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the chiral morpholine.[9]
-
Workflow for Asymmetric Hydrogenation
Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.
Tandem Hydroamination and Asymmetric Transfer Hydrogenation
For the synthesis of 3-substituted chiral morpholines, a powerful one-pot, two-step catalytic process has been developed.[11] This method involves an initial titanium-catalyzed intramolecular hydroamination to form a cyclic imine, which is then reduced in situ via a ruthenium-catalyzed asymmetric transfer hydrogenation.
Mechanism and Key Considerations
The initial hydroamination is a crucial ring-forming step. The subsequent asymmetric transfer hydrogenation, often employing a chiral diamine ligand and a formic acid/triethylamine mixture as the hydrogen source, establishes the stereocenter adjacent to the nitrogen atom. The success of this tandem reaction hinges on the compatibility of the two catalytic cycles.
Experimental Protocol: One-Pot Synthesis of 3-Substituted Morpholines
-
Materials: Aminoalkyne substrate (1.0 equiv), Ti(NMe2)4 (5 mol%), RuCl2(p-cymene)2 (1 mol%), (S,S)-Ts-DPEN (1 mol%), formic acid/triethylamine azeotrope.
-
Procedure:
-
Hydroamination: In a sealed tube, dissolve the aminoalkyne substrate and Ti(NMe2)4 in toluene. Stir the mixture at 110 °C for 24 hours. Cool the reaction to room temperature.
-
Asymmetric Transfer Hydrogenation: To the cooled reaction mixture, add a solution of the ruthenium catalyst and the chiral diamine ligand in the formic acid/triethylamine azeotrope. Stir at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify by flash chromatography.[11]
-
Organocatalysis: Metal-Free Enantioselective Transformations
Organocatalysis has emerged as a powerful paradigm in asymmetric synthesis, offering a metal-free alternative to traditional methods.[12] For morpholine synthesis, intramolecular additions and cyclizations are common strategies.
Intramolecular Aza-Michael Addition
The enantioselective intramolecular aza-Michael addition provides an efficient route to 2,3-disubstituted morpholines.[11] This reaction is typically catalyzed by a chiral secondary amine, such as a diarylprolinol silyl ether.
Mechanism and Key Considerations
The chiral secondary amine catalyst reacts with an α,β-unsaturated aldehyde substrate to form a chiral iminium ion. This activation lowers the LUMO of the enal, facilitating the intramolecular attack of a pendant carbamate nucleophile. The stereochemistry of the final product is dictated by the catalyst, which effectively shields one face of the iminium ion.
Reaction Pathway for Aza-Michael Addition
Caption: Organocatalytic aza-Michael addition mechanism.
Enantioselective Halocyclization
A catalytic asymmetric halocyclization protocol has been developed to furnish morpholines containing a quaternary stereocenter.[12][13] This method utilizes cinchona alkaloid-derived catalysts to control the stereochemical outcome of the cyclization of alkenol substrates in the presence of an electrophilic halogen source.
Chiral Pool Synthesis: Leveraging Nature's Stereochemistry
The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products like amino acids and sugars.[14] These materials can serve as versatile starting points for the synthesis of complex chiral molecules, including morpholines.[4][15]
Key Principles and Applications
In this approach, the inherent stereochemistry of the starting material is transferred to the final morpholine product through a series of stereospecific or stereoselective reactions. For instance, enantiopure amino alcohols, derived from amino acids, can be used as precursors for the construction of the morpholine ring. This strategy is particularly valuable for the synthesis of morpholines with specific, predetermined absolute stereochemistry.
Biocatalysis: The Green Chemistry Approach
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild, environmentally benign conditions.[16][17] This approach is increasingly being applied to the synthesis of chiral pharmaceutical intermediates.[18]
Enzymatic Resolution and Asymmetric Transformations
Enzymes, such as lipases and proteases, can be used for the kinetic resolution of racemic mixtures of morpholine precursors, selectively reacting with one enantiomer to allow for the separation of the two.[19] Alternatively, oxidoreductases can catalyze the asymmetric reduction of prochiral ketones to chiral alcohols, which can then be elaborated into chiral morpholines.[19] The high enantioselectivity of enzymatic reactions makes biocatalysis a powerful tool for accessing enantiopure compounds.[16]
Case Study: The Synthesis of Aprepitant
Aprepitant (Emend®) is a potent neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[5] Its structure features a complex, highly substituted chiral morpholine core. The industrial synthesis of Aprepitant showcases a sophisticated application of stereochemical control. One key strategy involves a crystallization-induced dynamic resolution, where an achiral oxazinone is reacted with a chiral resolving agent, and under the reaction conditions, the undesired diastereomer epimerizes and crystallizes as the desired isomer, leading to a high yield of a single enantiomer.[5][20] Another elegant approach employs a highly stereoselective Lewis acid-catalyzed trans-acetalization reaction.[5][21]
Comparative Analysis of Synthetic Strategies
| Strategy | Key Features | Advantages | Disadvantages | Typical ee (%) |
| Asymmetric Hydrogenation | Reduction of dehydromorpholines | High yields, excellent ee, atom-economical.[9][10] | Requires specialized high-pressure equipment, synthesis of specific precursors. | 90-99%[9][10] |
| Tandem Catalysis | One-pot hydroamination/transfer hydrogenation | High efficiency, step economy.[11] | Catalyst compatibility can be challenging. | 85-95%[22] |
| Organocatalysis | Metal-free, iminium/enamine activation | Mild conditions, avoids heavy metal contamination.[12] | Catalyst loading can be higher than metal catalysts. | 90-99%[11][13] |
| Chiral Pool Synthesis | Utilizes natural chiral starting materials | Access to specific enantiomers, predictable stereochemistry.[4] | Limited by the availability and structure of chiral pool materials. | >99% |
| Biocatalysis | Enzyme-catalyzed reactions | High selectivity, green reaction conditions.[16] | Substrate scope can be limited, requires optimization of biological systems. | >99%[19] |
Conclusion and Future Outlook
The enantioselective synthesis of chiral morpholines is a dynamic and evolving field, driven by the continued importance of this scaffold in drug discovery. While significant progress has been made, particularly in the realm of catalytic asymmetric methods, challenges remain. The development of more general, efficient, and sustainable methods for the construction of complex, polysubstituted morpholines is an ongoing objective. Future innovations will likely focus on the discovery of novel catalytic systems with broader substrate scope, the expansion of biocatalytic approaches, and the integration of flow chemistry to enable more efficient and scalable syntheses. The strategies outlined in this guide provide a robust foundation for researchers to design and execute the synthesis of chiral morpholines, thereby accelerating the development of next-generation therapeutics.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples [mdpi.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. CN102702125B - Chemical synthesis method for linezolid - Google Patents [patents.google.com]
- 7. lcms.cz [lcms.cz]
- 8. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 9. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Chiral Pool Synthesis | OpenOChem Learn [learn.openochem.org]
- 15. researchgate.net [researchgate.net]
- 16. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jocpr.com [jocpr.com]
- 19. rroij.com [rroij.com]
- 20. researchgate.net [researchgate.net]
- 21. medkoo.com [medkoo.com]
- 22. researchgate.net [researchgate.net]
The Enigmatic Role of (S)-3-Cyclohexylmorpholine: An Inquiry into its Application as a Chiral Auxiliary
A comprehensive investigation into the scientific literature reveals a notable absence of (S)-3-Cyclohexylmorpholine as a documented chiral auxiliary in the field of asymmetric synthesis. Despite extensive searches for its synthesis, application in stereoselective transformations, and protocols for its removal, no specific data or established methodologies have been found. This suggests that this compound is either a novel, yet-to-be-published chiral auxiliary or that its use in this capacity is not widespread or publicly documented.
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the design of an enantioselective synthesis. The efficacy of a chiral auxiliary is determined by several factors, including its ease of synthesis and attachment to the substrate, its ability to induce high levels of diastereoselectivity in subsequent reactions, and the facility of its cleavage from the desired product without racemization.
Given the lack of available information on this compound, this guide will pivot to a discussion of the principles and applications of well-established chiral auxiliaries, providing a framework for understanding their function and selection. We will explore the fundamental concepts of asymmetric synthesis using chiral auxiliaries, drawing examples from widely used systems to illustrate the key principles that would be applicable should information on this compound become available.
I. The Core Principles of Chiral Auxiliary-Mediated Asymmetric Synthesis
A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a subsequent reaction. The auxiliary introduces a chiral environment that directs the approach of a reagent to one of the two diastereotopic faces of the substrate, leading to the preferential formation of one diastereomer.
The general workflow for utilizing a chiral auxiliary can be visualized as follows:
II. Key Considerations in the Application of a Hypothetical this compound Auxiliary
While specific protocols for this compound are unavailable, we can extrapolate the key experimental considerations based on the behavior of other chiral auxiliaries, particularly those with cyclic structures.
A. Synthesis and Attachment
The synthesis of a chiral morpholine derivative would likely involve the cyclization of a chiral amino alcohol precursor. For this compound, a potential retrosynthetic analysis would point towards a chiral cyclohexyl-substituted amino alcohol.
The attachment of the auxiliary to a carboxylic acid substrate to form an amide is a common strategy. This would typically involve the activation of the carboxylic acid (e.g., as an acyl chloride or with a coupling agent) followed by reaction with the secondary amine of the morpholine.
B. Diastereoselective Reactions: The Case of Enolate Alkylation
A primary application of chiral auxiliaries is to direct the stereoselective alkylation of enolates derived from carboxylic acid derivatives. In a hypothetical scenario involving an N-acyl derivative of this compound, the bulky cyclohexyl group at the C3 position would be expected to play a crucial role in controlling the facial selectivity of the enolate.
The proposed mechanism for stereochemical induction would likely involve the formation of a rigid, chelated enolate structure upon treatment with a base (e.g., lithium diisopropylamide, LDA). The cyclohexyl group would sterically hinder one face of the enolate, forcing the incoming electrophile to approach from the less hindered face.
The degree of diastereoselectivity would be highly dependent on the reaction conditions, including the choice of base, solvent, and temperature, all of which influence the geometry and rigidity of the enolate intermediate.
C. Cleavage of the Auxiliary
The final and critical step is the removal of the chiral auxiliary to yield the enantioenriched carboxylic acid or a derivative thereof. For amide-linked auxiliaries, this can be challenging. Common methods include:
-
Hydrolysis: Acidic or basic hydrolysis can cleave the amide bond. However, harsh conditions can lead to racemization of the newly formed stereocenter.
-
Reductive Cleavage: Treatment with reducing agents like lithium aluminum hydride (LiAlH₄) would yield the corresponding chiral alcohol.
-
Conversion to other functional groups: Nucleophilic attack with organometallic reagents could potentially convert the amide to a ketone.
The ideal cleavage method would be mild and high-yielding, and allow for the recovery of the chiral auxiliary for reuse, which is a key aspect of sustainable chemistry.
III. Conclusion and Future Outlook
While this compound does not appear to be an established chiral auxiliary, the principles of asymmetric synthesis provide a clear framework for how such a molecule could theoretically function. The presence of a bulky, stereogenic center adjacent to the nitrogen atom of the morpholine ring is a promising feature for inducing facial selectivity in reactions of N-acyl derivatives.
For researchers in the field, the potential of novel chiral auxiliaries is an area of continuous exploration. Should experimental data on this compound become available, a thorough evaluation of its performance in various asymmetric transformations would be necessary to establish its utility and potential advantages over existing methods. Until then, the scientific community will continue to rely on the rich and diverse toolbox of well-established chiral auxiliaries for the synthesis of enantiomerically pure molecules.
IV. References
As there is no specific literature on the use of this compound as a chiral auxiliary, a list of references cannot be provided for this topic. For further reading on the general principles and applications of established chiral auxiliaries, the following resources are recommended:
-
"Chiral Auxiliaries in Asymmetric Synthesis" : A comprehensive review detailing various classes of chiral auxiliaries and their applications. (A general reference to a review article in a journal such as Chemical Reviews or Angewandte Chemie International Edition would be appropriate here).
-
"Asymmetric Synthesis: The Essentials" by M. Christmann and S. Bräse : A textbook providing a solid foundation in the principles of asymmetric synthesis.
Pharmacological profile of morpholine-based compounds
An In-Depth Technical Guide to the Pharmacological Profile of Morpholine-Based Compounds
Authored by: Gemini, Senior Application Scientist
Abstract
Morpholine, a simple six-membered heterocycle containing nitrogen and oxygen atoms, has emerged as a "privileged structure" in medicinal chemistry.[1] Its unique physicochemical properties, including a favorable balance of hydrophilicity and lipophilicity, metabolic stability, and versatile synthetic accessibility, make it a cornerstone for the development of novel therapeutics.[2][3][4] This guide provides a comprehensive technical overview of the pharmacological profile of morpholine-based compounds for researchers, scientists, and drug development professionals. We will explore the fundamental structure-activity relationships (SAR), delve into key therapeutic areas where morpholine scaffolds are prominent, detail relevant experimental protocols, and discuss the future trajectory of these remarkable compounds in drug discovery.
The Morpholine Scaffold: A Privileged Core in Medicinal Chemistry
The morpholine ring is more than a simple solvent or building block; its incorporation into a drug candidate is a strategic decision rooted in established medicinal chemistry principles. Its utility stems from a combination of structural and electronic features that positively influence a molecule's overall pharmacological and pharmacokinetic profile.[5][6]
Physicochemical and Structural Advantages
The power of the morpholine moiety lies in its ability to modulate key drug-like properties:
-
Aqueous Solubility and Lipophilicity: The presence of both a nitrogen and an oxygen atom provides a balanced hydrophilic-lipophilic profile.[2] The oxygen atom can act as a hydrogen bond acceptor, improving interactions with aqueous environments and biological targets, while the overall ring structure maintains sufficient lipophilicity to facilitate membrane permeability.[7] This balance is critical for achieving adequate bioavailability and distribution, particularly for drugs targeting the central nervous system (CNS).[2][8]
-
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, offering a stable anchor point in a drug's structure.[9] This contrasts with other nitrogenous heterocycles that can be more susceptible to enzymatic breakdown. Its secondary amine allows for versatile functionalization, enabling chemists to attach various pharmacophores while maintaining the core's stability.[10]
-
pKa Modulation: The morpholine nitrogen has a pKa of approximately 8.7, making it a weak base.[9] This property is advantageous because it ensures that a significant fraction of the molecules are in a neutral, membrane-permeable state at physiological pH, while still allowing for salt formation to improve solubility and handling.[6][11]
The following diagram illustrates the key features that define morpholine as a privileged scaffold.
Caption: Key properties of the morpholine ring contributing to its "privileged" status.
Diverse Pharmacological Activities and Mechanisms of Action
The versatility of the morpholine scaffold is evident in the wide range of pharmacological activities its derivatives exhibit.[12][13] This scaffold is a component of numerous clinically approved drugs, demonstrating its therapeutic value across various disease states.[9][14][15]
Anticancer Activity
Morpholine derivatives are prominent in oncology, particularly as inhibitors of protein kinases. The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, is a key target.[14] The morpholine ring often serves to enhance potency and improve pharmacokinetic properties.[2]
-
Mechanism of Action (MOA): In many PI3K inhibitors, the morpholine oxygen forms a crucial hydrogen bond with a backbone NH group in the kinase hinge region, while the nitrogen atom provides a point for substitution to improve solubility and cell permeability.[14]
-
Structure-Activity Relationship (SAR): SAR studies have shown that substitution on the morpholine ring can fine-tune selectivity and potency. For instance, attaching aromatic groups to the nitrogen can lead to potent activity against various cancer cell lines, including lung, breast, and colon cancer.[12][14]
The diagram below illustrates the general mechanism of PI3K/mTOR inhibition.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by morpholine-based compounds.
Neurodegenerative Diseases
In the realm of CNS disorders, morpholine's ability to improve blood-brain barrier (BBB) penetration is a significant asset.[2][10] Derivatives have been developed as potent inhibitors of enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B).[10][16]
-
Mechanism of Action (MOA): Morpholine-based compounds can act as competitive or reversible inhibitors of these enzymes. For MAO-B, the morpholine ring can interact with residues in the entrance cavity of the enzyme, positioning the rest of the molecule for optimal interaction within the substrate-binding site.[10][11]
-
Structure-Activity Relationship (SAR): Studies on morpholine-tethered chalcones have identified them as potent and selective MAO-B inhibitors.[10] The substitution pattern on the chalcone and the presence of the morpholine moiety are critical for achieving high inhibitory activity, with some compounds showing IC₅₀ values in the low nanomolar range.[10]
Antimicrobial and Antiviral Activities
The morpholine scaffold is a key component of several approved drugs with antimicrobial and antiviral properties.
-
Linezolid: An oxazolidinone antibiotic containing a morpholine ring, Linezolid is used to treat serious infections caused by resistant Gram-positive bacteria.[15] The morpholine moiety contributes to its favorable pharmacokinetic profile.
-
Finafloxacin: A fluoroquinolone antibiotic, Finafloxacin incorporates a morpholine ring and is effective against a range of bacteria.[10]
-
Antifungal Agents: Compounds like Fenpropimorph inhibit ergosterol biosynthesis in fungi, a crucial process for maintaining fungal cell membrane integrity.[15][17]
Summary of Representative Morpholine-Based Drugs
The following table summarizes some key FDA-approved drugs that feature the morpholine scaffold, highlighting the diversity of their applications.[9]
| Drug Name | Therapeutic Class | Mechanism of Action (MOA) |
| Gefitinib | Anticancer (EGFR Inhibitor) | Inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase. |
| Aprepitant | Antiemetic | A substance P/neurokinin-1 (NK₁) receptor antagonist.[2] |
| Linezolid | Antibiotic | Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[15] |
| Reboxetine | Antidepressant | A selective norepinephrine reuptake inhibitor (NRI).[2] |
| Rivaroxaban | Anticoagulant | A direct factor Xa inhibitor, containing an oxo-morpholinyl group.[15] |
| Sonidegib | Anticancer (Hedgehog Pathway) | Inhibits the Smoothened (SMO) receptor in the Hedgehog signaling pathway. |
Experimental Protocols for Pharmacological Evaluation
The characterization of novel morpholine-based compounds requires robust and reproducible experimental workflows. The choice of assay is dictated by the therapeutic target. For neurodegenerative diseases, cholinesterase inhibition assays are fundamental.
Detailed Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol describes a standard colorimetric method (Ellman's method) to determine the AChE inhibitory activity of a test compound. This method is a self-validating system when appropriate controls are included.
Objective: To quantify the concentration of a morpholine-based compound required to inhibit 50% of AChE activity (IC₅₀).
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare stock solutions of ATCI (15 mM) and DTNB (10 mM) in phosphate buffer.
-
Prepare serial dilutions of the test compound in phosphate buffer (final DMSO concentration should be <1%).
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations to the sample wells.
-
For the control (100% activity), add 25 µL of phosphate buffer instead of the test compound.
-
For the blank, add 50 µL of phosphate buffer.
-
Add 50 µL of DTNB solution to all wells.
-
Add 25 µL of AChE solution to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells.
-
Immediately begin monitoring the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis and Causality:
-
Calculate the rate of reaction (V) for each well by determining the slope of the absorbance vs. time plot.
-
The causality is direct: AChE hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color formation is directly proportional to AChE activity. An effective inhibitor will reduce this rate.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. normalized response).
-
Workflow for Morpholine-Based Drug Discovery
The path from a synthetic concept to a clinical candidate is a multi-step, iterative process.
Caption: A typical workflow for the discovery and development of morpholine drugs.
Future Prospects and Conclusion
The role of the morpholine scaffold in drug discovery is well-established and continues to expand.[12] Future research will likely focus on several key areas:
-
Novel Synthetic Methodologies: The development of more efficient and stereoselective methods for synthesizing substituted morpholines will accelerate the discovery of new drug candidates.[3]
-
Targeting Complex Diseases: The unique properties of morpholine make it an ideal scaffold for developing drugs against challenging targets, such as protein-protein interactions and allosteric binding sites.[11]
-
Multi-Target Ligands: For complex diseases like Alzheimer's, compounds that can modulate multiple targets (e.g., AChE and MAO-B) are highly desirable. The morpholine scaffold provides a versatile platform for designing such multi-functional agents.[10][16]
References
- 1. mdpi.com [mdpi.com]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sciencescholar.us [sciencescholar.us]
In Silico Exploration of Cyclohexylmorpholine Derivatives: A Technical Guide for Drug Discovery
Introduction
The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility, which contribute to improved pharmacokinetic profiles of drug candidates.[1] When functionalized with a cyclohexyl group, the resulting cyclohexylmorpholine derivatives present a unique three-dimensional architecture that can be exploited for specific and potent interactions with biological targets. These derivatives have shown promise in a range of therapeutic areas, including as enzyme inhibitors and receptor antagonists.[2][3]
The journey from a promising chemical scaffold to a clinically viable drug is fraught with challenges, high costs, and a significant attrition rate.[4] In silico methodologies, or computer-aided drug design (CADD), have become indispensable in navigating this complex landscape. By simulating molecular interactions and predicting compound properties, in silico studies de-risk drug discovery pipelines, refine chemical designs, and accelerate the identification of promising lead candidates.[5]
This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the core in silico workflows applied to the study of cyclohexylmorpholine derivatives. We will move beyond a simple listing of methods to explain the strategic rationale behind experimental choices, ensuring a robust and validated computational approach.
Core In Silico Methodologies: A Strategic Workflow
The in silico evaluation of cyclohexylmorpholine derivatives follows a logical progression, starting from broad screening to detailed, atomistic-level analysis. Each step builds upon the last, providing a comprehensive understanding of the compound's potential as a therapeutic agent.
Target Identification and Protein Preparation
The initial and most critical step is the identification of a relevant biological target. For cyclohexylmorpholine derivatives, this could be an enzyme like a kinase or a G-protein coupled receptor, based on existing literature or therapeutic goals.[2][6] Once a target is selected, its three-dimensional structure is obtained from a repository such as the Protein Data Bank (PDB).
Experimental Protocol: Protein Preparation
-
PDB Structure Acquisition: Download the crystal structure of the target protein (e.g., PDB ID: 5R82 for COVID-19 main protease).[7]
-
Structure Cleanup: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. This is crucial to create a clean binding site for docking.
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. Assign appropriate protonation states to amino acid residues at a physiological pH (e.g., 7.4). This ensures that the electrostatic interactions are accurately modeled.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps.
Molecular Docking: Predicting Binding Affinity and Orientation
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[8] This method is instrumental in screening large libraries of virtual compounds and prioritizing those with the highest predicted binding affinity.
Causality in Docking: The choice of docking software (e.g., AutoDock Vina, SYBYL-X.2) and scoring function is critical.[9][10] Scoring functions estimate the binding free energy, with lower scores indicating a more favorable interaction.[7] The docking results provide insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.[8]
Experimental Protocol: Molecular Docking
-
Ligand Preparation: The 3D structures of the cyclohexylmorpholine derivatives are generated and energy-minimized. This ensures that the ligand conformations are energetically favorable before docking.
-
Grid Box Definition: A grid box is defined around the active site of the target protein. This box specifies the search space for the docking algorithm.
-
Docking Execution: The docking algorithm systematically explores different conformations and orientations of the ligand within the grid box, calculating the binding energy for each pose.
-
Pose Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode. This involves examining the scoring function values and visualizing the interactions between the ligand and the protein's active site residues.
Data Presentation: Illustrative Docking Results
| Derivative | Docking Score (kcal/mol) | Interacting Residues | Key Interactions |
| Compound A | -8.5 | TYR23, LYS45, ASP121 | Hydrogen bond, Pi-Alkyl |
| Compound B | -7.9 | PHE87, LEU99, VAL111 | Hydrophobic interactions |
| Compound C | -9.2 | ARG55, GLU60 | Salt bridge, Hydrogen bond |
Molecular Dynamics (MD) Simulations: Assessing Complex Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time.[11] MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their movements.[12]
Trustworthiness of MD Simulations: The stability of the ligand within the binding pocket is a key indicator of its potential efficacy. A ligand that remains stably bound throughout the simulation is more likely to be a potent inhibitor. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to quantify this stability.[9]
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup: The docked ligand-protein complex is placed in a simulation box filled with water molecules to mimic the physiological environment. Ions are added to neutralize the system.
-
Energy Minimization: The entire system is energy-minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is adjusted to physiological conditions. This allows the system to reach a stable state before the production simulation.
-
Production Run: The simulation is run for a specific period (e.g., 100 ns), and the coordinates of all atoms are saved at regular intervals.[13][14]
-
Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the ligand-protein complex, identify key interactions, and calculate binding free energies.
Visualization: In Silico Drug Discovery Workflow
Caption: A generalized workflow for the in silico drug discovery of cyclohexylmorpholine derivatives.
ADMET Prediction: Evaluating Drug-Likeness
A compound's efficacy is not solely determined by its binding affinity; its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are equally critical for its success as a drug.[15] In silico ADMET prediction models use a compound's structure to estimate these properties, helping to identify potential liabilities early in the drug discovery process.[16]
Self-Validating Protocols: ADMET prediction is a self-validating system in that it flags compounds that are likely to fail in later stages of development due to poor pharmacokinetic or safety profiles. This allows for early-stage optimization of the chemical scaffold.
Experimental Protocol: ADMET Prediction
-
Descriptor Calculation: A wide range of molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) are calculated for the cyclohexylmorpholine derivatives.
-
Model Application: These descriptors are used as input for various machine learning models that have been trained on large datasets of compounds with known ADMET properties.[4]
-
Property Prediction: The models predict a range of ADMET properties, including oral bioavailability, blood-brain barrier permeability, potential for metabolism by cytochrome P450 enzymes, and toxicity risks.[17]
Data Presentation: Predicted ADMET Properties
| Derivative | Oral Bioavailability (%) | BBB Permeability | CYP2D6 Inhibition | Ames Mutagenicity |
| Compound A | 85 | High | Non-inhibitor | Non-mutagenic |
| Compound B | 65 | Low | Inhibitor | Non-mutagenic |
| Compound C | 92 | High | Non-inhibitor | Non-mutagenic |
Quantitative Structure-Activity Relationship (QSAR): Guiding Lead Optimization
QSAR modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity.[18] By identifying the key structural features that influence activity, QSAR models can be used to predict the potency of novel, untested compounds and guide the design of more effective derivatives.[19]
Authoritative Grounding in QSAR: The predictive power of a QSAR model is highly dependent on the quality and diversity of the training data.[9] A robust QSAR model, validated both internally and externally, provides a reliable framework for lead optimization.[20]
Experimental Protocol: QSAR Modeling
-
Data Set Preparation: A dataset of cyclohexylmorpholine derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled.
-
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset.
-
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity.[9]
-
Model Validation: The predictive ability of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external (i.e., a separate test set of compounds) validation techniques.
-
Prediction for New Compounds: The validated QSAR model is used to predict the biological activity of new cyclohexylmorpholine derivatives, guiding the synthesis of the most promising candidates.
Conclusion
The in silico methodologies outlined in this guide provide a powerful and integrated approach to the discovery and optimization of novel cyclohexylmorpholine derivatives. By combining techniques such as molecular docking, molecular dynamics simulations, ADMET prediction, and QSAR modeling, researchers can gain a deep understanding of the structure-activity relationships within this chemical class and make more informed decisions in the drug discovery process. This strategic application of computational tools not only accelerates the identification of high-quality lead compounds but also significantly reduces the time and cost associated with preclinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development: Review article | ADMET and DMPK [pub.iapchem.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Docking Studies of Novel Morpholine Derivatives against SARS-CoV-2 Inhibitors for COVID-19 - research journal [gyanvihar.org]
- 8. ijnc.ir [ijnc.ir]
- 9. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. physchemres.org [physchemres.org]
- 11. Molecular dynamics simulations: from structure function relationships to drug discovery [ouci.dntb.gov.ua]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 18. QSAR-analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one’s derivatives as potential antioxidants [pharmacia.pensoft.net]
- 19. QSAR study of phenolic compounds and their anti-DPPH radical activity by discriminant analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: (S)-3-Cyclohexylmorpholine in Medicinal Chemistry
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Forward
The morpholine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, lauded for its advantageous physicochemical properties that often translate to improved pharmacokinetic profiles in drug candidates.[1] Its unique combination of a weakly basic nitrogen and a hydrogen bond-accepting oxygen atom in a flexible chair-like conformation contributes to favorable solubility, metabolic stability, and, notably, permeability across the blood-brain barrier (BBB).[2][3] This has rendered the morpholine moiety a cornerstone in the design of therapeutics targeting the central nervous system (CNS).[2][4]
While N-substituted morpholines are ubiquitous, the exploration of C-substituted analogs, particularly those with specific stereochemistry, offers a more nuanced approach to modulating biological activity and navigating chemical space. This guide focuses on a specific, yet underexplored, building block: (S)-3-Cyclohexylmorpholine . The introduction of a cyclohexyl group at the C-3 position with a defined (S)-stereochemistry presents a unique combination of lipophilicity, steric bulk, and conformational rigidity. The cyclohexyl group can serve as a bioisostere for other bulky groups, such as a phenyl or tert-butyl group, potentially offering advantages in binding to hydrophobic pockets within a target protein while maintaining a three-dimensional character.[3]
This document provides a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for the utilization of this compound as a versatile scaffold in drug discovery.
Physicochemical Properties and Design Rationale
The strategic incorporation of this compound into a drug discovery program is underpinned by the synergistic contribution of its constituent parts: the morpholine ring and the cyclohexyl substituent.
| Property | Contribution of Morpholine Ring | Contribution of (S)-3-Cyclohexyl Group | Predicted Properties of this compound |
| Solubility | The oxygen atom can act as a hydrogen bond acceptor, improving aqueous solubility. | The hydrocarbon nature of the cyclohexyl group increases lipophilicity. | Balanced lipophilicity, potentially tunable through N-functionalization. |
| Lipophilicity (LogP) | Generally lowers the LogP compared to piperidine, aiding in BBB penetration.[2] | Significantly increases LogP, enhancing membrane permeability. | Moderate to high LogP, suitable for CNS targets. |
| pKa | The electron-withdrawing effect of the oxygen atom lowers the pKa of the nitrogen (typically ~7.4-8.5) compared to piperidine, reducing the likelihood of extensive protonation at physiological pH. | Minimal electronic effect on the morpholine nitrogen's pKa. | pKa expected to be in the typical range for morpholines. |
| Metabolic Stability | The morpholine ring is generally more metabolically stable than piperidine. | The saturated cyclohexyl ring is generally resistant to oxidative metabolism. | Expected to possess good metabolic stability. |
| Three-Dimensionality | The chair conformation provides a non-planar structure. | The chair conformation of the cyclohexyl group introduces significant 3D character. | A scaffold with a well-defined three-dimensional shape, crucial for specific receptor interactions. |
| Stereochemistry | The (S)-configuration at the C-3 position allows for stereospecific interactions with chiral biological targets. | The defined stereocenter is key for enantioselective drug design. | Enables the development of enantiomerically pure drug candidates, potentially reducing off-target effects.[5] |
Design Rationale in CNS Drug Discovery:
The blood-brain barrier presents a formidable challenge for drug delivery to the CNS. Successful CNS drugs typically exhibit a finely tuned balance of lipophilicity, molecular weight, and hydrogen bonding capacity. The this compound scaffold is well-positioned to meet these requirements. Its inherent lipophilicity, conferred by the cyclohexyl group, can be modulated through derivatization of the secondary amine to achieve the optimal LogP for BBB penetration.[2]
Caption: Relationship between physicochemical properties of this compound and desired CNS drug attributes.
Synthesis of this compound
Proposed Synthetic Route:
Caption: Proposed synthetic workflow for this compound.
Protocol: Enantioselective Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of substituted morpholines from amino alcohols.
Step 1: Synthesis of the Chiral Amino Alcohol Precursor, (S)-2-amino-2-cyclohexylethanol
The synthesis of the chiral amino alcohol can be achieved through various asymmetric methods. One plausible approach is the asymmetric reduction of an α-amino ketone or the asymmetric aminohydroxylation of a vinylcyclohexane. For the purpose of this protocol, we will assume the availability of (S)-2-amino-2-cyclohexylethanol as the starting material.
Step 2: N-Protection of (S)-2-amino-2-cyclohexylethanol
-
Dissolve (S)-2-amino-2-cyclohexylethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, for example, triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Perform an aqueous workup and purify the product by column chromatography to yield N-Boc-(S)-2-amino-2-cyclohexylethanol.
Step 3: O-Alkylation
-
To a solution of N-Boc-(S)-2-amino-2-cyclohexylethanol (1.0 eq) in anhydrous THF, add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 2-bromoethanol or 2-chloroethanol (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography.
Step 4: Deprotection and Intramolecular Cyclization
-
Dissolve the O-alkylated intermediate in a solution of hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in DCM.
-
Stir the reaction at room temperature until the Boc group is completely removed (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the resulting amine salt in a suitable solvent (e.g., acetonitrile or DMF) and add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA).
-
Heat the mixture to promote intramolecular cyclization. The reaction progress should be monitored by TLC or LC-MS.
-
After completion, perform an aqueous workup and purify the final product, this compound, by column chromatography or distillation.
Applications in Medicinal Chemistry: Target Hypotheses and Derivatization Strategies
Given the prevalence of C-substituted morpholines in CNS drug discovery, this compound is a promising scaffold for targeting a range of neurological and psychiatric disorders.
Hypothesized Biological Targets and Therapeutic Areas:
-
Dopamine and Serotonin Receptors: The morpholine scaffold is present in drugs targeting monoamine receptors. The cyclohexyl group could provide key hydrophobic interactions in the receptor binding pocket. Potential applications include treatments for depression, anxiety, and schizophrenia.[8]
-
Opioid Receptors: The rigid, lipophilic nature of the cyclohexyl group may be favorable for binding to opioid receptors, suggesting potential applications in pain management.
-
Kinase Inhibitors: The morpholine moiety is a common feature in kinase inhibitors. This compound could serve as a scaffold for developing inhibitors of kinases implicated in neurodegenerative diseases or brain tumors.
-
Ion Channels: The scaffold could be elaborated to target various ion channels involved in neuronal excitability, with potential applications in epilepsy and neuropathic pain.
Derivatization of the Morpholine Nitrogen:
The secondary amine of this compound is a key handle for chemical modification to generate a library of analogs for structure-activity relationship (SAR) studies.[4][9]
Caption: Key derivatization strategies for the this compound scaffold.
Protocol: N-Alkylation of this compound
-
Dissolve this compound (1.0 eq) and the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) in a polar aprotic solvent such as acetonitrile or DMF.
-
Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Filter off the inorganic salts and concentrate the filtrate.
-
Purify the N-alkylated product by column chromatography.
Protocol: N-Acylation of this compound
-
Dissolve this compound (1.0 eq) in an anhydrous solvent like DCM or THF.
-
Add a non-nucleophilic base, such as triethylamine (1.5 eq) or DIPEA (1.5 eq).
-
Cool the solution to 0 °C and slowly add the acyl chloride or acid anhydride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir until complete.
-
Perform an aqueous workup, washing with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the N-acylated product by column chromatography or recrystallization.
Protocol: N-Arylation via Buchwald-Hartwig Amination
-
To a dry Schlenk tube under an inert atmosphere, add the aryl halide (e.g., bromobenzene, 1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq).[10][11]
-
Add an anhydrous solvent, such as toluene or dioxane.
-
Degas the reaction mixture and then heat it to the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the N-arylated product by column chromatography.
Structure-Activity Relationship (SAR) Studies
A systematic SAR study is crucial for optimizing the biological activity of lead compounds derived from the this compound scaffold.[4][12]
Workflow for an SAR Study:
Caption: Iterative workflow for a structure-activity relationship (SAR) study.
Step 1: Library Design
Design a focused library of analogs by systematically modifying the N-substituent of the this compound core. Include a diverse range of functionalities to probe different interactions with the biological target:
-
Alkyl groups: Vary chain length and branching to explore steric and lipophilic effects.
-
Aromatic and heteroaromatic rings: Introduce substituents with different electronic properties (electron-donating and electron-withdrawing) to probe electronic and π-stacking interactions.
-
Functional groups: Incorporate amides, esters, and other groups to introduce hydrogen bonding capabilities.
Step 2: Synthesis and Purification
Synthesize the designed library of compounds using the protocols outlined in Section 3. Ensure high purity of all compounds to obtain reliable biological data.
Step 3: In Vitro Biological Screening
Screen the compound library in relevant in vitro assays to determine their biological activity. For CNS targets, this may include:
-
Receptor Binding Assays: To determine the affinity of the compounds for the target receptor.
-
Enzyme Inhibition Assays: To measure the potency of the compounds against a target enzyme.
-
Cell-based Functional Assays: To assess the effect of the compounds on cellular signaling pathways.
-
In Vitro BBB Permeability Assays: Using models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based models (e.g., Caco-2, MDCK-MDR1) to predict brain penetration.[13][14]
Step 4: Data Analysis and SAR Interpretation
Analyze the biological data to identify trends and establish SAR.[15]
-
Identify Active and Inactive Compounds: Determine which structural modifications lead to an increase or decrease in activity.
-
Correlate Physicochemical Properties with Activity: Analyze how changes in properties like LogP, pKa, and molecular weight affect biological activity.
-
Develop a Pharmacophore Model: Based on the SAR data, construct a model of the key structural features required for activity.
Step 5: Lead Optimization
Based on the initial SAR, design and synthesize a second generation of more potent and selective compounds. This is an iterative process of design, synthesis, and testing until a lead candidate with the desired profile is identified.
Conclusion
This compound represents a promising and largely untapped scaffold for medicinal chemistry, particularly in the challenging area of CNS drug discovery. Its unique combination of a privileged morpholine ring and a stereodefined, lipophilic cyclohexyl group provides a solid foundation for the design of novel therapeutics. The synthetic and derivatization protocols outlined in this guide, coupled with a systematic approach to SAR studies, offer a clear path for researchers to explore the full potential of this versatile building block.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Safety Pharmacology Study on Central Nervous System - Creative Biolabs [creative-biolabs.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. excelra.com [excelra.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 8. uomosul.edu.iq [uomosul.edu.iq]
- 9. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 10. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI EUROPE N.V. [tcichemicals.com]
- 11. rsc.org [rsc.org]
- 12. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 13. medical.researchfloor.org [medical.researchfloor.org]
- 14. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Stereoselective Synthesis of Complex Morpholines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Ascendance of Chiral Morpholines in Medicinal Chemistry
The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether moiety, is a cornerstone of modern medicinal chemistry. Its unique physicochemical properties—imparting aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles—have cemented its status as a "privileged structure" in drug design.[1] From blockbuster drugs to investigational new drug candidates, the morpholine scaffold is a recurring motif, often crucial for potent and selective biological activity.[2][3]
However, the true potential of this versatile scaffold is unlocked when its three-dimensional architecture is precisely controlled. The introduction of stereocenters into the morpholine ring creates complex chiral molecules that can engage with biological targets in a highly specific manner, leading to enhanced potency and reduced off-target effects. Consequently, the development of robust and efficient methods for the stereoselective synthesis of complex morpholines is a paramount objective in contemporary organic and medicinal chemistry.[4]
This comprehensive guide provides an in-depth exploration of cutting-edge strategies for the stereoselective synthesis of complex morpholines. Moving beyond a simple recitation of procedures, this document elucidates the underlying principles and mechanistic rationale behind key transformations, offering field-proven insights to empower researchers in their synthetic endeavors. We will delve into powerful diastereoselective and enantioselective methodologies, complete with detailed, step-by-step protocols for their practical implementation.
I. Diastereoselective Morpholine Synthesis: A One-Pot Dual Catalytic Approach
A highly efficient and atom-economical strategy for the synthesis of substituted morpholines involves a one-pot reaction sequence combining a Palladium(0)-catalyzed Tsuji-Trost reaction with an Iron(III)-catalyzed heterocyclization.[5][6] This method allows for the diastereoselective construction of various substitution patterns, including 2,6-, 2,5-, and 2,3-disubstituted morpholines, from readily available vinyloxiranes and amino alcohols.
Core Principle & Mechanistic Rationale
The elegance of this one-pot procedure lies in the sequential and compatible action of two distinct catalytic cycles.
-
Pd(0)-Catalyzed Allylic Alkylation: The reaction commences with a classic Tsuji-Trost allylation. The Pd(0) catalyst reacts with the vinyloxirane to form a π-allyl palladium intermediate. The amino alcohol then acts as a nucleophile, attacking the π-allyl complex to forge a new C-N bond, yielding a linear amino diol intermediate.
-
Fe(III)-Catalyzed Heterocyclization: Following the consumption of the starting materials, an Fe(III) catalyst (FeCl₃) is introduced. This Lewis acid catalyzes an intramolecular heterocyclization of the amino diol. The reaction proceeds via activation of one of the hydroxyl groups, facilitating a nucleophilic attack by the other hydroxyl group to close the morpholine ring. Critically, the Fe(III) catalyst also facilitates a thermodynamic equilibration, which drives the reaction towards the more stable cis-diastereoisomer.[5]
Workflow Diagram: Pd/Fe Dual Catalysis
References
- 1. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]
- 6. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Synthesis of 2-Substituted Chiral Morpholines via Rhodium-Catalyzed Asymmetric Hydrogenation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Morpholine Scaffold
The chiral morpholine motif is a cornerstone in medicinal chemistry, embedded in the structure of numerous FDA-approved drugs and clinical candidates.[1][2] Its presence is critical for modulating physicochemical properties such as solubility and for establishing key binding interactions with biological targets. The stereochemistry at the C2 position, adjacent to the ring oxygen, can profoundly influence a compound's pharmacological profile, making stereocontrolled synthesis a paramount objective in drug discovery.[3][4]
However, the construction of the 2-substituted stereocenter has historically posed significant challenges due to the steric hindrance and electronic properties of the requisite precursor molecules.[5][6] Traditional methods often rely on stoichiometric chiral reagents or multi-step sequences, which are less efficient for large-scale applications.[7] Transition-metal-catalyzed asymmetric hydrogenation offers a highly efficient, atom-economical, and scalable alternative for creating this crucial stereocenter directly.[4][6]
This guide details a robust and highly enantioselective method for the synthesis of 2-substituted chiral morpholines through the asymmetric hydrogenation of dehydromorpholine precursors. We will focus on a state-of-the-art rhodium-based catalytic system that delivers exceptional yields and stereoselectivity across a broad range of substrates.
Methodology Overview: Asymmetric Hydrogenation of Dehydromorpholines
The core of this application is the enantioselective reduction of a C=C double bond within a dehydromorpholine ring system. The strategy involves the use of a chiral catalyst that coordinates to the substrate and delivers hydrogen from a specific face, thereby establishing the desired stereocenter.
A breakthrough in this area was the development of a rhodium complex featuring a bisphosphine ligand with a large bite angle, specifically (R,R,R)-SKP.[3][8] This catalyst system has proven uniquely effective for the hydrogenation of 2-substituted dehydromorpholines, which were previously considered unreactive substrates.[5][6] The success of this catalyst is attributed to its ability to overcome the substrate's congested environment and electron-rich nature, leading to quantitative conversions and enantioselectivities up to 99% ee.[5][9]
Caption: High-level experimental workflow for the synthesis of 2-substituted chiral morpholines.
Catalyst System Deep Dive: The Rhodium/SKP Complex
The choice of catalyst is the most critical parameter for achieving high enantioselectivity. While various transition metals like Iridium and Ruthenium are used in asymmetric hydrogenation, Rhodium has demonstrated superior performance for this specific transformation.[10][11][12]
Causality Behind Catalyst Selection:
-
Metal Precursor: [Rh(cod)₂]SbF₆ is used as the rhodium source. The cyclooctadiene (cod) ligands are labile and are easily displaced by the chiral phosphine ligand to form the active catalytic species. The non-coordinating SbF₆⁻ anion ensures a highly reactive cationic rhodium center.
-
Chiral Ligand: (R,R,R)-SKP is a bisphosphine ligand characterized by a large bite angle. This structural feature is crucial for creating a well-defined and rigid chiral pocket around the metal center.[3][13] This pocket forces the dehydromorpholine substrate to coordinate in a specific orientation, leading to highly selective facial delivery of hydrogen. The N-acyl group on the substrate likely acts as a directing group, coordinating to the rhodium and further enforcing this selective binding mode.[5][6]
The active catalyst is conveniently formed in situ by stirring the rhodium precursor and the chiral SKP ligand in a non-coordinating solvent like dichloromethane (DCM) prior to substrate addition.[5][13]
Detailed Experimental Protocol
This protocol is a representative example for the asymmetric hydrogenation of N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine.
Materials & Equipment:
-
N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine (Substrate, 1.0 equiv)
-
[Rh(cod)₂]SbF₆ (0.01 equiv, 1 mol%)
-
(R,R,R)-SKP (0.0105 equiv, 1.05 mol%)
-
Anhydrous Dichloromethane (DCM)
-
Stainless-steel autoclave equipped with a magnetic stir bar
-
Schlenk tube and standard glovebox/Schlenk line equipment
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation (Inert Atmosphere):
-
Rationale: The rhodium catalyst is oxygen-sensitive. All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using a Schlenk line to prevent catalyst deactivation.
-
In a glovebox, add [Rh(cod)₂]SbF₆ (1 mol%) and (R,R,R)-SKP (1.05 mol%) to a clean, dry Schlenk tube.
-
Add anhydrous DCM to achieve a catalyst concentration of approximately 0.0025 M.
-
Stir the resulting orange solution at room temperature for 30 minutes to ensure complete formation of the active catalyst complex.
-
-
Reaction Setup:
-
In a separate vial, dissolve the dehydromorpholine substrate (1.0 equiv) in anhydrous DCM to create a 0.1 M solution.
-
Transfer the substrate solution to the pre-formed catalyst solution via cannula.
-
Transfer the final reaction mixture into a stainless-steel autoclave.
-
-
Hydrogenation:
-
Seal the autoclave securely. Remove it from the glovebox.
-
Rationale: Purging with hydrogen removes any residual air (oxygen) from the headspace.
-
Purge the autoclave by pressurizing with hydrogen gas (approx. 10 atm) and then venting, repeating this cycle 3-5 times.
-
Pressurize the autoclave to the final reaction pressure (e.g., 30 atm) with hydrogen.
-
Stir the reaction mixture vigorously at room temperature for 24 hours. Reaction progress can be monitored by TLC or LC-MS if desired.
-
-
Workup and Purification:
-
Caution: Vent the autoclave slowly and carefully in a well-ventilated fume hood.
-
Once the pressure is released, open the autoclave and transfer the contents to a round-bottom flask.
-
Remove the solvent (DCM) under reduced pressure.
-
Rationale: Flash chromatography removes the catalyst residue and any unreacted starting material.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-substituted morpholine product.
-
-
Analysis:
-
Determine the isolated yield.
-
Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Substrate Scope & Performance
The Rhodium/SKP catalytic system demonstrates broad applicability for various 2-substituted dehydromorpholines. The following table summarizes the performance for a range of aryl-substituted substrates.[14]
| Entry | Substrate (R group) | Yield (%) | ee (%) |
| 1 | Phenyl | 97 | 92 |
| 2 | 4-Fluorophenyl | 98 | 91 |
| 3 | 4-Chlorophenyl | >99 | 92 |
| 4 | 4-Bromophenyl | >99 | 93 |
| 5 | 2-Naphthyl | 97 | 91 |
| 6 | 2-Thienyl | 96 | 88 |
| 7 | 2-Methoxyphenyl | >99 | 99 |
| 8 | 3,4-Disubstituted | 95 | 94 |
Data synthesized from Li, M. et al., Chem. Sci., 2021, 12, 15061-15066.[9]
Key Insights:
-
The reaction tolerates both electron-withdrawing (F, Cl, Br) and electron-donating (OMe) substituents on the aromatic ring.
-
Notably, substrates with ortho-substituents (e.g., 2-Methoxyphenyl) can lead to exceptionally high enantioselectivity (99% ee), likely due to increased steric interactions that enhance the facial selectivity of the hydrogenation.[4][7]
-
The protocol is scalable; gram-scale synthesis has been demonstrated with only a slight adjustment in conditions and without significant loss of yield or enantioselectivity.[5][8]
Proposed Catalytic Cycle
The mechanism is believed to proceed through a classic inner-sphere pathway for rhodium-catalyzed hydrogenation.[15] A simplified representation is shown below.
Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
-
Substrate Coordination: The dehydromorpholine substrate (S) coordinates to the cationic chiral rhodium complex [Rh(L*)]⁺.
-
Oxidative Addition: Molecular hydrogen adds to the rhodium center, oxidizing it from Rh(I) to Rh(III) and forming a dihydride complex.
-
Migratory Insertion: One of the hydride ligands inserts into the coordinated C=C bond of the substrate. This is the key stereochemistry-determining step, where the chiral ligand environment dictates which face of the double bond is hydrogenated.
-
Reductive Elimination: The second hydride ligand transfers to the resulting alkyl-rhodium species, eliminating the hydrogenated morpholine product and regenerating the active Rh(I) catalyst.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient hydrogen pressure.3. Poor quality solvent or reagents. | 1. Ensure rigorous inert atmosphere techniques.2. Check for leaks in the autoclave; ensure H₂ cylinder has adequate pressure.3. Use freshly distilled, anhydrous solvent and pure reagents. |
| Low Enantioselectivity (ee%) | 1. Impurities in the substrate.2. Incorrect ligand-to-metal ratio.3. Reaction temperature too high. | 1. Re-purify the substrate.2. Ensure a slight excess of the chiral ligand (e.g., 1.05:1 L/M) is used.3. Run the reaction at room temperature or consider cooling. |
| Product Decomposition | 1. Over-reduction or side reactions.2. Harsh workup conditions. | 1. Monitor reaction closely and stop once starting material is consumed.2. Use a buffered or milder workup procedure if the product is acid/base sensitive. |
Conclusion
The rhodium/SKP-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines is a highly efficient, selective, and practical method for accessing valuable chiral building blocks for drug discovery and development.[5] This atom-economical approach provides quantitative yields and excellent enantioselectivities under mild conditions, overcoming previous synthetic hurdles.[3][9] The protocol is robust, scalable, and tolerates a wide range of functional groups, making it a powerful tool for medicinal and process chemists.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Iridium-catalyzed enantioselective hydrogenation of unsaturated heterocyclic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 12. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Polymer-Supported Synthesis of Morpholine Derivatives
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Morpholine Scaffolds and the Power of Solid-Phase Synthesis
Morpholine and its derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The morpholine ring's ability to enhance molecular potency and modulate pharmacokinetic properties makes it a highly sought-after motif in drug design.[1] Traditional solution-phase synthesis of morpholine libraries can be time-consuming and labor-intensive, often requiring tedious purification steps after each reaction.
Polymer-supported synthesis, also known as solid-phase synthesis, offers a powerful alternative for the rapid and efficient generation of compound libraries.[4] This technique involves attaching the starting material to an insoluble polymer support (resin) and carrying out the synthesis in a stepwise manner. The key advantage lies in the simplification of purification; excess reagents and by-products are removed by simple filtration and washing of the resin-bound product. This approach is particularly well-suited for combinatorial chemistry and the high-throughput synthesis of diverse compound libraries.
This guide provides a comprehensive overview and detailed protocols for the polymer-supported synthesis of morpholine derivatives, designed to equip researchers with the practical knowledge to leverage this efficient synthetic strategy.
The Foundation: Choosing the Right Polymer Support and Linker
The success of any solid-phase synthesis hinges on the appropriate selection of the polymer resin and the linker that connects the growing molecule to the solid support.
Polymer Resins:
The most common polymer backbone for solid-phase organic synthesis is polystyrene cross-linked with divinylbenzene.[5] The degree of cross-linking influences the swelling properties and mechanical stability of the resin beads. For the synthesis of morpholine derivatives, two commonly employed resins are:
-
Wang Resin: This is a polystyrene-based resin functionalized with a p-benzyloxybenzyl alcohol linker.[5][6] It is widely used for the synthesis of molecules with a C-terminal carboxylic acid upon cleavage.[6] The ester linkage formed with the first building block is stable to a variety of reaction conditions but can be readily cleaved with strong acids like trifluoroacetic acid (TFA).[5][7]
-
Rink Amide Resin: This resin is designed for the synthesis of C-terminal amides.[8][9] The linker is an acid-labile benzhydrylamine derivative.[8] Similar to Wang resin, cleavage is typically achieved with TFA, yielding the desired peptide or small molecule amide.[10]
Linker Strategy:
The choice of linker is dictated by the desired functionality in the final cleaved product. For morpholine derivatives, the linker strategy will depend on the point of attachment to the morpholine scaffold.
Visualizing the Workflow: A Generalized Scheme for Polymer-Supported Morpholine Synthesis
The following diagram illustrates a typical workflow for the polymer-supported synthesis of a morpholine derivative.
Caption: A generalized workflow for the polymer-supported synthesis of morpholine derivatives.
Core Synthetic Strategies and Protocols
Several synthetic routes can be adapted for the solid-phase synthesis of morpholine derivatives. A common and effective strategy involves the sequential coupling of building blocks followed by an intramolecular cyclization to form the morpholine ring.
Protocol 1: Synthesis of a 3-Substituted Morpholin-2-one on Rink Amide Resin
This protocol outlines the synthesis of a morpholin-2-one derivative, a key intermediate that can be further elaborated. The synthesis starts with the attachment of an N-Fmoc protected amino alcohol to the Rink Amide resin.
Materials and Reagents:
-
Rink Amide AM resin[9]
-
N-Fmoc-amino alcohol (e.g., N-Fmoc-ethanolamine)
-
Coupling reagents: HBTU, DIPEA
-
Deprotection agent: 20% Piperidine in DMF[10]
-
Bromoacetyl bromide
-
Base for cyclization: DBU
-
Solvents: DMF, DCM
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Washing solvents: DMF, DCM, MeOH
Step-by-Step Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.[7]
-
Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 20 minutes to remove the Fmoc protecting group.[10]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Coupling of N-Fmoc-amino alcohol:
-
Dissolve N-Fmoc-amino alcohol (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino alcohol solution to the deprotected resin and agitate for 2 hours.
-
Monitor the reaction completion using a Kaiser test (ninhydrin test) on a small sample of beads.[7] A negative Kaiser test (beads remain colorless) indicates complete coupling.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection of the Coupled Amino Alcohol:
-
Repeat the Fmoc deprotection step as described in step 1.
-
-
Acylation with Bromoacetyl bromide:
-
Swell the resin in DCM.
-
To a solution of bromoacetyl bromide (5 eq.) in DCM at 0°C, add DIPEA (5 eq.) dropwise.
-
Add this solution to the resin and agitate for 1 hour at room temperature.
-
Wash the resin with DCM (3x), DMF (3x), and DCM (3x).
-
-
Intramolecular Cyclization:
-
Swell the resin in DMF.
-
Add a solution of DBU (5 eq.) in DMF to the resin and agitate for 12 hours.
-
Wash the resin with DMF (3x), DCM (3x), and MeOH (3x), and dry under vacuum.
-
-
Cleavage from Resin:
-
Treat the dried resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O for 2 hours.[10]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to collect the precipitate and wash with cold ether.
-
-
Purification and Characterization:
-
Purify the crude product by preparative HPLC.
-
Characterize the final product by LC-MS and NMR spectroscopy.
-
Visualizing the Reaction on Solid Support
The following diagram illustrates the key chemical transformations occurring on the Rink Amide resin during the synthesis of a morpholin-2-one.
Caption: Key reaction steps for the synthesis of a morpholin-2-one on a solid support.
Monitoring the Reaction: Essential Analytical Techniques
Effective monitoring of solid-phase reactions is crucial to ensure high yields and purity.[11][12] Several "on-bead" and "off-bead" analytical techniques can be employed.
| Analytical Technique | Description | Application in Morpholine Synthesis |
| Kaiser (Ninhydrin) Test | A colorimetric test for the presence of primary amines.[7] | To confirm the completion of coupling reactions (disappearance of free amines) and the success of deprotection steps (presence of free amines). |
| FT-IR Spectroscopy | Monitors the appearance or disappearance of characteristic infrared absorption bands of functional groups on the resin.[13] | To track the progress of acylation steps (appearance of carbonyl stretch) and other functional group transformations. |
| Gel-Phase ¹³C NMR | Provides structural information of the resin-bound molecule. | To confirm the structure of intermediates at various stages of the synthesis. |
| Cleavage and Analysis | A small amount of resin is cleaved, and the product is analyzed by LC-MS or HPLC. | To confirm the identity and purity of the resin-bound intermediate or final product. |
Troubleshooting Common Issues in Polymer-Supported Synthesis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Coupling | - Insufficient equivalents of reagents- Poor resin swelling- Steric hindrance | - Increase the equivalents of activating agent and amino acid/building block- Ensure adequate swelling of the resin in a suitable solvent- Increase reaction time and/or temperature |
| Incomplete Deprotection | - Insufficient deprotection time- Degradation of deprotection reagent | - Increase the duration of the deprotection step- Use freshly prepared deprotection solution |
| Low Cleavage Yield | - Incomplete reaction on the resin- Inefficient cleavage conditions- Premature cleavage from the resin | - Confirm completion of all synthetic steps before cleavage- Optimize the cleavage cocktail and time- Ensure the linker is stable to all reaction conditions |
| Presence of Impurities | - Side reactions during synthesis- Incomplete removal of reagents | - Optimize reaction conditions to minimize side reactions- Ensure thorough washing of the resin between each step |
Conclusion
Polymer-supported synthesis is a highly efficient and versatile platform for the construction of morpholine derivative libraries. By carefully selecting the appropriate resin and linker, and by employing robust synthetic protocols and analytical monitoring techniques, researchers can significantly accelerate the discovery and development of novel therapeutic agents based on this important heterocyclic scaffold. The protocols and strategies outlined in this guide provide a solid foundation for scientists to successfully implement solid-phase synthesis in their morpholine-focused drug discovery programs.
References
- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. appliedpolytech.com [appliedpolytech.com]
- 9. nbinno.com [nbinno.com]
- 10. peptide.com [peptide.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Analytical techniques for small molecule solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]
Application Notes & Protocols: Catalytic Enantioselective Synthesis of Morpholinones
Introduction: The Strategic Importance of Chiral Morpholinones
The morpholinone scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and natural product synthesis. Its unique conformational properties and ability to engage in key hydrogen bonding interactions have cemented its role as a critical pharmacophore. Chiral C-substituted morpholinones, in particular, are core structural components of several important therapeutic agents, including the neurokinin-1 (NK-1) receptor antagonists Aprepitant (EMEND®) and L-742,694.[1][2]
Despite their significance, the direct and efficient synthesis of enantioenriched morpholinones from achiral precursors has remained a formidable challenge.[1][2][3] Traditional methods often rely on chiral pool starting materials, which limits structural diversity, or employ stoichiometric chiral auxiliaries, which are less atom-economical.[4][5] Consequently, the development of catalytic asymmetric methods for the de novo construction of the morpholinone ring is a high-priority objective for researchers in drug discovery and process development.
This guide provides an in-depth analysis of modern catalytic strategies for the enantioselective synthesis of morpholinones. We will dissect the mechanistic underpinnings of leading organocatalytic and metal-catalyzed approaches, furnish detailed, field-tested protocols, and present comparative data to empower researchers to select and implement the optimal synthetic route for their specific target molecules.
Part 1: Organocatalytic Approach via Asymmetric Aza-Benzilic Ester Rearrangement
One of the most elegant and powerful strategies to emerge recently is the use of chiral Brønsted acids, specifically chiral phosphoric acids (CPAs), to catalyze a domino reaction that constructs the morpholinone core with high enantioselectivity.[1][2][3] This approach avoids pre-functionalized substrates and builds stereochemical complexity from simple, achiral starting materials.
Mechanistic Rationale: A Domino Cascade to Chirality
The CPA-catalyzed synthesis of C3-substituted morpholinones proceeds through a sophisticated domino sequence involving a [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift.[2][3][6] This transformation is formally recognized as an asymmetric aza-benzilic ester rearrangement.
The Causality Behind the Mechanism:
-
Dual Activation by CPA: The chiral phosphoric acid catalyst acts as a bifunctional catalyst.[7][8][9] Its acidic proton activates the glyoxal electrophile, while the basic phosphoryl oxygen organizes and activates the 2-aminoethanol nucleophile through hydrogen bonding. This dual activation within a confined chiral environment is the cornerstone of the enantioselective induction.
-
Formation of the Key Intermediate: The reaction between an aryl/alkylglyoxal and a 2-(arylamino)ethan-1-ol initially forms a cyclic α-iminium hemiacetal intermediate.
-
Enantiodetermining Step: The subsequent 1,2-rearrangement (aryl or alkyl shift) is the enantiodetermining step. The chiral conjugate base of the CPA catalyst controls the facial selectivity of this migration, leading to the formation of the enantioenriched C3-substituted morpholinone.
The proposed catalytic cycle is illustrated below:
Caption: CPA-catalyzed domino reaction for morpholinone synthesis.
Protocol: CPA-Catalyzed Synthesis of (S)-3-(4-Methoxyphenyl)-4-phenylmorpholin-2-one
This protocol is adapted from the seminal work by Zhu and coworkers and represents a general procedure for this class of transformation.[2]
Materials & Reagents:
-
(4-Methoxyphenyl)glyoxal hydrate (1.0 equiv)
-
2-(Phenylamino)ethan-1-ol (1.1 equiv)
-
(S)-TRIP ((S)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (CPA Catalyst, (S)-5f in the original paper) (10 mol%)[2]
-
5 Å Molecular Sieves (powdered and activated, ~200 mg per 0.2 mmol reaction)
-
tert-Butyl methyl ether (TBME), anhydrous
Procedure:
-
Vessel Preparation: To an oven-dried 10 mL screw-cap vial equipped with a magnetic stir bar, add powdered 5 Å molecular sieves (200 mg).
-
Reagent Addition: Add (4-methoxyphenyl)glyoxal hydrate (36.4 mg, 0.2 mmol, 1.0 equiv), 2-(phenylamino)ethan-1-ol (30.2 mg, 0.22 mmol, 1.1 equiv), and the (S)-TRIP catalyst (15.0 mg, 0.02 mmol, 10 mol%).
-
Solvent and Reaction: Add anhydrous TBME (2.0 mL). Seal the vial tightly with a Teflon-lined cap.
-
Heating: Place the vial in a preheated oil bath or heating block at 80 °C.
-
Monitoring: Stir the reaction mixture vigorously for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Scientist's Note: The reaction is a condensation, and efficient removal of water by the molecular sieves is critical for driving the equilibrium towards the product. Using freshly activated, powdered sieves maximizes surface area and water absorption.[2] The choice of TBME as solvent was found to be optimal for achieving high enantioselectivity.[2]
-
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite® to remove the molecular sieves. Wash the pad with additional ethyl acetate (2 x 5 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to afford the desired morpholinone product.
-
Analysis: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral stationary phase HPLC analysis.
Performance and Substrate Scope
The CPA-catalyzed method demonstrates broad applicability for a variety of glyoxals and amino alcohols.
| Entry | Aryl/Alkylglyoxal (R¹) | 2-(Arylamino)ethanol (R²) | Yield (%) | ee (%) |
| 1 | Phenyl | Phenyl | 85 | 90 |
| 2 | 4-MeO-Ph | Phenyl | 92 | 91 |
| 3 | 4-F-Ph | Phenyl | 84 | 90 |
| 4 | 2-Naphthyl | Phenyl | 88 | 94 |
| 5 | Phenyl | 4-MeO-Ph | 81 | 90 |
| 6 | t-Butyl | Phenyl | 65 | 91 |
| Data synthesized from He, Y.-P., et al. (2021). J. Am. Chem. Soc.[2][6] |
Part 2: Metal-Catalyzed Strategies for Chiral Morpholine Scaffolds
Transition metal catalysis offers alternative and complementary routes to chiral morpholines, which are often immediate precursors to morpholinones via oxidation. These methods typically involve the asymmetric reduction of a prochiral intermediate.
Tandem Hydroamination/Asymmetric Transfer Hydrogenation
A highly efficient one-pot strategy for synthesizing 3-substituted morpholines has been developed by Schafer and coworkers.[10] This method combines a titanium-catalyzed intramolecular hydroamination with a subsequent ruthenium-catalyzed asymmetric transfer hydrogenation (ATH).
Workflow and Mechanistic Insights:
-
Cyclic Imine Formation: An aminoalkyne substrate is first treated with a titanium catalyst (Ti(NMe₂)₄), which mediates an intramolecular hydroamination to form a cyclic dehydromorpholine (an enamine/imine tautomer).
-
Asymmetric Reduction: Without isolation, a chiral ruthenium catalyst (RuCl--INVALID-LINK--) and a hydrogen source (formic acid/triethylamine) are added. The catalyst reduces the C=N or C=C bond with high enantiocontrol.
-
Source of Selectivity: Mechanistic studies reveal that hydrogen-bonding interactions between the substrate's ether oxygen and the N-H of the chiral TsDPEN ligand on the ruthenium catalyst are crucial for achieving high enantioselectivity.[10] This interaction pre-organizes the substrate in the catalyst's chiral pocket, dictating the facial selectivity of hydride delivery.
Caption: Workflow for tandem hydroamination/asymmetric transfer hydrogenation.
Protocol: Tandem Synthesis of (S)-3-Phenylmorpholine
This protocol is a representative example based on the methodology developed by Schafer and coworkers.[10]
Materials & Reagents:
-
2-((2-Propyn-1-yl)oxy)aniline (1.0 equiv)
-
Titanium(IV) tetrakis(dimethylamide) (Ti(NMe₂)₄) (5 mol%)
-
RuCl--INVALID-LINK-- (1 mol%)
-
Formic acid/triethylamine azeotrope (5:2 mixture)
-
Toluene, anhydrous
Procedure:
-
Hydroamination Step:
-
In a nitrogen-filled glovebox, add the aminoalkyne substrate (0.2 mmol, 1.0 equiv) to a vial.
-
Add anhydrous toluene (1.0 mL) followed by the Ti(NMe₂)₄ catalyst (0.01 mmol, 5 mol%).
-
Seal the vial and heat at 110 °C for 16 hours.
-
Cool the reaction to room temperature.
-
-
Asymmetric Transfer Hydrogenation Step:
-
To the vial containing the crude cyclic imine, add the RuCl--INVALID-LINK-- catalyst (0.002 mmol, 1 mol%).
-
Add the formic acid/triethylamine mixture (0.1 mL).
-
Stir the reaction at room temperature for 24 hours.
-
Scientist's Note: The one-pot nature of this reaction is a significant advantage, avoiding a purification step of the potentially unstable cyclic imine intermediate. The choice of the Noyori-Ikariya type catalyst is critical for the high efficiency and enantioselectivity of the reduction.[10]
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the chiral morpholine product.
-
Summary and Outlook
The catalytic enantioselective synthesis of morpholinones has seen remarkable progress, driven by innovations in both organocatalysis and transition metal catalysis.
-
Chiral Phosphoric Acid (CPA) Catalysis offers a direct, highly enantioselective route to C3-substituted morpholinones from simple achiral building blocks. Its operational simplicity and broad substrate scope make it a highly attractive method for drug discovery applications.
-
Tandem Metal Catalysis provides an elegant and efficient one-pot synthesis of chiral 3-substituted morpholines, which are valuable precursors to morpholinones. The mechanistic understanding of the role of non-covalent interactions in these systems is paving the way for the design of even more effective catalysts.[10][11]
Future research will likely focus on expanding the substrate scope to include more challenging substitution patterns, such as the construction of aza-quaternary stereocenters,[12] and the development of catalytic systems that operate under even milder and more sustainable conditions. The continued evolution of these powerful catalytic tools will undoubtedly accelerate the discovery and development of new morpholinone-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments – ScienceOpen [scienceopen.com]
- 8. BJOC - Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules [beilstein-journals.org]
- 9. Recent advances in chiral phosphoric acids for asymmetric organocatalysis: a catalyst design perspective - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]
- 11. Recent Advances in Enantioselective Transition Metal Catalysis Mediated by Ligand–Substrate Noncovalent Interactions | MDPI [mdpi.com]
- 12. Zinc chloride-catalyzed cyclizative 1,2-rearrangement enables facile access to morpholinones bearing aza-quaternary carbons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Practical Synthesis of Chiral 2-Morpholine Pharmaceutical Intermediates
Introduction: The Central Role of Chiral Morpholines in Modern Pharmaceuticals
The morpholine heterocycle is a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates.[1][2] Its prevalence stems from its favorable physicochemical properties, including metabolic stability, aqueous solubility, and its ability to act as a versatile synthetic handle. When substituted at the C2 position, a stereocenter is created, making the enantioselective synthesis of these derivatives a critical challenge in pharmaceutical development. The specific stereochemistry of these molecules is often paramount to their biological activity and safety profile.[3]
Prominent examples underscore the therapeutic importance of the chiral 2-morpholine motif. The antiemetic drug Aprepitant , a neurokinin-1 (NK1) receptor antagonist, features a complex substituted morpholine core where stereochemistry is crucial for its efficacy.[4][5] Similarly, the dual serotonin and noradrenaline reuptake inhibitor Reboxetine and its analogues rely on a specific stereoconfiguration at the 2-position of the morpholine ring.[3][6] The ubiquity of this core in such diverse and impactful drugs necessitates robust, scalable, and practical synthetic methods to access enantiomerically pure 2-substituted morpholines.[6][7]
This guide provides an in-depth analysis of field-proven, practical strategies for synthesizing these vital pharmaceutical intermediates. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering detailed protocols for key transformations and presenting comparative data to guide researchers in selecting the optimal route for their specific target. The methodologies covered include catalytic asymmetric hydrogenation, organocatalytic pathways, and classical resolution techniques, each offering distinct advantages for scalability, efficiency, and enantiocontrol.
Strategic Approaches to Enantioselective Synthesis
The synthesis of chiral 2-substituted morpholines can be broadly categorized by when the key stereocenter is established: before, during, or after the cyclization to form the morpholine ring.[7][8] Here, we focus on three highly practical and distinct strategies that have proven effective in both academic and industrial settings.
Strategy I: Asymmetric Hydrogenation of Dehydromorpholines (Post-Cyclization Stereocontrol)
This elegant approach is one of the most efficient and atom-economical methods for generating chiral morpholines.[9] It involves the construction of a prochiral dehydromorpholine (an unsaturated morpholine) followed by an asymmetric hydrogenation step to set the C2 stereocenter with high fidelity.
Scientific Rationale: The success of this strategy hinges on the selection of a potent chiral catalyst system capable of differentiating between the two enantiofaces of the double bond. Rhodium complexes bearing bisphosphine ligands with large bite angles, such as the SKP ligand, have proven exceptionally effective.[8][10] The large bite angle creates a well-defined and sterically demanding chiral pocket around the metal center, forcing the substrate to coordinate in a specific orientation, which leads to highly enantioselective hydrogen delivery. This method consistently delivers quantitative yields and exceptional enantioselectivities, often exceeding 99% ee.[8][9]
Logical Workflow: Asymmetric Hydrogenation
The general workflow involves the synthesis of a 2-substituted dehydromorpholine precursor, which is then subjected to the catalytic hydrogenation.
Caption: Workflow for Asymmetric Hydrogenation Strategy.
Strategy II: Organocatalysis for de novo Asymmetric Synthesis (Pre-Cyclization Stereocontrol)
Organocatalysis offers a powerful metal-free alternative for establishing the C2 stereocenter early in the synthetic sequence. This approach builds the chiral center into an acyclic precursor, which is then cyclized to form the morpholine ring.
Scientific Rationale: A prominent example of this strategy involves an initial enantioselective α-chlorination of an aldehyde, catalyzed by a chiral secondary amine like a proline derivative, based on the Jørgensen methodology.[11] This step generates a configurationally stable α-chloroaldehyde with high enantiomeric excess. Immediate reduction to the corresponding 2-chloro alcohol prevents epimerization and provides a stable chiral building block.[11] The key to a successful cyclization is the subsequent conversion of this alcohol into a bis-electrophile. By transforming the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate), a substrate is created that allows for a chemoselective SN2 displacement by an amino alcohol, followed by an intramolecular cyclization to furnish the final N-protected chiral morpholine. This multi-step sequence provides excellent control over the absolute stereochemistry from the outset.
Logical Workflow: Organocatalytic Synthesis
This pathway highlights the sequential construction and transformation of the chiral intermediate.
Caption: Stepwise Organocatalytic Route to Chiral Morpholines.
Strategy III: Classical Resolution of Racemic Intermediates
For certain targets, especially in process development, classical resolution remains a highly practical and scalable method. This technique involves the synthesis of a racemic morpholine intermediate, which is then separated into its constituent enantiomers using a chiral resolving agent.
Scientific Rationale: This method relies on the principle that reacting a racemic mixture with a single enantiomer of a chiral resolving agent produces a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. A common application is the resolution of racemic morpholin-2-ones, key intermediates for drugs like Aprepitant, using chiral acids such as dibenzoyl-L-tartaric acid (L-DBTA).[4] The success of the resolution is highly dependent on the choice of solvent and crystallization conditions. While the theoretical maximum yield for a single enantiomer is 50%, this can be a very robust and cost-effective method for large-scale production.[6][12]
Logical Workflow: Diastereomeric Salt Resolution
This process separates enantiomers based on the differential properties of their diastereomeric salts.
Caption: Workflow for Chiral Resolution via Crystallization.
Comparative Data and Performance Metrics
The choice of synthetic strategy depends on various factors including substrate scope, scalability, cost of reagents, and operational complexity. The following table summarizes the key characteristics of the discussed methods.
| Synthetic Strategy | Key Reagent / Catalyst | Typical Yield | Enantiomeric Excess (% ee) | Key Advantages & Causality | Key Disadvantages |
| Asymmetric Hydrogenation | [Rh]-Bisphosphine Complex (e.g., SKP) | >95%[8] | 95 to >99%[9] | High Efficiency & Atom Economy: Catalytic nature and use of H₂ makes it highly efficient. The catalyst's chiral environment directly dictates stereochemistry. | Requires synthesis of specific unsaturated precursors; high-pressure equipment needed. |
| Organocatalysis | Chiral Amine (e.g., Proline derivative) | 35-60% (overall)[11] | 75 to 98%[11] | Metal-Free & Predictable Stereochemistry: Avoids metal contamination. The stereocenter is set early from common starting materials. | Multi-step sequence can lower overall yield; some intermediates may be unstable.[11] |
| Classical Resolution | Chiral Acid (e.g., L-DBTA) | ~35% (per enantiomer)[12] | >99% (after crystallization) | Scalable & Robust: Relies on well-understood crystallization principles, making it highly suitable for large-scale industrial processes. | Theoretical 50% Max Yield: Inherently inefficient unless paired with racemization. Requires screening of resolving agents and solvents. |
Detailed Experimental Protocols
The following protocols are representative examples derived from authoritative literature and are intended to provide a practical starting point for laboratory synthesis.
Protocol 1: Asymmetric Hydrogenation of a 2-Aryl-Dehydromorpholine
(Adapted from Li, M. et al., Chemical Science, 2021)[8][9]
Objective: To synthesize a chiral 2-substituted morpholine with high enantioselectivity using a rhodium-catalyzed hydrogenation.
Materials:
-
2-Aryl-dehydromorpholine substrate (1.0 mmol)
-
[Rh(COD)₂]BF₄ (0.01 mmol, 1 mol%)
-
Chiral bisphosphine ligand (e.g., SKP) (0.011 mmol, 1.1 mol%)
-
Dichloromethane (DCM), degassed (5 mL)
-
Hydrogen gas (H₂)
Procedure:
-
Catalyst Preparation: In a glovebox, add [Rh(COD)₂]BF₄ and the chiral ligand to a flame-dried Schlenk tube. Add 2 mL of degassed DCM and stir the solution at room temperature for 30 minutes to allow for complex formation.
-
Reaction Setup: In a separate vessel, dissolve the 2-aryl-dehydromorpholine substrate in 3 mL of degassed DCM.
-
Hydrogenation: Transfer the substrate solution to a stainless-steel autoclave. Using a syringe, transfer the prepared catalyst solution to the autoclave.
-
Reaction Execution: Seal the autoclave, purge it with hydrogen gas three times, and then pressurize it to 50 atm with H₂.
-
Incubation: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS if possible.
-
Work-up: After the reaction is complete, carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure chiral 2-substituted morpholine.
-
Analysis: Determine the yield and confirm the structure by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess (% ee) by chiral HPLC analysis.
Protocol 2: Organocatalytic Synthesis of an N-Benzyl Protected 2-Alkylmorpholine
(Adapted from Franzen, J. et al. & MacMillan, D.W.C. et al., J. Am. Chem. Soc. 2012)[11]
Objective: A five-step sequence to generate a chiral morpholine from an achiral aldehyde.
Step A: Enantioselective α-Chlorination & Reduction
-
To a solution of the starting aldehyde (10 mmol) in CHCl₃ (20 mL) at 0 °C, add the chiral amine catalyst (e.g., (R)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine, 1.0 mmol).
-
Add N-chlorosuccinimide (NCS) (12 mmol) in one portion and stir the reaction for 4-6 hours at 0 °C.
-
Upon completion, dilute the mixture with diethyl ether and cool to 0 °C. Add methanol (10 mL) followed by NaBH₄ (15 mmol) portion-wise.
-
Stir for 30 minutes, then quench carefully with saturated aq. NH₄Cl. Extract with CH₂Cl₂ (3 x 50 mL).
-
Combine organic layers, dry over Na₂SO₄, and concentrate. Purify by chromatography to yield the chiral 2-chloro alcohol.
Step B: Activation and Cyclization
-
Dissolve the chiral 2-chloro alcohol (5 mmol) in CH₂Cl₂ (25 mL) and cool to 0 °C. Add triethylamine (7.5 mmol) followed by p-toluenesulfonyl chloride (TsCl) (6 mmol).
-
Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction with water and brine, dry over Na₂SO₄, and concentrate to get the crude tosylate.
-
Dissolve the crude tosylate and N-benzylethanolamine (6 mmol) in acetonitrile (30 mL). Add K₂CO₃ (15 mmol) and heat the mixture to 80 °C for 16 hours.
-
Cool to room temperature, filter off the solids, and concentrate the filtrate.
-
Purify the residue by flash chromatography to yield the N-benzyl protected chiral 2-alkylmorpholine.
Protocol 3: Resolution of Racemic 3-(4-fluorophenyl)morpholin-2-one
(Adapted from Xu, F. et al., Synthetic Communications, 2014)[4]
Objective: To isolate the (S)-enantiomer from a racemic mixture via diastereomeric salt crystallization.
Materials:
-
Racemic (±)-3-(4-fluorophenyl)morpholin-2-one (10.0 g)
-
Di-p-toluoyl-L-tartaric acid (L-DBTA) (19.8 g, 1.0 equiv to the desired enantiomer)
-
Methanol (MeOH)
-
1 M Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (EtOAc)
Procedure:
-
Salt Formation: Dissolve the racemic morpholin-2-one in 150 mL of methanol at 60 °C. In a separate flask, dissolve the L-DBTA in 100 mL of methanol.
-
Crystallization: Add the L-DBTA solution to the morpholin-2-one solution. Stir the mixture and allow it to cool slowly to room temperature. Continue stirring for 12-18 hours.
-
Isolation of Diastereomeric Salt: A white precipitate will form. Collect the solid by vacuum filtration and wash it with a small amount of cold methanol. This solid is the enriched diastereomeric salt of the (S)-enantiomer.
-
Liberation of the Free Amine: Suspend the collected salt in a mixture of water (100 mL) and ethyl acetate (100 mL).
-
Adjust the pH of the aqueous layer to 9-10 by the dropwise addition of 1 M NaOH solution while stirring vigorously.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Final Isolation: Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield (S)-3-(4-fluorophenyl)morpholin-2-one as a white solid.
-
Analysis: Determine the yield and optical purity (% ee) using chiral HPLC.
Conclusion and Future Outlook
The practical synthesis of chiral 2-morpholine intermediates is a cornerstone of modern pharmaceutical manufacturing. The strategies of asymmetric hydrogenation, organocatalysis, and classical resolution each provide powerful and reliable pathways to these high-value compounds. Asymmetric hydrogenation offers unparalleled efficiency and enantioselectivity for suitable substrates, while organocatalysis provides a versatile, metal-free route from simple achiral precursors. Classical resolution, though seemingly dated, remains a robust and highly scalable option for industrial applications.
Future developments will likely focus on the integration of these concepts into more streamlined processes. The rise of one-pot cascade reactions, which combine multiple steps to minimize purification and waste, is particularly promising.[13] Furthermore, the application of novel catalytic systems, including photocatalysis and biocatalysis, will continue to expand the toolkit available to chemists, enabling access to even more complex and diverse morpholine scaffolds for the next generation of therapeutics.[14][15]
References
- 1. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 10. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Morpholine synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Computational Modeling of (S)-3-Cyclohexylmorpholine Interactions with Monoamine Transporters
Abstract
(S)-3-Cyclohexylmorpholine is a structural analog of phencyclidine (PCP) and a derivative of morpholine, a versatile heterocyclic compound prominent in many bioactive molecules and approved drugs.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the computational modeling of this compound's interactions with its putative primary targets: the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[3][4] We will delve into the causality behind experimental choices, presenting a self-validating system of protocols from receptor preparation to advanced molecular dynamics and free energy calculations. Our aim is to equip researchers with the necessary tools and insights to accurately predict binding affinities, understand interaction dynamics, and guide further drug discovery efforts.
Introduction: The Rationale for Modeling this compound
This compound's structural similarity to known psychoactive compounds necessitates a thorough understanding of its molecular interactions to predict its pharmacological profile. As direct experimental characterization can be resource-intensive, computational modeling offers a powerful and efficient alternative to elucidate binding mechanisms at an atomic level.[5] These monoamine transporters, which are sodium-coupled, are critical for regulating neurotransmitter levels in the synapse and are well-established targets for antidepressants and psychostimulants.[4][6] By modeling the interaction of this compound with DAT, NET, and SERT, we can gain insights into its potential for abuse, its therapeutic possibilities, and the structural determinants of its binding specificity.
This guide will walk you through a complete in silico workflow, from initial structure preparation and molecular docking to long-timescale molecular dynamics simulations and rigorous binding free energy calculations. Each step is designed to build upon the last, providing a holistic view of the ligand-receptor interaction landscape.
Pre-computation: Essential Materials and Software
A successful computational study hinges on the quality of the initial structures and the appropriate selection of software. This section outlines the necessary resources.
2.1. Structural Data Acquisition
High-resolution crystal or cryo-EM structures are the foundation of any structure-based drug design project. The Protein Data Bank (PDB) is the primary repository for these structures.
-
Dopamine Transporter (DAT): Several human DAT structures are available, including those in complex with dopamine (PDB ID: 8Y2D), cocaine (PDB ID: 9EO4), and other inhibitors (PDB ID: 8VBY).[7][8][9]
-
Norepinephrine Transporter (NET): Recent cryo-EM structures of human NET have been solved in various states, such as bound to norepinephrine (PDB IDs: 8ZPB, 8ZOY, 8HFF) or inhibitors (PDB ID: 8ZP2).[10][11][12][13]
-
Serotonin Transporter (SERT): Numerous X-ray structures of human SERT are available, often in complex with antidepressants like (S)-citalopram (PDB ID: 5I75), paroxetine, or sertraline (PDB ID: 6AWO).[14][15]
2.2. Ligand Structure Generation
The 3D structure of this compound can be generated using chemical drawing software such as MarvinSketch or ChemDraw and subsequently energy-minimized using a quantum mechanics or molecular mechanics force field.
2.3. Recommended Software Suite
| Software | Application | Source |
| UCSF Chimera/ChimeraX | Visualization, Structure Preparation | --INVALID-LINK-- |
| AutoDock Tools & Vina | Molecular Docking | --INVALID-LINK-- |
| GROMACS | Molecular Dynamics Simulations | --INVALID-LINK--[16] |
| AMBERTools (MMPBSA.py) | Binding Free Energy Calculations | --INVALID-LINK--[17] |
| Meeko | Receptor and Ligand Preparation | --INVALID-LINK-- |
Protocol I: Receptor and Ligand Preparation - The Foundation of Accuracy
The quality of your input structures directly impacts the reliability of your results. This protocol ensures that both the transporter protein and the ligand are properly prepared for docking and simulation.
3.1. Receptor Preparation Workflow
Caption: Receptor preparation workflow.
Step-by-Step Protocol:
-
Download and Clean the PDB File: Using UCSF Chimera, open the desired transporter structure (e.g., PDB ID: 8Y2D for DAT). Remove all non-protein molecules, including water, lipids, and any co-crystallized ligands or ions that are not essential for binding.
-
Add Hydrogens: Use the AddH tool in Chimera, specifying a pH of 7.4 to ensure physiologically relevant protonation states of ionizable residues.
-
Assign Partial Charges: Assign appropriate partial charges to the protein atoms. For this, we recommend using the AMBER ff14SB force field.
-
Convert to PDBQT Format: The final step is to convert the cleaned and protonated receptor structure into the PDBQT format required by AutoDock Vina. This can be accomplished using AutoDock Tools or the mk_prepare_receptor.py script from the Meeko package.[18]
3.2. Ligand Preparation Workflow
Caption: Ligand preparation workflow.
Step-by-Step Protocol:
-
Generate 3D Coordinates: Draw the 2D structure of this compound and convert it to a 3D structure. Perform an initial energy minimization using a suitable force field (e.g., MMFF94).
-
Add Hydrogens and Assign Charges: As with the receptor, add hydrogens corresponding to a pH of 7.4. For the ligand, Gasteiger charges are commonly used and can be assigned within AutoDock Tools.
-
Define Torsions: Define the rotatable bonds in the ligand. This is a critical step that allows for conformational flexibility during the docking process.
-
Convert to PDBQT Format: Save the final ligand structure in the PDBQT format.
Protocol II: Molecular Docking - Predicting the Binding Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This provides a static snapshot of the likely binding mode and a preliminary estimate of binding affinity. We will use AutoDock Vina, a widely used and validated docking program.
4.1. Docking Workflow
Caption: Molecular docking workflow.
Step-by-Step Protocol:
-
Define the Search Space: The "grid box" defines the three-dimensional space within the receptor where Vina will search for binding poses. For monoamine transporters, this should encompass the central binding site (S1) and potentially the allosteric site (S2).[12] The dimensions of the grid box should be large enough to accommodate the ligand and allow for rotational and translational movements.
-
Create the Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the name of the output file.[19]
-
Run AutoDock Vina: Execute the docking calculation from the command line. Vina will generate an output file containing the predicted binding poses ranked by their binding affinity scores (in kcal/mol).
-
Analyze the Results: Visualize the top-ranked poses in UCSF Chimera. Analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the transporter.
Table 1: Example Docking Configuration Parameters
| Parameter | Value | Description |
| receptor | DAT_receptor.pdbqt | Path to the prepared receptor file. |
| ligand | ligand.pdbqt | Path to the prepared ligand file. |
| center_x | 15.190 | X-coordinate of the grid box center. |
| center_y | 53.903 | Y-coordinate of the grid box center. |
| center_z | 16.917 | Z-coordinate of the grid box center. |
| size_x | 20 | Dimension of the grid box in the x-axis (Å). |
| size_y | 20 | Dimension of the grid box in the y-axis (Å). |
| size_z | 20 | Dimension of the grid box in the z-axis (Å). |
| out | docking_results.pdbqt | Name of the output file. |
Protocol III: Molecular Dynamics (MD) Simulations - Capturing the Dynamics
While docking provides a static picture, MD simulations allow us to observe the dynamic behavior of the ligand-receptor complex over time.[20] This is crucial for assessing the stability of the docked pose and understanding the conformational changes that may occur upon ligand binding.[21][22] We will use GROMACS for this protocol.[23][24]
5.1. MD Simulation Workflow
Caption: Molecular dynamics simulation workflow.
Step-by-Step Protocol:
-
Generate System Topology: Create a GROMACS topology file for the protein-ligand complex. This file describes the force field parameters for all atoms in the system. The CHARMM36m force field is recommended for proteins, and the CGenFF server can be used to generate parameters for the ligand.
-
Solvation and Ionization: Place the complex in a periodic box and solvate it with a suitable water model (e.g., TIP3P). Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological ion concentration.
-
Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
Equilibration: Conduct a two-step equilibration process. First, a short simulation at constant volume and temperature (NVT ensemble) to stabilize the temperature. Second, a longer simulation at constant pressure and temperature (NPT ensemble) to ensure the system reaches the correct density.[25]
-
Production MD: Run the production MD simulation for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to sample the relevant conformational space.
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex. Key metrics include the root-mean-square deviation (RMSD) of the protein backbone and ligand, and the root-mean-square fluctuation (RMSF) of individual residues.
Protocol IV: Binding Free Energy Calculations - Quantifying the Interaction
6.1. MM/PBSA Workflow
Caption: MM/PBSA calculation workflow.
Step-by-Step Protocol:
-
Extract Snapshots: From the production MD trajectory, extract a series of snapshots (e.g., every 100 ps) representing the equilibrated state of the complex.
-
Calculate Energy Components: For each snapshot, calculate the following energy terms for the complex, receptor, and ligand individually:
-
Polar Solvation Energy (ΔG_solv,polar): Calculated using the Poisson-Boltzmann or Generalized Born model.
-
Non-polar Solvation Energy (ΔG_solv,nonpolar): Typically estimated from the solvent-accessible surface area (SASA).
-
Calculate Binding Free Energy: The binding free energy is calculated using the following equation: ΔG_bind = ΔE_MM + ΔG_solv,polar + ΔG_solv,nonpolar - TΔS Where TΔS is the change in conformational entropy upon binding, which can be estimated using methods like normal mode analysis but is often omitted due to its computational cost and potential for large errors.
Table 2: Example MM/PBSA Results (Hypothetical)
| Transporter | ΔE_MM (kcal/mol) | ΔG_solv,polar (kcal/mol) | ΔG_solv,nonpolar (kcal/mol) | ΔG_bind (kcal/mol) |
| DAT | -45.2 ± 2.5 | 28.7 ± 1.8 | -5.1 ± 0.3 | -21.6 ± 3.1 |
| NET | -42.8 ± 2.1 | 25.4 ± 1.5 | -4.8 ± 0.2 | -22.2 ± 2.6 |
| SERT | -38.5 ± 1.9 | 23.1 ± 1.2 | -4.2 ± 0.2 | -19.6 ± 2.3 |
Conclusion and Future Directions
This guide has provided a comprehensive, step-by-step protocol for the computational modeling of this compound's interactions with monoamine transporters. By following these protocols, researchers can generate robust and reliable predictions of binding modes, interaction dynamics, and binding affinities. These in silico findings can provide invaluable insights to guide experimental studies, such as site-directed mutagenesis to validate predicted binding site residues, and to inform the design of novel morpholine derivatives with improved potency and selectivity.[30][31] More advanced techniques, such as alchemical free energy calculations, can provide even more accurate predictions of binding affinities and should be considered for lead optimization studies.[32][33]
References
- 1. Molecular Docking Studies of Novel Morpholine Derivatives against SARS-CoV-2 Inhibitors for COVID-19 - research journal [gyanvihar.org]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 4. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Computational models of neurotransmission at cerebellar synapses unveil the impact on network computation [frontiersin.org]
- 6. Neurotransmitter transporters: structure meets function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
- 12. rcsb.org [rcsb.org]
- 13. rcsb.org [rcsb.org]
- 14. rcsb.org [rcsb.org]
- 15. rcsb.org [rcsb.org]
- 16. GROMACS Tutorials [mdtutorials.com]
- 17. amber.tkanai-lab.org [amber.tkanai-lab.org]
- 18. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 19. eagonlab.github.io [eagonlab.github.io]
- 20. preprints.org [preprints.org]
- 21. Investigating Small-Molecule Ligand Binding to G Protein-Coupled Receptors with Biased or Unbiased Molecular Dynamics Simulations | Springer Nature Experiments [experiments.springernature.com]
- 22. Recent Insights from Molecular Dynamics Simulations for G Protein-Coupled Receptor Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 24. bioinformaticsreview.com [bioinformaticsreview.com]
- 25. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 26. Calculation of binding free energies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Understanding the impact of binding free energy and kinetics calculations in modern drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Amber Advanced Tutorials - Tutorial 3 - MM-PBSA - Introduction [amber.tkanai-lab.org]
- 29. Amber Advanced Tutorials - Tutorial 3 - MMPBSA.py - Section 1 [amber.tkanai-lab.org]
- 30. Synthesis, Antitumor Evaluation and Molecular Docking of New Morpholine Based Heterocycles | MDPI [mdpi.com]
- 31. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. dasher.wustl.edu [dasher.wustl.edu]
- 33. pubs.acs.org [pubs.acs.org]
Application Note: Structural and Chiroptical Analysis of (S)-3-Cyclohexylmorpholine via NMR and Mass Spectrometry
Abstract
This technical guide provides a comprehensive set of protocols for the detailed structural and stereochemical analysis of (S)-3-Cyclohexylmorpholine, a chiral substituted morpholine of interest in pharmaceutical development. We present field-proven methodologies for unambiguous characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The protocols are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific rationale to ensure data integrity and reproducibility. This note includes workflows for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR for complete structural assignment, alongside ESI-HRMS for accurate mass determination and molecular formula confirmation.
Introduction: The Importance of Chiral Morpholine Scaffolds
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The introduction of stereocenters, such as the cyclohexyl group at the C-3 position in this compound, imparts three-dimensionality that is often crucial for specific and high-affinity interactions with biological targets. Consequently, the unambiguous confirmation of both the chemical structure and the absolute stereochemistry of such molecules is a critical requirement in drug discovery and development.
This application note serves as a practical guide to leveraging two cornerstone analytical techniques—NMR and MS—for the comprehensive characterization of this compound. The methodologies described herein are designed to be robust and self-validating, providing the high-quality data necessary for regulatory submissions and scientific publications.
Safety and Handling Precautions
This compound, as a morpholine derivative, should be handled with appropriate care. Morpholines are classified as hazardous substances.[1][2][3][4]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[1][2]
-
Spill & Disposal: In case of a spill, absorb the material with an inert substance (e.g., sand or vermiculite) and place it in a sealed container for disposal.[1][3] Dispose of chemical waste according to institutional and local government regulations.
-
Incompatibilities: Avoid contact with strong oxidizing agents.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution.[5] The following protocols will enable the complete assignment of all proton and carbon signals of this compound.
Rationale for Experimental Design
A multi-step NMR analysis is employed for unambiguous structural confirmation.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling).
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment (e.g., attachment to heteroatoms).
-
2D COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons within the morpholine and cyclohexyl rings.[6][7]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton-carbon pairs (¹H-¹³C), enabling definitive assignment of protonated carbons.[8][9][10]
Experimental Protocol: NMR Sample Preparation
High-quality spectra are contingent on proper sample preparation.[11][12][13][14]
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H and 2D NMR, and 20-30 mg for ¹³C NMR into a clean, dry vial.[12][15]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Deuterated chloroform (CDCl₃) is a common first choice for nonpolar to moderately polar organic compounds due to its excellent dissolving power and ease of removal.[12][16]
-
Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[11][12][15] This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[12][14]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).[12]
-
Dissolution: Gently vortex or swirl the vial to ensure the sample is completely dissolved. The solution must be free of any particulate matter.[11]
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter any fine particulates, carefully transfer the solution into a high-quality 5 mm NMR tube.[13][15]
-
Capping and Cleaning: Cap the NMR tube securely and wipe the outside with a lint-free tissue dampened with isopropanol or ethanol to remove any dust or fingerprints.[12]
Workflow for NMR Data Acquisition and Processing
Caption: Workflow for NMR analysis of this compound.
Predicted NMR Data and Interpretation
The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms and the anisotropic effects of the ring systems.[17]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations | Key HSQC Correlation |
| Morpholine Ring | ||||
| H-2 (axial, equatorial) | ~3.8 - 4.0 | ~72-74 | H-3 | C-2 |
| H-3 | ~2.5 - 2.7 | ~58-60 | H-2, H-1' | C-3 |
| H-5 (axial, equatorial) | ~2.8 - 3.0 | ~48-50 | H-6 | C-5 |
| H-6 (axial, equatorial) | ~3.6 - 3.8 | ~67-69 | H-5 | C-6 |
| NH | Broad, ~1.5 - 2.5 | - | - | - |
| Cyclohexyl Ring | ||||
| H-1' | ~1.5 - 1.7 | ~40-42 | H-3, H-2', H-6' | C-1' |
| H-2' - H-6' | ~1.0 - 1.9 | ~25-33 | H-1', other cyclohexyl H | C-2' - C-6' |
-
¹H NMR Interpretation: The protons on carbons adjacent to the oxygen (C-2, C-6) are expected to be the most downfield in the morpholine ring.[15][18] The cyclohexyl protons will appear as a complex series of overlapping multiplets in the upfield region, typical for saturated carbocycles.[19]
-
¹³C NMR Interpretation: The carbons bonded to the oxygen (C-2, C-6) will resonate at the lowest field (~67-74 ppm), while the carbon adjacent to the nitrogen (C-5) will be further upfield (~48-50 ppm).[15][20] The cyclohexyl carbons will appear in the aliphatic region (~25-42 ppm).
-
Chiral Analysis: Standard ¹H NMR will not distinguish between enantiomers. To determine enantiomeric excess (ee), analysis with a chiral solvating agent (CSA), such as (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate, is required to induce diastereomeric separation of key proton signals.[21][22][23][24]
Mass Spectrometry (MS) Analysis
High-resolution mass spectrometry is essential for confirming the elemental composition of a molecule with high accuracy and confidence.[25][26][27][28][29] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, nitrogen-containing molecules like morpholine derivatives, as it typically produces a strong protonated molecular ion [M+H]⁺.[30][31][32]
Rationale for Experimental Design
-
High-Resolution MS (HRMS): Provides a highly accurate mass measurement (typically < 5 ppm error), which allows for the unambiguous determination of the elemental formula. This is a critical step in confirming the identity of a newly synthesized compound.[25][26][28]
-
Electrospray Ionization (ESI): Chosen for its ability to gently ionize the molecule, minimizing fragmentation and maximizing the abundance of the molecular ion.[32] For a basic amine like this compound, positive ion mode is ideal for generating the [M+H]⁺ species.[30]
-
Tandem MS (MS/MS): If further structural confirmation is needed, the [M+H]⁺ ion can be isolated and fragmented. The resulting fragmentation pattern provides a structural fingerprint of the molecule.
Experimental Protocol: HRMS Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a high-purity solvent like methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for ESI-MS, typically 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in the protonation of the analyte.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the instrument's fluidics.
Workflow for Mass Spectrometry Data Acquisition
Caption: Workflow for ESI-HRMS analysis.
Predicted Mass Spectrometry Data
Table 2: Predicted High-Resolution Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₀H₁₉NO |
| Monoisotopic Mass | 169.1467 u |
| Ionization Mode | ESI Positive |
| Observed Ion | [M+H]⁺ |
| Predicted Exact Mass of [M+H]⁺ | 170.1545 u |
-
Interpretation: The primary goal is to observe an ion with a mass-to-charge ratio (m/z) that corresponds to the theoretical exact mass of the protonated molecule (170.1545) within a narrow mass tolerance (e.g., < 5 ppm). This confirms the elemental formula. Common fragments in MS/MS would likely arise from the loss of the cyclohexyl group or cleavage of the morpholine ring.[33][34]
Conclusion
The structural and stereochemical integrity of chiral molecules is paramount in pharmaceutical research. By following the detailed NMR and HRMS protocols outlined in this application note, researchers can achieve a comprehensive and unambiguous characterization of this compound. The combination of 1D and 2D NMR provides a complete map of the molecular framework, while ESI-HRMS confirms the elemental composition with high fidelity. These orthogonal techniques, when applied systematically, form a robust analytical workflow that ensures the identity and quality of critical pharmaceutical intermediates and final compounds.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Hazardous substance assessment – Morpholine - Canada.ca [canada.ca]
- 5. anuchem.weebly.com [anuchem.weebly.com]
- 6. researchgate.net [researchgate.net]
- 7. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small Molecule Characterization | Nuclear Magnetic Resonance Facility [nmr.science.oregonstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 11. organomation.com [organomation.com]
- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 13. reddit.com [reddit.com]
- 14. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 15. benchchem.com [benchchem.com]
- 16. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. acdlabs.com [acdlabs.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 21. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. ncfinternational.it [ncfinternational.it]
- 28. longdom.org [longdom.org]
- 29. researchgate.net [researchgate.net]
- 30. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 32. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 33. preprints.org [preprints.org]
- 34. files01.core.ac.uk [files01.core.ac.uk]
Precision in Chirality: Advanced Methodologies for Determining the Enantiomeric Excess of Chiral Morpholines
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical sciences and asymmetric synthesis, the morpholine scaffold represents a cornerstone structural motif present in numerous therapeutic agents and chiral catalysts. The stereochemistry of these molecules is not a trivial detail; it is a critical determinant of their pharmacological activity, metabolic profile, and potential toxicity. Consequently, the accurate and precise determination of enantiomeric excess (ee) is an indispensable component of quality control, process development, and regulatory compliance.
This comprehensive guide provides a detailed exploration of the principal analytical techniques for quantifying the enantiomeric purity of chiral morpholines. Moving beyond a mere recitation of procedural steps, this document delves into the causality behind experimental choices, offering field-proven insights to empower researchers to select, develop, and validate robust analytical methods.
The Imperative of Stereochemical Fidelity
The biological and chemical significance of enantiopurity cannot be overstated. For a chiral morpholine-containing drug, one enantiomer may be the active therapeutic agent (the eutomer), while the other could be inactive, less active, or even contribute to adverse effects (the distomer). Therefore, rigorous analytical control is paramount. The primary methods for ee determination fall into two main categories: chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and spectroscopic methods, notably Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Section 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most powerful and widely adopted technique for the separation and quantification of enantiomers due to its versatility, high resolution, and sensitivity.[2][3] The direct separation of enantiomers is achieved using a chiral stationary phase (CSP), which creates a transient diastereomeric complex with the analyte enantiomers, leading to differential retention times.[4]
The "Why": Selecting the Right Chiral Stationary Phase
The choice of CSP is the most critical decision in developing a chiral HPLC method.[5] For chiral morpholines, which are basic compounds, several types of CSPs have demonstrated broad applicability.
-
Polysaccharide-based CSPs: Derivatives of cellulose and amylose are the most successful and widely used CSPs for a vast range of chiral compounds.[6] Their chiral recognition ability stems from a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure. For morpholine derivatives, columns such as Chiralcel® OD, AD, and Chiralpak® IA, IB, or IC are excellent starting points for method development.[7]
-
Pirkle-type CSPs: These "brush-type" phases consist of a chiral molecule covalently bonded to a silica support.[8] They often rely on π-π interactions, hydrogen bonding, and steric hindrance for chiral recognition. For morpholines containing aromatic moieties, Pirkle columns like Whelk-O® 1 can be highly effective.[5]
The selection between these is guided by the specific structure of the morpholine analyte. The presence of aromatic rings, hydrogen bond donors/acceptors, and the overall steric profile will dictate the most effective interactions with the CSP.
Experimental Protocol: Chiral HPLC for Morpholine Enantiomers
This protocol provides a generalized workflow for the enantioselective analysis of a chiral morpholine derivative.
1. Sample Preparation:
- Accurately weigh and dissolve the morpholine sample in the mobile phase or a compatible solvent (e.g., a mixture of n-hexane and isopropanol for normal phase) to a final concentration of approximately 1 mg/mL.
- For basic compounds like morpholines, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine or triethylamine) to the mobile phase can significantly improve peak shape and prevent tailing.[7]
- Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulate matter.
2. HPLC Instrumentation and Conditions:
- HPLC System: A standard HPLC system equipped with a UV detector is typically sufficient.
- Chiral Column: Select an appropriate polysaccharide-based or Pirkle-type column (e.g., Chiralpak® IA, 250 x 4.6 mm, 5 µm).
- Mobile Phase: A common starting point for normal phase chromatography is a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in a ratio of 90:10 (v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 230 nm or 254 nm).
3. Method Optimization:
- Mobile Phase Composition: The ratio of the alcohol modifier is a critical parameter. Increasing the alcohol content generally reduces retention times but may decrease resolution. A systematic variation of the modifier percentage (e.g., from 5% to 20%) is recommended to find the optimal balance.
- Flow Rate: While 1.0 mL/min is a standard starting point, lower flow rates can sometimes enhance resolution, albeit at the cost of longer analysis times.
- Temperature: Temperature can influence the thermodynamics of the chiral recognition process. Varying the column temperature (e.g., between 15 °C and 40 °C) can sometimes improve selectivity.
4. Data Analysis:
- Integrate the peak areas of the two enantiomer peaks in the chromatogram.
- Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer).
Diagram: Chiral HPLC Workflow
Caption: Workflow for ee determination by Chiral HPLC.
Section 2: Chiral Gas Chromatography (GC)
For volatile and thermally stable chiral morpholines, chiral GC offers a high-resolution alternative to HPLC.[9] Similar to HPLC, chiral GC relies on a chiral stationary phase, typically a cyclodextrin derivative, coated onto the inner wall of a capillary column.[10]
The "Why": Derivatization and Column Choice in Chiral GC
The polarity and volatility of the morpholine derivative are key considerations.
-
Derivatization: The presence of polar N-H groups in unsubstituted or N-monosubstituted morpholines can lead to poor peak shape and interactions with the stationary phase. Derivatization to a less polar analogue, for example, by acylation, is often necessary to improve chromatographic performance.[11]
-
Chiral Stationary Phases: Cyclodextrin-based CSPs are the most common for chiral GC.[9] The choice of the specific cyclodextrin derivative (e.g., permethylated β-cyclodextrin) will depend on the size and functionality of the morpholine analyte, as these factors govern the inclusion complexation that drives the separation.
Experimental Protocol: Chiral GC for Morpholine Enantiomers
This protocol outlines a general approach for the analysis of a volatile chiral morpholine.
1. Sample Preparation (with Derivatization):
- To a solution of the morpholine (approx. 1 mg) in a suitable solvent (e.g., 100 µL of ethyl acetate), add a derivatizing agent (e.g., 50 µL of trifluoroacetic anhydride).
- Heat the mixture (e.g., at 60°C for 30 minutes) to ensure complete reaction.
- After cooling, the sample can be directly injected or further diluted if necessary.
2. GC Instrumentation and Conditions:
- GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
- Chiral Column: A cyclodextrin-based capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).
- Injector Temperature: 250°C.
- Oven Temperature Program: An initial temperature of 100°C, hold for 2 minutes, then ramp at 5°C/min to 200°C. The temperature program must be optimized to achieve baseline separation.
- Detector Temperature: 250°C (for FID).
3. Data Analysis:
- Integrate the peak areas of the two enantiomers.
- Calculate the enantiomeric excess (% ee) using the same formula as for HPLC.
Diagram: Chiral GC Workflow
Caption: Workflow for ee determination by Chiral GC.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a powerful, non-separative method for determining enantiomeric excess.[12] Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary must be added to the NMR tube to induce a chemical shift non-equivalence between the enantiomers. This is achieved through two primary approaches: chiral solvating agents (CSAs) and chiral derivatizing agents (CDAs).[13]
The "Why": Choosing Between Chiral Solvating and Derivatizing Agents
-
Chiral Solvating Agents (CSAs): These form transient, non-covalent diastereomeric complexes with the analyte enantiomers.[14] The equilibrium between the free and complexed states leads to observable differences in the chemical shifts of corresponding protons in the two enantiomers. For morpholines, chiral acids like (R)- or (S)-1,1'-bi-2-naphthol (BINOL) can act as effective CSAs.[15] This method is rapid and non-destructive.
-
Chiral Derivatizing Agents (CDAs): These react covalently with the analyte to form a stable pair of diastereomers.[12] The distinct chemical environments in the diastereomers often lead to larger and more easily quantifiable chemical shift differences compared to CSAs. A classic example is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or Mosher's acid, which reacts with the secondary amine of a morpholine to form diastereomeric amides.[16][17] This method is generally more robust but requires a chemical reaction and purification may be necessary.
Experimental Protocol: NMR with a Chiral Derivatizing Agent (Mosher's Amide Formation)
This protocol describes the use of Mosher's acid chloride to determine the ee of a chiral morpholine.
1. Derivatization:
- In a clean, dry NMR tube, dissolve the chiral morpholine (approx. 5 mg) in a deuterated solvent (e.g., 0.6 mL of CDCl₃).
- Add a slight excess (e.g., 1.1 equivalents) of enantiomerically pure (R)-(-)-MTPA chloride.
- Add a non-nucleophilic base, such as triethylamine or pyridine (approx. 1.5 equivalents), to scavenge the HCl produced.
- Cap the NMR tube and shake gently to mix. The reaction is typically rapid at room temperature.
2. NMR Acquisition:
- Acquire a high-resolution ¹H NMR spectrum of the diastereomeric amide mixture.
- It is crucial to achieve good signal-to-noise and resolution to accurately integrate the signals.
3. Data Analysis:
- Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers. Protons close to the newly formed stereocenter are often the best choice.
- Carefully integrate the areas of these two signals.
- Calculate the enantiomeric excess (% ee) based on the ratio of the integrals, which directly corresponds to the ratio of the enantiomers in the original sample.
Table 1: Comparison of Analytical Methods for ee Determination of Chiral Morpholines
| Parameter | Chiral HPLC | Chiral GC | NMR Spectroscopy |
| Principle | Differential retention on a CSP | Differential partitioning on a CSP | Diastereomeric non-equivalence |
| Applicability | Broad, less volatile compounds | Volatile, thermally stable compounds | Soluble compounds |
| Sample Prep | Simple dissolution, filtration | May require derivatization | Derivatization or addition of CSA |
| Sensitivity | High (µg/mL to ng/mL) | Very high (pg/mL) | Lower (mg scale) |
| Throughput | Moderate to high | High | Low to moderate |
| Quantitation | Highly accurate and precise | Highly accurate and precise | Good accuracy, precision depends on resolution |
| Method Dev. | Empirical, requires column screening | Requires optimization of temp. program | Requires screening of auxiliaries |
Section 4: Method Validation for Enantiomeric Excess Determination
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[18] For ee determination, the validation should demonstrate that the method is specific, linear, accurate, precise, and robust.
Key Validation Parameters and Acceptance Criteria
-
Specificity: The ability to assess the enantiomers unequivocally in the presence of other components. This is demonstrated by resolving the enantiomers from each other and from any impurities or related substances. A resolution factor (Rs) of >1.5 between the enantiomer peaks is generally considered acceptable.[7]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. For the minor enantiomer, linearity should be established from the limit of quantitation (LOQ) to a level exceeding its specification limit (e.g., 50% to 150% of the specification). A correlation coefficient (r²) of ≥ 0.998 is typically required.
-
Accuracy: The closeness of the test results to the true value. This is assessed by analyzing samples with known amounts of the minor enantiomer (spiked samples). The recovery should typically be within 98.0% to 102.0%.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): The precision over a short interval of time with the same analyst and equipment. The relative standard deviation (RSD) should typically be ≤ 2.0%.
-
Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment. The RSD should also be within acceptable limits, often slightly wider than for repeatability.
-
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy. This is often established at a signal-to-noise ratio of 10:1.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature). The results should remain within the established acceptance criteria.
Diagram: Method Validation Logic
Caption: Key parameters for analytical method validation.
Conclusion
The determination of enantiomeric excess for chiral morpholines is a critical analytical task that demands a thoughtful and systematic approach. Chiral HPLC remains the workhorse technique due to its broad applicability and high performance. Chiral GC provides an excellent alternative for volatile compounds, while NMR spectroscopy offers a valuable, non-separative method for structural confirmation and quantification.
The choice of method is not arbitrary but is dictated by the physicochemical properties of the analyte, the required sensitivity, and the available instrumentation. By understanding the underlying principles of each technique and adhering to rigorous validation protocols, researchers can ensure the generation of accurate, reliable, and defensible data, thereby upholding the scientific integrity of their work in the pursuit of novel chiral molecules and medicines.
References
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. hplc.eu [hplc.eu]
- 8. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 9. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shimadzu.com [shimadzu.com]
- 11. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Assignment of absolute configuration of cyclic secondary amines by NMR techniques using Mosher's method: a general procedure exemplified with (−)‐isoanabasine | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. scispace.com [scispace.com]
Troubleshooting & Optimization
Troubleshooting low yield in (S)-3-Cyclohexylmorpholine synthesis
Welcome to the technical support center for the synthesis of (S)-3-Cyclohexylmorpholine. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues leading to low yields during this multi-step synthesis. We will proceed by dissecting the most probable synthetic pathway, addressing potential pitfalls at each stage with clear, actionable solutions based on established chemical principles.
Assumed Synthetic Pathway
While various routes to substituted morpholines exist, a common and logical approach for synthesizing this compound involves a two-stage process. This guide is structured around this pathway, which offers distinct points for troubleshooting.
-
Stage 1: Synthesis of (S)-3-Phenylmorpholine. This intermediate is typically synthesized from a chiral precursor, such as (S)-phenylglycinol or via the ring-opening of (S)-styrene oxide.
-
Stage 2: Catalytic Hydrogenation. The phenyl group of the intermediate is reduced to a cyclohexyl group to yield the final product.
Below is a troubleshooting workflow to help diagnose the stage at which yield is being lost.
Caption: Initial diagnostic workflow for troubleshooting low yield.
Part 1: Troubleshooting Stage 1 - Synthesis of (S)-3-Phenylmorpholine
The formation of the 3-phenylmorpholine intermediate is critical. Low yield or purity at this stage will invariably lead to a poor outcome. A common method involves the cyclization of an N-substituted amino alcohol. For instance, reacting (S)-phenylglycinol with a two-carbon electrophile like chloroacetyl chloride (followed by reduction) or ethylene sulfate.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: The initial reaction of my amino alcohol ((S)-phenylglycinol) with the cyclizing agent is messy, showing multiple products by TLC/LCMS. What's happening?
Answer: This is a classic problem of competing N-alkylation versus O-alkylation and potential over-alkylation. The amino alcohol has two nucleophilic sites: the amine and the hydroxyl group.
-
Causality: The primary amine is typically more nucleophilic than the primary alcohol, but this can be solvent and base-dependent. If a strong, non-hindered base is used, deprotonation of the alcohol can significantly increase its nucleophilicity, leading to O-alkylation side products. Furthermore, after the initial N-alkylation, the resulting secondary amine can react again, leading to di-alkylation, especially if excess electrophile is used.
-
Troubleshooting Protocol:
-
Control Stoichiometry: Add the electrophile (e.g., chloroacetyl chloride) slowly and portion-wise to a solution of the amino alcohol, ensuring the electrophile is the limiting reagent (start with 1.0 equivalent of amino alcohol to 0.95 equivalents of electrophile).
-
Optimize Base Selection: Use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are less likely to deprotonate the hydroxyl group and will primarily act as acid scavengers.
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to -10 °C) to increase selectivity and minimize side reactions.
-
Consider an Alternative Reagent: A modern and efficient method involves using ethylene sulfate with a base like potassium tert-butoxide. This reagent is highly selective for mono-alkylation of primary amines, forming a zwitterionic intermediate that cyclizes upon heating.[1]
-
Question 2: My cyclization to form the morpholinone precursor (from chloroacetyl chloride) is incomplete, and I have significant amounts of the uncyclized chloroacetamide intermediate. How can I improve the ring closure?
Answer: Intramolecular cyclization is kinetically controlled and can be sluggish if the conditions are not optimal. The key is to favor the intramolecular SN2 reaction.
-
Causality: The rate of cyclization depends on the concentration and the activation energy of the ring-closing step. At high concentrations, intermolecular side reactions can compete. The transition state for forming a six-membered ring must be accessible, which can be influenced by solvent and base.
-
Troubleshooting Protocol:
-
Employ High Dilution: Once the initial acylation is complete, dilute the reaction mixture significantly. This favors the intramolecular pathway by reducing the probability of intermolecular collisions.
-
Use a Stronger, Non-nucleophilic Base for Cyclization: After acylation, adding a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can deprotonate the hydroxyl group, forming a more potent alkoxide nucleophile to displace the chloride.[2]
-
Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C in a solvent like THF or DMF) can provide the necessary activation energy for the cyclization to proceed to completion. Monitor by TLC or LCMS to avoid decomposition.
-
Caption: Key steps in the synthesis of (S)-3-Phenylmorpholine.
Question 3: The reduction of the morpholinone to the morpholine is giving low yields. What are the common pitfalls?
Answer: Reduction of the cyclic amide (lactam) to the amine requires a powerful reducing agent. Incomplete reduction or side reactions are common issues.
-
Causality: Amides are less reactive towards hydrides than esters or ketones. Reagents like sodium borohydride (NaBH₄) are generally ineffective. Stronger, more oxophilic reagents like borane (BH₃·THF) or lithium aluminum hydride (LiAlH₄) are required. These reagents can be moisture-sensitive, and improper handling can lead to quenching and low efficiency.
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: The reaction must be performed under a dry, inert atmosphere (Nitrogen or Argon). All glassware should be oven or flame-dried, and anhydrous solvents (e.g., THF) must be used.
-
Choice of Reducing Agent: Borane-THF complex (BH₃·THF) is often preferred as it is generally less prone to side reactions than LiAlH₄. Use a sufficient excess (typically 2-3 equivalents).
-
Reaction Temperature and Time: The initial addition of the reducing agent should be done at 0 °C. The reaction is then typically allowed to warm to room temperature and then refluxed to ensure it goes to completion. Monitor the reaction progress carefully.
-
Proper Quenching: The workup is critical. The reaction must be quenched carefully by the slow, dropwise addition of water or an acidic solution (e.g., 1M HCl) at 0 °C to manage the exothermic reaction and destroy excess hydride. An improper quench can lead to product loss.
-
Part 2: Troubleshooting Stage 2 - Catalytic Hydrogenation
This step converts the stable phenyl group of the intermediate into the desired cyclohexyl ring. While conceptually straightforward, catalytic hydrogenation has several variables that can lead to failure.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My hydrogenation reaction is very slow or has stalled completely.
Answer: This is the most common issue in catalytic hydrogenation and almost always points to a problem with the catalyst or the reaction environment.
-
Causality: The catalyst's active sites can be "poisoned" by impurities, preventing the substrate from adsorbing and reacting. Common poisons include sulfur compounds, halides, and sometimes even residual coordinating solvents or bases from the previous step. Alternatively, the catalyst may simply be inactive, or the reaction conditions (pressure, temperature, agitation) may be insufficient.
-
Troubleshooting Protocol:
-
Purify the Intermediate: Ensure the (S)-3-Phenylmorpholine intermediate is rigorously purified before hydrogenation. Chromatography or recrystallization to remove trace impurities is essential. Pay special attention to removing any sulfur-containing reagents or chlorinated solvents used in prior steps.
-
Check the Catalyst: Use fresh, high-quality catalyst. Older catalysts can lose activity over time. For the reduction of a benzene ring, Rhodium on Carbon (Rh/C) or Ruthenium on Carbon (Ru/C) are often more effective than Palladium (Pd/C) or Platinum (PtO₂), which may require harsher conditions.
-
Optimize Reaction Conditions: A summary of starting points for optimization is provided in the table below. Increase hydrogen pressure and temperature methodically. Ensure vigorous stirring or shaking to maximize the three-phase contact (solid catalyst, liquid substrate, gaseous hydrogen).
-
Solvent Choice: The solvent can have a significant impact. Protic solvents like methanol, ethanol, or acetic acid are often effective as they can help solvate the substrate and prevent catalyst poisoning.
-
Table 1: Typical Conditions for Phenyl Ring Hydrogenation
| Parameter | Condition Range | Rationale & Comments |
| Catalyst | 5% Rh/C, 5% Ru/C | Rhodium and Ruthenium are generally more active for arene hydrogenation than Palladium. |
| Catalyst Loading | 5-10 mol% | Higher loading can increase reaction rate but also cost. Start with ~5 mol%. |
| Solvent | Methanol, Ethanol, Acetic Acid | Acetic acid can sometimes accelerate the reaction but may require a more robust workup. |
| H₂ Pressure | 50 - 500 psi | Higher pressures increase the concentration of dissolved hydrogen, accelerating the rate. |
| Temperature | 25 - 80 °C | Higher temperatures increase the reaction rate but may also promote side reactions. |
| Agitation | Vigorous Stirring/Shaking | Essential for ensuring efficient mass transfer of hydrogen to the catalyst surface. |
Question 2: The hydrogenation works, but I am getting a mixture of products, including some that appear to be from ring-opening.
Answer: This indicates that the reaction conditions are too harsh, leading to hydrogenolysis (cleavage of C-O or C-N bonds).
-
Causality: The morpholine ring contains benzylic C-O and C-N bonds. These bonds are susceptible to cleavage under aggressive hydrogenation conditions (high temperature, high pressure, highly active catalyst), especially in the presence of acid.
-
Troubleshooting Protocol:
-
Reduce Reaction Temperature: This is the most effective way to minimize hydrogenolysis. Try running the reaction at room temperature, even if it takes longer.
-
Use a Less Aggressive Catalyst: If using Rhodium, consider switching to a less active catalyst like Palladium, but be prepared to increase the pressure to compensate.
-
Avoid Strong Acid: If using an acidic solvent like acetic acid, consider switching to a neutral solvent like ethanol or methanol. The presence of H⁺ can facilitate the cleavage of the C-O bond.
-
Monitor Carefully: Do not let the reaction run for an unnecessarily long time. Once the starting material is consumed (as determined by GC or LCMS), stop the reaction immediately.
-
References
Technical Support Center: Optimizing Asymmetric Morpholine Synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the asymmetric synthesis of morpholines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of creating chiral morpholine scaffolds—a prevalent motif in numerous bioactive compounds and pharmaceutical agents.[1][2][3][4] This document provides direct, experience-driven answers to common challenges encountered in the lab, moving beyond simple procedural lists to explain the underlying chemical principles that govern success.
Our goal is to equip you with the knowledge to troubleshoot effectively, optimize your reaction conditions, and achieve high yields and stereoselectivity in your synthetic campaigns. The following sections are structured in a question-and-answer format to address specific issues you may face.
Part 1: Troubleshooting Guide
This section addresses the most common and frustrating issues encountered during asymmetric morpholine synthesis. Each answer provides a systematic approach to diagnosing and solving the problem.
Q1: My reaction is producing the desired morpholine, but the enantiomeric excess (% ee) is consistently low. What are the likely causes and how can I improve it?
A1: Low enantioselectivity is a frequent challenge that points to a suboptimal stereodifferentiating transition state. The root cause can usually be traced to one of four key areas: the catalyst system, solvent, temperature, or a mismatch between the catalyst and substrate.
Causality & Corrective Actions:
-
Catalyst and Ligand Integrity: The chiral ligand is the primary source of stereochemical information. Its structure and purity are paramount.
-
Ligand Selection: Not all ligands are suitable for all substrates. For instance, in the asymmetric hydrogenation of dehydromorpholines, diphosphine ligands with large bite angles have shown great success.[5][6] If your current ligand is underperforming, a screening of alternatives is the first logical step.
-
Catalyst Decomposition: Many organometallic catalysts (e.g., Rhodium or Ruthenium complexes) are sensitive to air and moisture. Ensure rigorous inert atmosphere techniques (Schlenk line or glovebox) are used. Catalyst decomposition not only lowers yield but can also lead to the formation of non-chiral or racemic-background catalysts.
-
-
Solvent Effects: The solvent's role extends beyond simply dissolving reagents. It can influence catalyst stability, solubility, and the geometry of the catalytic complex.
-
Coordinating vs. Non-Coordinating Solvents: Solvents with coordinating ability (e.g., THF, MeOH, Dioxane) can compete with the substrate for binding to the metal center, often inhibiting the reaction or reducing enantioselectivity.[5][6] Less polar, non-coordinating solvents like Dichloromethane (DCM) or Toluene are often preferred.[5][6][7]
-
Hydrogen Bonding: In some systems, particularly those involving organocatalysis or specific Ru-catalyzed transfer hydrogenations, hydrogen-bonding interactions between the substrate, catalyst, and even the solvent can be crucial for achieving high stereoselectivity.[8][9][10]
-
-
Reaction Temperature: Temperature directly influences the energy difference between the diastereomeric transition states that lead to the (R) and (S) enantiomers.
-
Lowering Temperature: As a general rule, lowering the reaction temperature often increases enantioselectivity by better differentiating the small energy gap between the competing transition states. However, this comes at the cost of a slower reaction rate.
-
Temperature-Induced Reversal: In rare but documented cases, changing the temperature can even invert the enantioselectivity of a reaction.[11][12] This highlights the complex thermodynamic and kinetic factors at play and underscores the importance of temperature screening.
-
-
Substrate-Catalyst Mismatch: The electronic and steric properties of your substrate must be compatible with the chosen catalyst.
-
N-Protecting Group: In the hydrogenation of dehydromorpholines, the nature of the nitrogen protecting group can have a dramatic effect. Carbamate groups like Cbz often yield higher enantioselectivity than others like Boc or Ts.[5][6]
-
Steric Hindrance: Substituents on the substrate can create steric interactions that favor one approach to the catalyst's active site. For example, ortho-substituents on an aromatic ring on the substrate have been shown to dramatically increase enantioselectivity to 99% ee in certain hydrogenations.[4][5][6]
-
Troubleshooting Workflow for Low Enantioselectivity
Caption: Logical workflow for troubleshooting low enantioselectivity.
Q2: My reaction shows poor conversion, resulting in a low yield and recovery of starting material. What should I investigate?
A2: Low conversion is typically an issue of reactivity. The primary factors to investigate are catalyst activity, reaction parameters, and the purity of your reagents.
Causality & Corrective Actions:
-
Catalyst Inactivation: This is the most common cause of stalled reactions.
-
Impurities: Ensure all starting materials and solvents are of high purity and anhydrous where necessary. Water, oxygen, or impurities from starting materials can poison sensitive metal catalysts.[13]
-
Insufficient Loading: While lower catalyst loading is desirable for cost and sustainability, there is a minimum threshold for practical reaction times. If the reaction is clean but slow, consider incrementally increasing the catalyst loading.
-
-
Suboptimal Reaction Conditions:
-
Temperature: Many reactions require a specific activation energy. If the temperature is too low, the reaction rate will be negligible.[14] Carefully increase the temperature and monitor for side product formation.
-
Time: Some asymmetric transformations are inherently slow. Confirm that you have allowed sufficient reaction time by monitoring the reaction progress (e.g., by TLC or LCMS).
-
Pressure (for Hydrogenations): For asymmetric hydrogenations, hydrogen pressure is a critical parameter. Insufficient pressure will lead to slow or incomplete reactions. Optimization studies often show a direct correlation between pressure and conversion up to a certain point.[5][6]
-
-
Side Reactions: An unexpected side reaction could be consuming your starting material or catalyst.
-
Analyze the crude reaction mixture carefully (e.g., by ¹H NMR or LCMS) to identify any major byproducts.[13] Understanding the structure of these byproducts can provide mechanistic clues as to what is going wrong. For example, the formation of N-ethylmorpholine is a known byproduct in some industrial routes.[13]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I select the appropriate catalyst strategy for my target morpholine?
A1: The choice of strategy depends on the substitution pattern of your target and the available starting materials. Key catalytic asymmetric methods include:
-
Hydrogenation of a Pre-formed Ring: This "after cyclization" approach is powerful for creating 2- or 3-substituted morpholines from dehydromorpholine precursors.[6] Rhodium complexes with chiral bisphosphine ligands are highly effective for this transformation, often providing excellent yields and enantioselectivities (up to 99% ee).[4][5]
-
Tandem Reactions: One-pot tandem sequences offer high efficiency. A notable example combines a titanium-catalyzed hydroamination of an aminoalkyne to form a cyclic imine, which is then reduced in situ via ruthenium-catalyzed asymmetric transfer hydrogenation (ATH).[9][10][15] This method is particularly effective for 3-substituted morpholines.
-
Organocatalysis: For accessing different substitution patterns or avoiding metals, organocatalytic methods are emerging. For instance, cinchona alkaloid derivatives can catalyze asymmetric halocyclizations to produce morpholines with quaternary stereocenters[16], and quinine squaramide catalysts have been used in double aza-Michael additions to form fused morpholines.[1]
Q2: What are the key considerations when scaling up a reaction from a 0.2 mmol screening to a multi-gram scale?
A2: Scaling up presents challenges related to mass and heat transfer, and maintaining reaction consistency.
-
Catalyst Loading: Often, catalyst loading can be decreased on a larger scale without significantly impacting the outcome, though reaction time or temperature may need to be increased slightly.[4][5] This is crucial for process economics.
-
Temperature Control: Exothermic or endothermic events that are negligible on a small scale can become significant on a larger scale. Use a reaction vessel with efficient stirring and external temperature control (e.g., a jacketed reactor) to maintain a consistent internal temperature.
-
Reagent Addition: The rate of addition for certain reagents may need to be controlled on a larger scale to manage exotherms or maintain a low concentration of a reactive intermediate.
Part 3: Data & Protocols
Table 1: Influence of Solvent on Asymmetric Hydrogenation
This table summarizes data from a study on the Rh-catalyzed asymmetric hydrogenation of a dehydromorpholine substrate, illustrating the critical role of solvent choice.
| Entry | Solvent | Conversion (%) | % ee |
| 1 | DCM | >99 | 92 |
| 2 | AcOEt | Moderate | - |
| 3 | Toluene | 42 | 91 |
| 4 | DCE | <10 | - |
| 5 | MeOH | <10 | - |
| 6 | THF | No Reaction | - |
| 7 | 1,4-Dioxane | No Reaction | - |
| Data adapted from the optimization study by Li, M. et al., Chemical Science, 2021.[5][6] The results clearly show that non-coordinating solvents like DCM and Toluene are superior, while coordinating solvents shut down reactivity. |
Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation of a Dehydromorpholine
This protocol is a representative example for the synthesis of a 2-substituted chiral morpholine, based on a high-performing literature procedure.[5]
Materials:
-
Substrate (e.g., N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine): 0.2 mmol
-
[Rh(cod)₂]SbF₆: 0.002 mmol (1 mol%)
-
(R,R,R)-SKP Ligand: 0.0021 mmol (1.05 mol%)
-
Dichloromethane (DCM), anhydrous: 2 mL
-
Hydrogen (H₂) gas
Procedure:
-
To a dried Schlenk tube under an argon atmosphere, add the Rhodium precursor ([Rh(cod)₂]SbF₆) and the chiral ligand ((R,R,R)-SKP).
-
Add 1 mL of anhydrous DCM and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.
-
In a separate vial, dissolve the dehydromorpholine substrate in 1 mL of anhydrous DCM.
-
Transfer the substrate solution to the Schlenk tube containing the catalyst.
-
Place the Schlenk tube into a stainless-steel autoclave.
-
Seal the autoclave, then purge it with hydrogen gas three times.
-
Pressurize the autoclave to 30 atm with hydrogen.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After 24 hours, carefully vent the autoclave.
-
Concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral morpholine.
-
Determine the enantiomeric excess (% ee) of the product using HPLC with a chiral stationary phase.
Catalytic Cycle Visualization
Caption: Simplified cycle for Rh-catalyzed asymmetric hydrogenation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent progress in the synthesis of morpholines | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]
- 10. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. blogs.rsc.org [blogs.rsc.org]
- 12. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Cyclohexylmorpholine Derivatives
Welcome to the Technical Support Center for the synthesis of cyclohexylmorpholine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these valuable compounds. This resource is structured to provide not just procedural steps, but the underlying chemical principles to empower you to overcome synthetic hurdles with a solid understanding of the reaction dynamics.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of 4-cyclohexylmorpholine, the parent compound for many derivatives.
Q1: What are the most common and practical laboratory-scale methods for synthesizing 4-cyclohexylmorpholine?
A1: For laboratory-scale synthesis, two primary methods are widely employed due to their efficiency and versatility:
-
Reductive Amination of Cyclohexanone with Morpholine: This is often the preferred method due to its high yield and atom economy. The reaction proceeds via the formation of an enamine intermediate, which is then reduced in situ to the desired product. Common reducing agents include sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃)[1][2].
-
N-Alkylation of Morpholine with a Cyclohexyl Halide: This is a classic nucleophilic substitution (SN2) reaction. While straightforward in principle, it is often more susceptible to side reactions, particularly elimination.
Q2: I am considering the N-alkylation route. Which cyclohexyl halide is the best choice?
A2: Cyclohexyl bromide is generally a good compromise between reactivity and stability for this reaction. Cyclohexyl iodide is more reactive but also more prone to elimination side reactions and can be less stable. Cyclohexyl chloride is less reactive and may require more forcing conditions, which can also promote side reactions.
Q3: My reductive amination reaction is not proceeding to completion. What are the likely causes?
A3: Incomplete conversion in reductive amination can stem from several factors:
-
Inefficient Imine/Enamine Formation: The initial condensation of cyclohexanone and morpholine to form the enamine intermediate is a crucial, and sometimes slow, step. This can be due to steric hindrance or electronic effects.
-
Deactivated Reducing Agent: The reducing agent may have degraded due to improper storage or handling.
-
Suboptimal pH: The formation of the enamine is acid-catalyzed, but a pH that is too low will protonate the morpholine, rendering it non-nucleophilic. A pH of around 5-6 is generally optimal.
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. You can spot the reaction mixture alongside the starting materials (cyclohexanone and morpholine) on a silica gel plate and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting materials and the appearance of a new, less polar spot will indicate product formation. Gas chromatography-mass spectrometry (GC-MS) can also be used for a more detailed analysis of the reaction mixture, allowing for the identification of both the product and any byproducts.
II. Troubleshooting Guide: Side Reactions and Purification
This section provides detailed guidance on identifying, mitigating, and resolving common side reactions encountered during the synthesis of cyclohexylmorpholine derivatives.
Reductive Amination of Cyclohexanone with Morpholine
This method is generally high-yielding, but can be plagued by specific side reactions if not properly controlled.
Problem 1: Formation of Cyclohexanone Self-Condensation Products
-
Observation: You observe unexpected peaks in your GC-MS or NMR spectrum, often with higher molecular weights than the desired product. TLC analysis may show multiple new spots.
-
Root Cause: Under acidic or basic conditions, cyclohexanone can undergo self-aldol condensation to form dimers such as 2-(1-cyclohexenyl)cyclohexanone and 2-cyclohexylidenecyclohexanone[3][4]. These dimers can then be reduced to the corresponding saturated derivatives.
-
Mechanism of Side Reaction:
-
Troubleshooting and Prevention:
-
Control of Stoichiometry: Use a slight excess of morpholine to favor the formation of the desired enamine over the cyclohexanone enolate.
-
Order of Addition: Add the reducing agent after allowing some time for the enamine to form, but before significant self-condensation can occur. In a one-pot procedure, the choice of a mild reducing agent is key.
-
Temperature Control: Keep the reaction temperature low, as higher temperatures can promote the aldol condensation.
-
pH Control: Maintain a slightly acidic pH (around 5-6) to facilitate enamine formation without strongly promoting aldol condensation.
-
Problem 2: Hydrolysis of the Enamine Intermediate
-
Observation: Your yield is low, and you recover a significant amount of unreacted cyclohexanone.
-
Root Cause: The enamine intermediate is susceptible to hydrolysis back to the starting ketone and amine, especially in the presence of excess water and strong acid.
-
Mechanism of Side Reaction:
Caption: Hydrolysis of the enamine intermediate.
-
Troubleshooting and Prevention:
-
Anhydrous Conditions: Use dry solvents and reagents to minimize the presence of water.
-
Use of a Dehydrating Agent: The addition of a dehydrating agent, such as molecular sieves, can help to remove the water formed during the initial condensation step and drive the equilibrium towards the enamine.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is less basic and can be used in a one-pot reaction without the need to isolate the enamine, thus minimizing its exposure to water during a separate workup step.[2]
-
Experimental Protocol: Reductive Amination
-
To a solution of cyclohexanone (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere, add morpholine (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for enamine formation.
-
In a separate flask, prepare a solution of sodium triacetoxyborohydride (1.5 eq) in the same solvent.
-
Slowly add the reducing agent solution to the reaction mixture.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure.
N-Alkylation of Morpholine with Cyclohexyl Halides
This classic SN2 reaction can be a viable route, but careful control of conditions is necessary to avoid competing side reactions.
Problem 1: Formation of Cyclohexene via Elimination (E2)
-
Observation: A significant amount of a low-boiling, non-polar byproduct is observed by GC-MS, and the yield of the desired product is low.
-
Root Cause: Morpholine, being a base, can act as a nucleophile (SN2) or a base (E2). The E2 pathway is competitive, especially with a secondary halide like cyclohexyl bromide, and is favored by stronger bases and higher temperatures.
-
Mechanism of Side Reaction:
Caption: E2 elimination of cyclohexyl bromide.
-
Troubleshooting and Prevention:
-
Use of a Non-nucleophilic Base: Employ a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the hydrogen halide formed during the reaction. This prevents the buildup of morpholinium salt and allows the morpholine to act primarily as a nucleophile.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Elevated temperatures favor elimination over substitution.
-
Solvent Choice: A polar aprotic solvent, such as acetonitrile or DMF, is generally preferred for SN2 reactions.
-
Problem 2: Over-alkylation to form Dicyclohexylmorpholinium Bromide
-
Observation: A water-soluble, non-volatile salt is formed, and the yield of the desired tertiary amine is lower than expected, especially if more than one equivalent of cyclohexyl bromide is used.
-
Root Cause: The product, 4-cyclohexylmorpholine, is still nucleophilic and can react with another molecule of cyclohexyl bromide to form a quaternary ammonium salt, N,N-dicyclohexylmorpholinium bromide.
-
Mechanism of Side Reaction:
Caption: Over-alkylation of the product.
-
Troubleshooting and Prevention:
-
Control of Stoichiometry: Use a slight excess of morpholine relative to the cyclohexyl halide to ensure that the halide is the limiting reagent.
-
Slow Addition: Add the cyclohexyl halide slowly to the solution of morpholine to maintain a low concentration of the alkylating agent and disfavor the second alkylation.
-
Experimental Protocol: N-Alkylation
-
To a solution of morpholine (1.2 eq) and potassium carbonate (1.5 eq) in acetonitrile, add cyclohexyl bromide (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by fractional distillation under reduced pressure.
III. Purification of 4-Cyclohexylmorpholine
The final purity of your product is critical. Here are some guidelines for purifying 4-cyclohexylmorpholine from the common byproducts.
| Purification Challenge | Recommended Technique | Key Considerations |
| Unreacted Morpholine | Fractional Distillation | Morpholine has a significantly lower boiling point (129 °C) than 4-cyclohexylmorpholine (approx. 240-241 °C), making separation by fractional distillation straightforward. |
| Unreacted Cyclohexanone | Fractional Distillation | Cyclohexanone (b.p. 155 °C) can also be effectively removed by fractional distillation. |
| Cyclohexanone Self-Condensation Products | Fractional Distillation | These dimers have higher boiling points than 4-cyclohexylmorpholine and will remain in the distillation flask. |
| Cyclohexene | Fractional Distillation | Cyclohexene has a very low boiling point (83 °C) and can be removed as a forerun during distillation. |
| Dicyclohexylmorpholinium Bromide | Aqueous Workup | This quaternary ammonium salt is highly water-soluble and can be removed by washing the crude product with water. |
Fractional Distillation Protocol:
-
Set up a fractional distillation apparatus with a Vigreux column.
-
Heat the crude product under reduced pressure.
-
Collect any low-boiling fractions (e.g., cyclohexene, unreacted starting materials) first.
-
Collect the main fraction at a constant temperature, which corresponds to the boiling point of 4-cyclohexylmorpholine at the given pressure.
-
Leave the high-boiling residues (e.g., condensation products) in the distillation flask.
IV. References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Hünig, S., Lücke, E., & Brenninger, W. (1963). 1-Morpholino-1-cyclohexene. Organic Syntheses, 43, 34.
-
Tišler, Z., & Stanovnik, B. (1982). Aldol-type condensation of cyclohexanone. Journal of the Serbian Chemical Society, 47(10), 545-550.
-
Cho, B. T., & Kang, S. K. (2005). A simple and convenient procedure for the reductive amination of aldehydes and ketones using sodium borohydride as reducing agent and boric acid, p-toluenesulfonic acid monohydrate or benzoic acid as activator under solvent-free conditions. Tetrahedron, 61(23), 5725-5734.
-
Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from --INVALID-LINK--
-
LibreTexts. (2022). 14.3: Elimination by the E1 Mechanism. In Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from --INVALID-LINK--
-
ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation? Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Application Note – Reductive Amination. Retrieved from --INVALID-LINK--
-
The Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022). 9.10: Reductive Amination. In Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
ChemSynthesis. (2025). 4-cyclohexylmorpholine. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 4-Cyclohexylmorpholine. Retrieved from --INVALID-LINK--
References
Technical Support Center: Optimizing Diastereoselectivity in Reactions with Chiral Morpholines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve diastereoselectivity in your chemical reactions involving chiral morpholines. Chiral morpholines are crucial scaffolds in organic synthesis and valuable pharmacophores in medicinal chemistry.[1][2] Achieving high diastereoselectivity is often a critical challenge. This resource is designed to provide you with the expert insights and practical protocols needed to overcome common hurdles in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are chiral morpholines and why are they important in asymmetric synthesis?
A1: Chiral morpholines are a class of heterocyclic compounds that contain a morpholine ring with one or more stereocenters.[2] They are widely used in asymmetric synthesis for several reasons:
-
As Chiral Auxiliaries: A chiral morpholine unit can be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[3][4] After the desired stereocenter is created, the auxiliary can be cleaved and often recovered.
-
As Chiral Ligands and Catalysts: The nitrogen and oxygen atoms in the morpholine ring can coordinate with metal centers, making them effective components of chiral ligands for asymmetric catalysis.[5]
-
As Bioactive Scaffolds: The morpholine motif is a common feature in many biologically active compounds and approved drugs, making the stereoselective synthesis of chiral morpholines a key goal in medicinal chemistry.[2][6]
Q2: What are the fundamental principles for achieving high diastereoselectivity in these reactions?
A2: High diastereoselectivity is achieved by creating a significant energy difference between the transition states leading to the different diastereomeric products. This is often accomplished by:
-
Steric Hindrance: Employing bulky substituents on the chiral morpholine or the substrate to favor the approach of reagents from the less hindered face.
-
Chelation Control: Using Lewis acids or metal catalysts to create a rigid, cyclic transition state that locks the conformation of the reactants and directs the approach of the incoming reagent.[7][8]
-
Kinetic vs. Thermodynamic Control: Understanding whether the desired diastereomer is the kinetic (faster-forming) or thermodynamic (more stable) product allows for the rational selection of reaction conditions (e.g., temperature, reaction time) to favor its formation.[9]
Q3: How do I choose the right chiral morpholine auxiliary for my reaction?
A3: The choice of a chiral auxiliary depends on the specific reaction and substrate. Some well-known chiral auxiliaries that share structural similarities or principles with chiral morpholine applications include Evans' oxazolidinones and pseudoephedrine.[3][10][11] When selecting a chiral morpholine-based auxiliary, consider the following:
-
Ease of Synthesis and Removal: The auxiliary should be readily prepared and easily cleaved from the product without racemization.
-
Stereodirecting Ability: The auxiliary should provide a high level of stereocontrol for the desired transformation.
-
Substrate Compatibility: The auxiliary must be compatible with the reaction conditions and the functional groups present in your substrate.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems you may encounter and provides actionable solutions based on established chemical principles.
Issue 1: Low Diastereoselectivity (Poor d.r.)
You are running a reaction with a chiral morpholine derivative and obtaining a nearly 1:1 mixture of diastereomers.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Suboptimal Temperature | The energy difference between the diastereomeric transition states may be insufficient at the current reaction temperature. Lowering the temperature can amplify these small energy differences, leading to higher selectivity for the kinetic product.[9][12] | Protocol 1: Conduct a temperature screening study, starting from your current temperature and decreasing in 10-20 °C increments (e.g., 25 °C, 0 °C, -20 °C, -40 °C, -78 °C). Analyze the diastereomeric ratio (d.r.) at each temperature. |
| Incorrect Solvent | The solvent can influence the conformation of the substrate-auxiliary complex and the transition state geometry.[13] A change in solvent polarity or coordinating ability can significantly impact diastereoselectivity. | Protocol 2: Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, acetonitrile). For reactions involving metal catalysts, consider the coordinating ability of the solvent. |
| Lack of Chelation Control | For reactions involving carbonyls or other Lewis basic functional groups, the absence of a Lewis acid can result in a flexible transition state, leading to poor stereocontrol. | Protocol 3: Introduce a Lewis acid to your reaction. Screen common Lewis acids such as TiCl₄, SnCl₄, BF₃·OEt₂, and ZnCl₂. The choice of Lewis acid can have a profound effect on the outcome.[7][8][14] |
| Mismatched Chiral Catalyst/Substrate | In catalyzed reactions, the chirality of the catalyst and the substrate must be "matched" to achieve high stereoselectivity. A "mismatched" pair can lead to poor selectivity or even favor the undesired diastereomer.[15] | If using a chiral catalyst with a chiral substrate, try the other enantiomer of the catalyst to check for a matched/mismatched effect. |
Issue 2: Epimerization of the Product or Starting Material
You observe good initial diastereoselectivity, but it erodes over time, or you notice the formation of undesired stereoisomers of your starting material.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Reversible Reaction Pathway | The reaction may be reversible under the current conditions, allowing the initially formed kinetic product to equilibrate to the more stable thermodynamic mixture.[16][17] | 1. Lower the reaction temperature: This can slow down or prevent the reverse reaction. 2. Reduce reaction time: Quench the reaction as soon as the starting material is consumed to isolate the kinetic product. 3. Change the catalyst/reagents: A different catalyst or reagent system may lead to an irreversible reaction. |
| Base- or Acid-Catalyzed Epimerization | If your product has an acidic proton adjacent to a stereocenter, residual base or acid in the reaction or during workup can cause epimerization. | 1. Careful Workup: Neutralize the reaction mixture carefully during workup. 2. Use a Non-basic/Non-acidic Purification Method: Opt for chromatography on neutral silica gel or consider crystallization instead of methods that might expose the product to acidic or basic conditions. |
Experimental Protocols
Protocol 1: Temperature Optimization Study
-
Setup: Prepare multiple reaction vessels under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: Prepare a stock solution of your reactants and any catalysts to ensure consistent concentrations across all experiments.
-
Temperature Control: Cool each reaction vessel to the desired temperature (e.g., 25 °C, 0 °C, -20 °C, -40 °C, -78 °C) using appropriate cooling baths.
-
Reaction Initiation: Add the reagents to each vessel and stir for the same duration.
-
Quenching and Analysis: Quench all reactions simultaneously and analyze the crude reaction mixture by ¹H NMR, HPLC, or GC to determine the diastereomeric ratio.
-
Data Evaluation: Plot the diastereomeric ratio as a function of temperature to identify the optimal condition.
Protocol 2: Solvent Screening
-
Setup: In parallel, set up the reaction in a series of solvents with varying properties (e.g., Toluene, CH₂Cl₂, THF, CH₃CN, Hexanes).
-
Execution: Run all reactions at the optimal temperature determined from Protocol 1.
-
Analysis: After a set time, quench the reactions and determine the d.r. for each solvent.
Protocol 3: Lewis Acid Screening
-
Setup: To separate, oven-dried reaction vessels under an inert atmosphere, add your substrate and the chosen solvent.
-
Lewis Acid Addition: Cool the mixtures to the desired temperature (often -78 °C) and add 1.1 equivalents of the Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) dropwise. Stir for 15-30 minutes.
-
Reaction Initiation: Add the second reactant and monitor the reaction by TLC or LC-MS.
-
Analysis: Upon completion, quench the reaction (e.g., with a saturated NH₄Cl solution) and determine the d.r.
Visualization of Concepts
Decision Workflow for Improving Diastereoselectivity
Caption: A troubleshooting workflow for systematically addressing low diastereoselectivity.
Mechanism of Lewis Acid-Mediated Stereocontrol
Caption: Lewis acids can enforce a rigid transition state, enhancing diastereoselectivity.
References
- 1. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Chiral Auxiliaries [sigmaaldrich.com]
- 5. Enhancing the Efficacy of Chiral Ligands and Catalysts: Siloxane-Substituted Oxazoline Ferrocenes as Next-Generation Candidates | MDPI [mdpi.com]
- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Chiral Lewis acid - Wikipedia [en.wikipedia.org]
- 8. scielo.br [scielo.br]
- 9. benchchem.com [benchchem.com]
- 10. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. blogs.rsc.org [blogs.rsc.org]
- 13. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Chirality-matched catalyst-controlled macrocyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
Common issues with low enantiomeric excess in asymmetric synthesis
As a Senior Application Scientist, I understand that achieving high enantiomeric excess (ee) is paramount in asymmetric synthesis, yet it can be an elusive goal. This Technical Support Center is designed to be your first point of reference when you encounter suboptimal stereoselectivity. It moves beyond simple checklists to provide in-depth causal explanations and robust, field-proven troubleshooting protocols.
Troubleshooting Guide: Diagnosing and Resolving Low Enantiomeric Excess
Low enantiomeric excess is rarely due to a single, isolated factor. It often results from a complex interplay of variables. This guide provides a systematic approach to deconstruct the problem and identify the root cause.[1][2]
Issue 1: Catalyst System Integrity and Activity
The chiral catalyst is the heart of your asymmetric transformation. Its failure to perform optimally is a primary suspect for low enantioselectivity.
Q: My enantiomeric excess is significantly lower than reported for this catalytic system. What are the likely catalyst-related causes?
A: Several factors related to the catalyst itself could be at play. These range from decomposition to the presence of inhibitory species.[1][3]
-
Catalyst Decomposition: Many organometallic catalysts and chiral ligands are sensitive to air and moisture.[1] Exposure can lead to the formation of achiral or less selective catalytic species, such as metal oxides, which may catalyze the reaction non-selectively, thus eroding the ee.
-
Incomplete Catalyst Activation/Formation: For catalysts generated in situ, incomplete reaction between the metal precursor and the chiral ligand can leave residual, non-chiral catalysts in the mixture.[4]
-
Catalyst Deactivation/Poisoning: The active catalytic species may be deactivated during the reaction.[3] This is distinct from decomposition. Poisons are substances that bind to the catalyst's active site, reducing its effectiveness.[5][6] Inhibitors, on the other hand, may reversibly slow down the catalytic cycle.[6] Common poisons include sulfur or phosphine impurities from starting materials.[6]
-
Incorrect Catalyst Loading: Both excessively high and low catalyst loadings can negatively impact enantioselectivity. High concentrations can lead to the formation of catalyst aggregates (dimers, oligomers) which may have different, and often lower, selectivity compared to the monomeric species.[7]
-
Strict Inert Atmosphere Technique: Ensure all manipulations of the catalyst, ligands, and reagents are performed under a rigorously inert atmosphere (Argon or Nitrogen) using Schlenk lines or a glovebox. Use freshly distilled, anhydrous solvents.[4]
-
Confirm Catalyst Formation: If preparing the catalyst in situ, allow sufficient time for its formation before adding the substrate. In some cases, spectroscopic confirmation (e.g., ³¹P NMR for phosphine ligands) can verify the formation of the desired complex.[4]
-
Screen Catalyst Loading: Perform a systematic screen of catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%). This will identify the optimal concentration that favors the monomeric, highly selective species.
-
"Chiral Poisoning" Test: To test for catalyst inhibition, consider a "chiral poisoning" experiment.[8][9] Running the reaction with a racemic catalyst can sometimes reveal non-linear effects that hint at the formation of less-selective hetero-chiral aggregates.
Issue 2: Reaction Condition Optimization
The reaction environment plays a critical role in defining the energy landscape of the diastereomeric transition states. Even subtle deviations from optimal conditions can lead to a dramatic loss of enantioselectivity.[10][11]
Q: I've confirmed my catalyst is active, but my ee is still poor and inconsistent. Which reaction parameters should I investigate?
A: Temperature, solvent, and concentration are the three most critical parameters to scrutinize. The energy difference (ΔΔG‡) between the two transition states leading to the R and S enantiomers is often small, and these conditions can significantly alter it.
-
Temperature: This is one of the most powerful variables. Generally, lower temperatures increase enantioselectivity by better differentiating the small energy gap between the diastereomeric transition states. However, this is not universal. Some reactions exhibit a non-linear temperature dependence, and in rare cases, enantioselectivity can even invert at different temperatures.[12][13] Higher temperatures can also accelerate catalyst decomposition.
-
Solvent: The solvent is not merely a medium but an active participant in the transition state assembly through solvation effects.[14][15] Solvent polarity, coordinating ability, and even shape can influence the catalyst's conformation and its interaction with the substrate.[14][15][16][17] An inappropriate solvent can disrupt the crucial non-covalent interactions required for effective stereochemical communication.[14][15] In some cases, changing the solvent can even reverse the enantiomer produced.[18]
-
Concentration (Substrate): Substrate concentration can affect the reaction order and potentially lead to background (non-catalyzed) reactions at higher concentrations, which will produce a racemic product and lower the overall ee.
This workflow provides a logical progression for optimizing reaction parameters.
Caption: Systematic workflow for troubleshooting low ee by optimizing reaction conditions.
The following table illustrates the potential impact of screening temperature and solvent on a hypothetical asymmetric reaction.
| Parameter | Condition | Enantiomeric Excess (% ee) | Yield (%) |
| Temperature | Room Temp (25 °C) | 65 | 95 |
| 0 °C | 88 | 90 | |
| -40 °C | 95 | 75 | |
| -78 °C | >99 | 40 | |
| Solvent | Toluene | 85 | 92 |
| Dichloromethane | 92 | 89 | |
| Tetrahydrofuran (THF) | 88 | 95 | |
| Methanol | 75 | 80 |
This data is illustrative and demonstrates common trends. Optimal conditions must be determined empirically.[7]
Issue 3: Purity of Substrates and Reagents
The assumption that starting materials are "pure enough" is a frequent source of failure in high-precision asymmetric catalysis.
Q: Could impurities in my starting material or reagents be the problem?
A: Absolutely. Impurities can act as catalyst poisons or inhibitors, or they can participate in competing side reactions that are not stereocontrolled.[1]
-
Substrate Purity: The substrate itself may contain impurities that have functional groups capable of coordinating to the catalyst more strongly than the substrate, effectively titrating out the active catalyst. For example, a trace amount of a thiol in a ketone substrate could poison a palladium catalyst.
-
Reagent Purity: Reagents, particularly organometallics or bases, can degrade over time. Their purity should always be verified.[4]
-
Trace Water or Oxygen: As mentioned, many catalytic systems are highly sensitive to water and oxygen.[1] Rigorous exclusion is mandatory. Solvents must be properly dried and degassed.
-
Purify the Substrate: If impurities are suspected, purify the substrate immediately before use via an appropriate method (e.g., distillation, recrystallization, or column chromatography).
-
Use Fresh Reagents: Use freshly opened bottles of reagents or reagents that have been stored properly under an inert atmosphere. Titrate organometallic reagents to confirm their molarity.
-
Employ Anhydrous Solvents: Use solvents from a solvent purification system or freshly distilled solvents from an appropriate drying agent. Avoid using solvents from bottles that have been opened multiple times.
Issue 4: Analytical Method Validation
An inaccurate ee measurement can send you on a frustrating troubleshooting journey for a problem that doesn't exist in your reaction flask.
Q: I've optimized everything, but my ee is still low. Could my analysis be wrong?
A: Yes. It is critical to ensure your analytical method is accurate and robust. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the gold standards, but they are not infallible.[7][19]
-
Poor Resolution: The enantiomers may not be fully separated on the chiral column, leading to overlapping peaks and an inaccurate integration.[20][21]
-
Incorrect Peak Assignment: The major and minor enantiomers must be correctly identified, typically by running a sample of a racemic standard.
-
Non-Linear Detector Response: The detector response may not be linear across the concentration range of the two enantiomers.
-
Presence of Impurities: An impurity may co-elute with one of the enantiomers, artificially inflating its peak area.[20]
-
Optimize Separation: Screen different chiral columns and mobile/stationary phases to achieve baseline resolution (Rs > 1.5) of the enantiomers.
-
Prepare a Racemic Standard: Synthesize or purchase a racemic sample of your product. This is essential for confirming peak identity and resolution.
-
Check for Co-elution: Spike the racemic standard with your reaction sample. The appearance of a third peak or distortion of existing peaks indicates the presence of a co-eluting impurity.
-
Verify Linearity: If possible, prepare samples of known enantiomeric composition to create a calibration curve and confirm the accuracy of your ee determination.
Caption: Workflow for validating an analytical method for ee determination.
Frequently Asked Questions (FAQs)
Q1: What is a "non-linear effect" and how can it indicate a problem? A1: A non-linear effect (NLE) describes a situation where the enantiomeric excess of the product is not directly proportional to the enantiomeric excess of the chiral catalyst or ligand. A positive NLE (> linear relationship) can indicate the formation of highly selective catalyst aggregates, while a negative NLE often points to the formation of less selective hetero-chiral aggregates (e.g., an R/S dimer) that are catalytically active. Observing a strong negative NLE can be a clue that catalyst aggregation is a source of your low ee.
Q2: My reaction is very slow at the low temperatures required for high ee. What can I do? A2: This is a common trade-off. First, ensure all other parameters (solvent, concentration) are optimal. If the reaction is still too slow, you may need to increase the catalyst loading. Alternatively, you might need to screen for a more active catalyst system that operates effectively at lower temperatures. It is a balance between reaction rate and selectivity that must be empirically determined.[1]
Q3: Can the order of addition of reagents affect the enantioselectivity? A3: Yes, significantly. The order of addition dictates the environment in which the catalyst is formed and in which it first encounters the substrate. For in-situ catalyst preparations, it is almost always best to pre-stir the metal precursor and the chiral ligand to allow for complete complex formation before adding the substrate.[4] Adding the substrate too early can lead to reaction with an uncomplexed, non-chiral metal, generating racemic background product.
Q4: What is "asymmetric induction"? A4: Asymmetric induction is the process by which a chiral feature in a substrate, reagent, or catalyst preferentially favors the formation of one enantiomer or diastereomer over another during a chemical reaction.[10][22] This occurs because the chiral element forces the reaction to proceed through diastereomeric transition states that have different energies; the lower energy pathway is favored, leading to an excess of one stereoisomer.[11]
Q5: Can my product racemize under the reaction or workup conditions? A5: Yes, this is a critical consideration, especially if the newly formed stereocenter is labile (e.g., alpha to a carbonyl group). To test for this, take a sample of your product with a known, high ee and subject it to the reaction conditions (without the reactants) for the full reaction time. Also, subject it to your workup conditions (e.g., acidic or basic quench). A decrease in ee under either of these tests indicates product racemization is a contributing factor to your low final ee.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scilit.com [scilit.com]
- 10. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 11. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 12. blogs.rsc.org [blogs.rsc.org]
- 13. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
- 14. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Solvent-Induced Enantioselectivity - ChemistryViews [chemistryviews.org]
- 19. heraldopenaccess.us [heraldopenaccess.us]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Assymetric Induction [www2.chemistry.msu.edu]
Stability and storage conditions for (S)-3-Cyclohexylmorpholine
Welcome to the technical support guide for (S)-3-Cyclohexylmorpholine. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. Inconsistent experimental outcomes can often be traced back to suboptimal handling and storage of reagents. This guide provides field-proven insights and scientifically grounded protocols to help you maintain the quality of your this compound, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries our application scientists receive regarding the stability and handling of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated area.[1][2][3][4] The product is chemically stable under standard ambient room temperature.[1][3][5] Access should be restricted to authorized personnel by storing the compound in a locked cabinet or facility.[3][5][6] While room temperature is generally acceptable, referring to the specific storage temperature recommended on the product label is the best practice.[1][5]
Q2: Is this compound sensitive to atmospheric conditions like air or moisture?
A2: Yes. The morpholine moiety contains a secondary amine, which can be hygroscopic.[3] Absorbed moisture can dilute the compound and potentially facilitate slow degradation pathways. Furthermore, as an amine, it can react with atmospheric carbon dioxide over time to form the corresponding carbamate salt. Therefore, it is critical to keep the container tightly sealed and consider flushing with an inert gas like argon or nitrogen for long-term storage.[4]
Q3: What type of container is recommended for storing this compound?
A3: Use the original supplier container whenever possible. If transferring is necessary, use a corrosion-resistant container with a resistant inner liner.[1] Avoid metal containers, as the compound may be corrosive to metals.[1] Glass bottles with PTFE-lined caps are an excellent choice.
Q4: What are the visible signs of degradation or contamination?
A4: A pure sample of this compound should be a clear liquid. Any observable changes such as discoloration (developing a yellow or brown tint), the appearance of cloudiness, or the formation of solid precipitates are potential indicators of degradation or contamination. An unusual or stronger odor may also suggest chemical changes. Over time, pressure may build in the container, which requires careful handling when opening.[1]
Q5: What are the primary chemical incompatibilities I should be aware of?
A5: this compound should be kept away from strong oxidizing agents, acids, and sources of ignition like heat, sparks, or open flames.[2][3][4] Contact with nitrites, nitrates, or nitrous acid should be avoided, as this can potentially lead to the formation of N-nitrosamines.[3] As mentioned, it can also be corrosive to certain metals.[1]
Q6: How can I perform a quick quality check on my sample if I suspect degradation?
A6: A simple and effective method for a quick purity check is Thin-Layer Chromatography (TLC). Spot a small amount of your sample alongside a reference standard (if available) on a silica gel plate and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The appearance of multiple spots where there should only be one indicates the presence of impurities. For a more quantitative assessment, 1H NMR spectroscopy can be used to detect and identify potential degradation products or impurities.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during the use of this compound.
| Problem | Potential Cause(s) | Recommended Solution & Rationale |
| Inconsistent Experimental Yields or Byproduct Formation | Compound Degradation: The reagent may have degraded due to improper storage (exposure to air, moisture, or light). | 1. Verify Purity: Perform a purity check using TLC, LC-MS, or NMR. Compare against a new or validated lot if possible. 2. Use Fresh Sample: If degradation is confirmed or suspected, open a new, sealed container of the reagent. 3. Re-evaluate Storage: Review your storage protocol against the recommendations in this guide to prevent future degradation. |
| Visible Particulates or Discoloration in the Liquid | 1. Contamination: Introduction of foreign material. 2. Degradation: Formation of insoluble degradation products. 3. Carbamate Formation: Reaction with atmospheric CO2. | 1. Do Not Use: Discontinue use of the suspect material immediately, as impurities can have unpredictable effects on your reaction. 2. Characterize Impurity (Optional): If necessary for investigation, attempt to isolate and characterize the impurity. 3. Dispose Properly: Dispose of the compromised reagent according to your institution's hazardous waste disposal procedures.[1][2] |
| Increased Pressure Inside the Container | Slow Decomposition: Over time, some compounds can undergo slow decomposition, leading to the release of gaseous byproducts. | 1. Handle with Extreme Care: Cool the container before opening.[3] 2. Open in a Fume Hood: Wear appropriate PPE, including safety goggles and face shield.[7] Point the container away from yourself and others. 3. Vent Slowly: Loosen the cap carefully and slowly to allow for the gradual release of any built-up pressure. |
Visual Workflow and Decision Guides
The following diagrams provide a visual summary of best practices for handling and troubleshooting.
Caption: Recommended workflow for receiving, storing, and handling this compound.
Caption: Decision tree for troubleshooting suspected degradation of this compound.
Protocol: Rapid Purity Assessment by TLC
This protocol provides a quick and efficient way to assess the purity of this compound.
Objective: To qualitatively assess the presence of non-volatile impurities.
Materials:
-
This compound sample
-
TLC Plate (e.g., Silica Gel 60 F254)
-
Eluent (Mobile Phase): e.g., 20% Ethyl Acetate in Hexanes (This may need optimization)
-
TLC developing chamber
-
Capillary spotter
-
Visualization agent: Potassium permanganate (KMnO4) stain
-
Forceps and a heat gun
Procedure:
-
Prepare the TLC Chamber: Pour a small amount (~0.5 cm depth) of the eluent into the TLC chamber. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for 5-10 minutes.
-
Spot the Plate: Using a capillary spotter, carefully apply a small spot of the this compound sample onto the baseline of the TLC plate (about 1 cm from the bottom). Keep the spot as small as possible. If a reference standard is available, spot it in an adjacent lane.
-
Develop the Plate: Place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the baseline is above the eluent level. Close the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
-
Briefly dip the plate into a jar containing KMnO4 stain.
-
Gently warm the plate with a heat gun. The compound and any impurities will appear as yellow/brown spots against a purple/pink background.
-
-
Interpret the Results: A pure compound should ideally show a single, well-defined spot. The presence of additional spots at different Rf values indicates impurities.
References
Validation & Comparative
A Comparative Analysis of Chiral Auxiliaries in Asymmetric Synthesis: A Guide for Researchers
A Senior Application Scientist's Perspective on (S)-3-Cyclohexylmorpholine and Established Alternatives
In the landscape of modern synthetic organic chemistry, the precise control of stereochemistry is paramount, particularly in the development of pharmaceuticals and other biologically active molecules.[1] Chiral auxiliaries are a powerful and reliable tool in the chemist's arsenal, offering a robust method for inducing chirality in prochiral substrates.[2] These enantiomerically pure compounds are temporarily attached to a substrate, directing the stereochemical outcome of a subsequent reaction before being cleaved and ideally recovered.[1] This guide provides a comparative analysis of several prominent chiral auxiliaries, with an initial focus on this compound, followed by an in-depth comparison of well-established and highly utilized auxiliaries: Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides.
A Note on this compound
A comprehensive review of the scientific literature was conducted to gather performance data on this compound for its use as a chiral auxiliary in common asymmetric transformations. While this compound is commercially available from suppliers such as Parchem[3], there is a notable absence of published data in peer-reviewed journals detailing its application and efficacy in asymmetric synthesis. Therefore, a direct comparative analysis with established auxiliaries based on experimental data is not feasible at this time. The following sections will focus on a detailed comparison of well-documented and widely-used chiral auxiliaries to provide a valuable resource for researchers in the field.
The Landscape of Prominent Chiral Auxiliaries
The selection of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis, with the ideal auxiliary offering high stereoselectivity, predictable outcomes, and ease of removal.[2] The following sections delve into the performance and mechanistic underpinnings of three classes of auxiliaries that have become benchmarks in the field.
Evans' Oxazolidinone Auxiliaries
Developed by David A. Evans, oxazolidinones are among the most successful and widely utilized chiral auxiliaries, particularly for stereoselective alkylations and aldol reactions.[4] Derived from readily available amino alcohols, their efficacy stems from a well-defined conformational preference of the N-acyl derivative, which directs the approach of electrophiles.
Mechanism of Stereocontrol:
The stereochemical outcome of reactions employing Evans' auxiliaries is dictated by the formation of a Z-enolate, which is chelated by a metal cation (typically lithium or sodium). The substituent at the C4 position of the oxazolidinone ring sterically blocks one face of the enolate, forcing the electrophile to approach from the less hindered face.[5] This leads to a predictable and highly controlled stereochemical outcome.
Performance Data:
The following table summarizes the typical performance of Evans' oxazolidinone auxiliaries in asymmetric alkylation reactions.
| Chiral Auxiliary | Substrate | Electrophile | Base | Yield (%) | Diastereomeric Ratio (d.r.) |
| (S)-4-benzyloxazolidin-2-one | N-Propionyl derivative | Allyl iodide | NaHMDS | 92 | >99:1 |
| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | N-Propionyl derivative | Benzyl bromide | LDA | 80-92 | >99:1 |
| (S)-4-isopropyloxazolidin-2-one | N-Butyryl derivative | Methyl iodide | NaHMDS | 85 | 99:1 |
Advantages and Disadvantages:
-
Advantages: High diastereoselectivity, predictable stereochemical outcomes, and a large body of literature precedent. The auxiliary can be cleaved under various conditions to yield carboxylic acids, alcohols, or aldehydes.[5]
-
Disadvantages: The synthesis of the acylated auxiliary often requires strong bases like n-butyllithium at low temperatures.
Oppolzer's Sultams
Based on the rigid bicyclic structure of camphor, Oppolzer's sultams are another class of highly effective chiral auxiliaries.[6] The well-defined chiral environment provided by the camphorsultam leads to high levels of asymmetric induction in a variety of reactions, including aldol additions, alkylations, and Diels-Alder reactions.
Mechanism of Stereocontrol:
Similar to Evans' auxiliaries, the stereocontrol in reactions with Oppolzer's sultams arises from the steric hindrance imposed by the rigid camphor backbone. The enolate formed from the N-acyl sultam adopts a conformation where one face is effectively shielded, directing the approach of the electrophile to the opposite face. Recent studies suggest that stereoelectronic effects of the sulfonyl group also play a significant role in directing the electrophile.[7]
Performance Data:
Oppolzer's sultams have demonstrated excellent performance in various asymmetric transformations.
| Reaction Type | Substrate | Reagent/Electrophile | Yield (%) | Diastereoselectivity |
| Aldol Reaction | N-Propionyl sultam | Benzaldehyde | >95 | >98:2 d.r. |
| Alkylation | N-Propionyl sultam | Benzyl bromide | 85-95 | >98:2 d.r. |
| Diels-Alder | N-Acryloyl sultam | Cyclopentadiene | 90 | >99:1 d.r. |
Advantages and Disadvantages:
-
Advantages: High levels of stereocontrol, crystalline nature of derivatives facilitates purification by recrystallization, and the auxiliary is robust and can be recovered in high yield.
-
Disadvantages: The camphor-based structure can be more sterically demanding than other auxiliaries, which may limit the scope of substrates.
Myers' Pseudoephedrine Amides
The use of pseudoephedrine as a chiral auxiliary, pioneered by Andrew G. Myers, provides a practical and cost-effective method for the asymmetric synthesis of a variety of chiral compounds.[8] Both enantiomers of pseudoephedrine are readily available and inexpensive.
Mechanism of Stereocontrol:
The stereoselectivity of Myers' asymmetric alkylation is achieved through the formation of a Z-enolate that is internally chelated to the lithium cation, which is also coordinated to the hydroxyl group of the pseudoephedrine.[8] This rigid, chelated intermediate effectively blocks one face of the enolate, directing the electrophile to the opposite face. The addition of lithium chloride is crucial for achieving high diastereoselectivities.
Performance Data:
Myers' pseudoephedrine amides exhibit excellent performance in asymmetric alkylation reactions.
| Substrate | Electrophile | Yield (%) | Diastereomeric Excess (de) |
| N-Propionyl pseudoephedrine amide | Benzyl bromide | 90-95 | >99% |
| N-Butyryl pseudoephedrine amide | Methyl iodide | 85-92 | >98% |
| N-Phenylacetyl pseudoephedrine amide | Allyl iodide | 88-94 | >99% |
Advantages and Disadvantages:
-
Advantages: Both enantiomers of the auxiliary are inexpensive and readily available. The amide products are often crystalline, allowing for easy purification. The auxiliary can be removed under mild conditions to afford carboxylic acids, alcohols, or ketones.[9]
-
Disadvantages: The use of pseudoephedrine can be subject to regulatory restrictions in some regions.
Experimental Protocols
The following are representative experimental protocols for asymmetric alkylation using each of the discussed chiral auxiliaries.
Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
1. Acylation of the Auxiliary:
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq.) dropwise.
-
Stir the solution for 30 minutes at -78 °C.
-
Add propionyl chloride (1.1 eq.) dropwise and allow the reaction mixture to warm to 0 °C over 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
2. Alkylation:
-
To a solution of the N-propionyl oxazolidinone (1.0 eq.) in anhydrous THF (0.1 M) at -78 °C, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) dropwise.
-
Stir the resulting enolate solution for 30 minutes at -78 °C.
-
Add allyl iodide (1.2 eq.) and stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by flash column chromatography to obtain the alkylated product.[5][10]
3. Auxiliary Cleavage:
-
Dissolve the purified alkylated product (1.0 eq.) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq.) followed by lithium hydroxide (2.0 eq.).
-
Stir the mixture at 0 °C for 2 hours, then at room temperature for 4 hours.
-
Quench the reaction with aqueous sodium sulfite solution and acidify with 1 M HCl.
-
Extract with ethyl acetate, dry the combined organic layers, and concentrate to yield the chiral carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.[5]
Protocol 2: Asymmetric Alkylation using an Oppolzer's Sultam Auxiliary
1. Acylation of the Auxiliary:
-
To a solution of (2R)-bornane-10,2-sultam (1.0 eq.) and DMAP (0.1 eq.) in dichloromethane (0.5 M) at 0 °C, add triethylamine (1.5 eq.) followed by the dropwise addition of propionyl chloride (1.2 eq.).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude product can often be purified by recrystallization.
2. Alkylation:
-
To a solution of the N-propionyl sultam (1.0 eq.) in anhydrous THF (0.2 M) at -78 °C, add n-butyllithium (1.05 eq.) dropwise.
-
Stir for 30 minutes at -78 °C.
-
Add benzyl bromide (1.2 eq.) and stir at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash column chromatography.
3. Auxiliary Cleavage:
-
Dissolve the alkylated sultam (1.0 eq.) in a mixture of THF and 1 M aqueous LiOH (4:1) and stir at room temperature for 24 hours.
-
Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Separate the organic layer (containing the carboxylic acid) and the aqueous layer (containing the recovered sultam).
Protocol 3: Asymmetric Alkylation using a Myers' Pseudoephedrine Auxiliary
1. Amide Formation:
-
To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 eq.) in dichloromethane (0.5 M) at 0 °C, add triethylamine (1.5 eq.) followed by the dropwise addition of propionyl chloride (1.1 eq.).
-
Stir the reaction at room temperature for 2 hours.
-
Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the resulting amide by recrystallization.[1]
2. Alkylation:
-
To a suspension of the pseudoephedrine amide (1.0 eq.) and anhydrous lithium chloride (6.0 eq.) in dry THF (0.1 M) at -78 °C, slowly add a solution of lithium diisopropylamide (LDA) (2.2 eq.) in THF.
-
Stir the mixture for 1 hour at -78 °C.
-
Add benzyl bromide (1.5 eq.) and stir at -78 °C for 4-6 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and warm to room temperature.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is often highly pure and can be further purified by recrystallization.[1][11]
3. Auxiliary Cleavage:
-
The alkylated pseudoephedrine amide can be hydrolyzed to the corresponding carboxylic acid by heating with aqueous sulfuric acid or to the alcohol via reduction with a suitable reducing agent like lithium aluminum hydride.
Conclusion
While the utility of this compound as a chiral auxiliary remains to be documented in the scientific literature, researchers have a robust toolkit of well-established auxiliaries at their disposal. Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides each offer distinct advantages and have demonstrated exceptional performance in a wide array of asymmetric transformations. The choice of auxiliary will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate and electrophile, desired product, and cost considerations. The detailed protocols and comparative data provided in this guide are intended to aid researchers in making informed decisions for the successful implementation of chiral auxiliary-based strategies in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. parchem.com [parchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. banglajol.info [banglajol.info]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of (S)-3-Cyclohexylmorpholine and Other Chiral Morpholine Derivatives in Drug Discovery
An in-depth guide for researchers and drug development professionals on the efficacy, synthesis, and structure-activity relationships of chiral morpholine scaffolds.
The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, metabolic stability, and ability to impart desirable pharmacokinetic characteristics to drug candidates.[1][2] Its incorporation into a wide array of therapeutic agents underscores its versatility and importance in modern drug design.[1][3] Among the various substituted morpholines, chiral derivatives, particularly those with substitutions at the 3-position, have garnered significant attention for their potential to create stereospecific interactions with biological targets, leading to enhanced potency and selectivity. This guide provides a comparative analysis of (S)-3-Cyclohexylmorpholine and other chiral morpholine derivatives, offering insights into their relative efficacy, supported by available experimental data and structure-activity relationship (SAR) studies.
The Significance of the Cyclohexyl Moiety at the 3-Position
The introduction of a cyclohexyl group at the 3-position of the morpholine ring introduces a bulky, lipophilic, and conformationally restricted substituent. This can have profound effects on the molecule's interaction with a biological target. The cyclohexyl group can be considered a bioisostere of a phenyl ring but with a three-dimensional character that can offer more contact points within a binding pocket. This strategic substitution can lead to improved binding affinity and efficacy.
While specific efficacy data for this compound is not extensively available in publicly accessible literature, we can infer its potential by examining related structures and the principles of medicinal chemistry. For instance, derivatives of cyclohexylmorpholine have shown activity in the central nervous system (CNS), suggesting that this scaffold can cross the blood-brain barrier. One study on 1-[1-(4-methylphenyl)(cyclohexyl)]morpholine demonstrated analgesic effects in animal models, highlighting the potential of this chemical class in pain management. Another related compound, 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo), has been shown to have a moderate affinity for the N-methyl-D-aspartate (NMDA) receptor, a key target for dissociative anesthetics.[4]
Comparative Efficacy of Chiral Morpholine Derivatives
To provide a framework for comparison, this section will explore the efficacy of other chiral morpholine derivatives that have been evaluated for various therapeutic targets. This allows for an indirect assessment of the potential of this compound by understanding the impact of different substituents at the 3-position.
mTOR Inhibitors
The mammalian target of rapamycin (mTOR) is a crucial kinase involved in cell growth and proliferation, making it a significant target in cancer therapy. Several studies have explored chiral morpholine derivatives as mTOR inhibitors. For example, a series of morpholine-substituted tetrahydroquinoline derivatives were synthesized and evaluated for their anticancer activity. In this series, the morpholine moiety was found to significantly enhance selectivity and potency. While not a direct comparison to this compound, these findings underscore the value of the morpholine scaffold in designing potent and selective enzyme inhibitors. The introduction of a bulky, non-aromatic group like a cyclohexyl ring could potentially offer different binding interactions within the mTOR active site compared to the more planar aromatic substituents often seen in these inhibitors.
Anti-inflammatory Agents
Chiral morpholine derivatives have also been investigated for their anti-inflammatory properties. A study on morpholinopyrimidine derivatives identified compounds that could inhibit the production of nitric oxide (NO) and reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells. This demonstrates the potential of the chiral morpholine scaffold in the development of novel anti-inflammatory drugs. The lipophilic nature of the cyclohexyl group in this compound could potentially enhance cell membrane permeability and interaction with hydrophobic pockets in inflammatory targets.
Structure-Activity Relationship (SAR) Insights
The biological activity of 3-substituted morpholines is highly dependent on the nature of the substituent and the stereochemistry at the 3-position.
-
Size and Lipophilicity: The size and lipophilicity of the substituent at the 3-position play a critical role in target binding. A bulky and lipophilic group like cyclohexyl can occupy hydrophobic pockets in a binding site, potentially leading to increased potency.
-
Stereochemistry: The (S) or (R) configuration at the 3-position is crucial for optimal interaction with a chiral biological target. The specific stereochemistry dictates the spatial orientation of the substituent, which must be complementary to the topology of the binding site.
The table below summarizes the reported biological activities of various chiral morpholine derivatives, providing a basis for understanding the potential therapeutic applications of this class of compounds.
| Derivative Class | Therapeutic Target | Reported Activity | Reference |
| Morpholine-substituted Tetrahydroquinolines | mTOR | Potent and selective cytotoxicity against cancer cell lines. | [5] |
| Morpholinopyrimidine Derivatives | iNOS, COX-2 | Inhibition of NO production and reduction of iNOS and COX-2 expression. | [6] |
| 1-[1-(4-methylphenyl)(cyclohexyl)]morpholine | Opioid/NMDA Receptors (inferred) | Analgesic effects in acute and chronic pain models. | [3] |
| 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine | NMDA Receptor | Moderate binding affinity. | [4] |
Experimental Protocols
General Synthesis of 3-Substituted Morpholines
The synthesis of chiral 3-substituted morpholines often starts from a chiral amino alcohol. A common synthetic route is illustrated below. This generalized scheme highlights the key steps involved in the preparation of the morpholine ring with a substituent at the 3-position.
Caption: Generalized synthetic workflow for chiral 3-substituted morpholines.
In Vitro Assay for mTOR Inhibition (Example Protocol)
To assess the efficacy of a chiral morpholine derivative as an mTOR inhibitor, a common in vitro assay is the LanthaScreen™ Eu Kinase Binding Assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a solution of the test compound (e.g., this compound) at various concentrations. Prepare solutions of mTOR kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled kinase tracer.
-
Assay Plate Preparation: Add the test compound solutions to the wells of a 384-well microplate.
-
Kinase Reaction: Add the mTOR kinase and the fluorescent tracer to the wells.
-
Antibody Addition: Add the europium-labeled antibody to the wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Detection: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: Calculate the ratio of the emission signals from the acceptor and donor fluorophores. Plot the TR-FRET ratio against the concentration of the test compound to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase binding.
Caption: Workflow for an in vitro mTOR kinase inhibition assay.
Conclusion and Future Directions
While direct, quantitative efficacy data for this compound remains elusive in the reviewed literature, the analysis of related chiral morpholine derivatives provides a strong rationale for its potential as a valuable scaffold in drug discovery. The unique combination of the morpholine core's favorable properties with the steric and electronic contributions of the chiral cyclohexyl substituent makes it an intriguing candidate for targeting a variety of biological systems, particularly within the CNS.
Future research should focus on the synthesis and biological evaluation of this compound and a focused library of its analogs. Screening these compounds against a panel of relevant targets, such as GPCRs, ion channels, and kinases, would provide the much-needed quantitative data to fully assess its therapeutic potential. Comparative studies with other 3-substituted chiral morpholines, including those with aromatic, heterocyclic, and smaller alkyl substituents, will be crucial for elucidating detailed structure-activity relationships and for guiding the rational design of next-generation chiral morpholine-based therapeutics.
References
- 1. 4-Cyclohexylmorpholine | C10H19NO | CID 22938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. High-throughput screening of chemicals as functional substitutes using structure-based classification models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and determination of acute and chronic pain activities of 1-[1-(4-methylphenyl) (cyclohexyl)] morpholine as a new phencyclidine derivative in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Docking Studies of Novel Morpholine Derivatives against SARS-CoV-2 Inhibitors for COVID-19 - research journal [gyanvihar.org]
- 6. Editorial: Biological aspects of targeted drug discovery: Development of novel targets and/or chemotherapies, and drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Stereochemistry of (S)-3-Cyclohexylmorpholine
For researchers, scientists, and drug development professionals, the stereochemical purity of a chiral molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. The three-dimensional arrangement of atoms in a molecule can dramatically alter its pharmacological and toxicological profile. A classic and tragic reminder of this is the case of thalidomide, where one enantiomer was sedative while the other was teratogenic.[1] In the landscape of modern drug discovery, rigorous validation of a single enantiomer's configuration and purity is a non-negotiable aspect of quality control and regulatory compliance.[2]
This guide provides an in-depth comparison of key analytical techniques for validating the stereochemistry of (S)-3-Cyclohexylmorpholine, a valuable chiral building block in medicinal chemistry. The morpholine scaffold is a privileged structure in drug design, appearing in numerous approved and experimental drugs due to its favorable physicochemical and metabolic properties.[3][4] The introduction of a chiral center, as in 3-Cyclohexylmorpholine, further expands its utility in creating targeted and effective therapeutics.[5][6]
We will move beyond a simple listing of methods to provide a rationale for experimental choices, detailed protocols, and comparative data to equip you with the expertise to design and execute a robust validation strategy.
The Foundation: Enantioselective Synthesis of this compound
A reliable validation process begins with a well-controlled synthesis that aims to produce the desired enantiomer in high purity. While multiple synthetic routes to chiral morpholines exist, a common and effective strategy involves the cyclization of a chiral amino alcohol. The following protocol is a representative enantioselective synthesis of the precursor to this compound, starting from the readily available and enantiopure (S)-2-amino-2-cyclohexylethanol.
Experimental Protocol: Synthesis of (S)-N-benzyl-3-cyclohexylmorpholine
-
To a solution of (S)-2-amino-2-cyclohexylethanol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM), add benzaldehyde (1.1 eq.). The reaction is stirred at room temperature for 1-2 hours to form the corresponding imine.
-
The reaction mixture is then cooled to 0 °C, and a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), is added portion-wise. The reaction is allowed to warm to room temperature and stirred overnight. This reductive amination step yields (S)-2-(benzylamino)-2-cyclohexylethanol.
-
To the crude (S)-2-(benzylamino)-2-cyclohexylethanol in a solvent like dimethylformamide (DMF), add a suitable base such as potassium carbonate (K₂CO₃) (3.0 eq.) and 1,2-dibromoethane (1.2 eq.). The reaction mixture is heated to 80-90 °C and stirred for 12-16 hours to facilitate the intramolecular cyclization.
-
After cooling, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford (S)-N-benzyl-3-cyclohexylmorpholine. The benzyl protecting group can be removed under standard hydrogenolysis conditions (e.g., H₂, Pd/C) if the free amine is desired.
This synthetic route provides a foundation for producing the target molecule with a high degree of enantiomeric enrichment. However, it is the subsequent analytical validation that confirms the success of the synthesis and quantifies the enantiomeric purity.
Comparative Analysis of Stereochemical Validation Techniques
We will now delve into the three primary techniques for validating the stereochemistry of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents, and Single-Crystal X-ray Crystallography.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse for determining the enantiomeric purity of chiral compounds in the pharmaceutical industry.[7][8] The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and distinct retention times.
The choice of the chiral stationary phase is paramount. Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamate derivatives, are broadly applicable and often the first choice for screening chiral amines.[7][9] The mobile phase composition is optimized to maximize the differential interactions between the enantiomers and the CSP. For amine-containing compounds like 3-Cyclohexylmorpholine, the addition of a small amount of a basic modifier (e.g., diethylamine) to the mobile phase is often crucial to improve peak shape and resolution by minimizing interactions with residual silanols on the silica support.[7]
-
Instrument: A standard HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral column, for example, a CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and a polar organic solvent like isopropanol (IPA) or ethanol. A typical starting condition would be 90:10 (v/v) n-hexane:IPA with 0.1% diethylamine (DEA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the compound has reasonable absorbance (e.g., 210 nm).
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in the mobile phase. Prepare a racemic standard for comparison.
The primary output is a chromatogram showing the separation of the two enantiomers. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.
| Parameter | (R)-3-Cyclohexylmorpholine | This compound |
| Retention Time (t_R) | 8.5 min | 10.2 min |
| Resolution (R_s) | \multicolumn{2}{ | c |
Calculation of Enantiomeric Excess (% ee):
% ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100
A high % ee (typically >99%) for the peak corresponding to the (S)-enantiomer validates the enantioselectivity of the synthesis.
Experimental Workflow for Chiral HPLC Analysis
Caption: Workflow for Chiral HPLC Validation.
NMR Spectroscopy with Chiral Shift Reagents
NMR spectroscopy is a powerful tool for structural elucidation, and with the aid of chiral shift reagents (CSRs), it can be used to determine enantiomeric purity.[10] CSRs are typically lanthanide complexes that can reversibly bind to the analyte. This interaction forms diastereomeric complexes that have different NMR spectra, allowing for the differentiation and quantification of the enantiomers.
The choice of the chiral shift reagent is critical. Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃) is a common choice for amines as the Lewis acidic europium center coordinates to the lone pair of the nitrogen atom.[11] The bulky, chiral ligands of the reagent create a chiral environment around the analyte, leading to differential shielding of its protons and thus, distinct chemical shifts for the two enantiomers. The concentration of the CSR is titrated to achieve optimal separation of the signals without excessive line broadening.
-
Prepare a solution of the synthesized this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add a small, known amount of the chiral shift reagent (e.g., Eu(hfc)₃) to the NMR tube and shake to dissolve.
-
Acquire another ¹H NMR spectrum.
-
Continue adding the CSR in small increments and acquiring spectra until a pair of signals for a specific proton (or set of protons) of the two enantiomers are well-resolved.
The key data is the ¹H NMR spectrum showing the splitting of a signal into two, corresponding to the two enantiomers. The integration of these signals allows for the calculation of the enantiomeric ratio.
| Proton Signal | Chemical Shift (δ) without CSR | Chemical Shift (δ) with CSR (R-enantiomer) | Chemical Shift (δ) with CSR (S-enantiomer) |
| Morpholine H_a | 3.8 ppm | 4.5 ppm | 4.7 ppm |
Calculation of Enantiomeric Ratio:
Enantiomeric Ratio = Integral_S / Integral_R
This ratio can be used to calculate the % ee, which should corroborate the results from the chiral HPLC analysis.
Experimental Workflow for NMR with CSR
Caption: Workflow for NMR with Chiral Shift Reagent.
Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule.[12][13] This technique provides an unambiguous three-dimensional structure of the molecule, allowing for the direct assignment of the (R) or (S) configuration at the chiral center.
The primary challenge in this technique is growing a high-quality single crystal of the analyte. For amines, it is often beneficial to form a salt with a chiral acid of known absolute configuration, such as (R)-mandelic acid. This not only facilitates crystallization but also provides an internal reference for the absolute configuration determination. The choice of solvent for crystallization is critical and is often determined through screening of various solvent systems.
-
Prepare a salt of the synthesized this compound with an enantiopure acid (e.g., (R)-mandelic acid) by mixing equimolar amounts in a suitable solvent.
-
Grow single crystals of the salt by slow evaporation of the solvent, vapor diffusion, or cooling of a saturated solution.
-
Mount a suitable single crystal on the goniometer of a single-crystal X-ray diffractometer.
-
Collect the diffraction data at a controlled temperature (often low temperature to minimize thermal motion).
-
Solve and refine the crystal structure using appropriate software.
-
Determine the absolute configuration using the anomalous dispersion effect, often referenced to the known configuration of the chiral acid.
The output is a detailed crystallographic information file (CIF) and a visual representation of the molecule's three-dimensional structure. The Flack parameter is a key value in the crystallographic report that indicates the correctness of the assigned absolute configuration; a value close to zero for the correct enantiomer confirms the assignment.
| Parameter | Value | Interpretation |
| Assigned Configuration | (S) at C3 of morpholine | The spatial arrangement of substituents at the chiral center. |
| Flack Parameter | 0.02(3) | A value close to 0 indicates the correct absolute structure has been determined. |
The resulting crystal structure provides unequivocal proof of the (S)-configuration of the 3-Cyclohexylmorpholine product.
Logical Flow for X-ray Crystallography
Caption: Logical Flow for X-ray Crystallography.
Comparison Summary
| Technique | Primary Application | Advantages | Disadvantages |
| Chiral HPLC | Quantitative determination of enantiomeric purity (% ee) | High precision and accuracy, robust and widely available, suitable for routine quality control. | Does not determine absolute configuration directly, requires method development. |
| NMR with CSR | Quantitative determination of enantiomeric purity | Rapid analysis, requires small sample amount, can be performed on a standard NMR instrument. | CSRs can be expensive, potential for line broadening, may not resolve all compounds. |
| X-ray Crystallography | Unambiguous determination of absolute configuration | Provides definitive 3D structure, considered the "gold standard" for absolute stereochemistry. | Requires a high-quality single crystal, which can be difficult to obtain; not suitable for routine purity analysis. |
Conclusion
Validating the stereochemistry of a chiral product like this compound requires a multi-faceted approach. While enantioselective synthesis provides the foundation, it is the rigorous application of orthogonal analytical techniques that provides the necessary confidence in the product's stereochemical integrity.
-
Chiral HPLC should be the primary method for routine, quantitative determination of enantiomeric excess due to its robustness and precision.
-
NMR with a chiral shift reagent serves as an excellent, rapid complementary technique to confirm the enantiomeric ratio.
-
Single-crystal X-ray crystallography is the ultimate arbiter of absolute configuration and should be employed to unequivocally establish the (S)-configuration, particularly during the early stages of drug development.
By integrating these methods, researchers can build a comprehensive and self-validating system that ensures the scientific integrity of their work and meets the stringent requirements of the pharmaceutical industry. This rigorous approach to stereochemical validation is not merely a procedural hurdle but a fundamental responsibility in the development of safe and effective medicines.
References
- 1. Zinc chloride-catalyzed cyclizative 1,2-rearrangement enables facile access to morpholinones bearing aza-quaternary carbons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 9. web.mit.edu [web.mit.edu]
- 10. Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Crystallography Open Database: Search results [qiserver.ugr.es]
- 13. Crystallography Open Database: Search results [qiserver.ugr.es]
A Comparative Guide to the Structure-Activity Relationship of (S)-3-Cyclohexylmorpholine Analogs as Norepinephrine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of (S)-3-Cyclohexylmorpholine Scaffolds
The morpholine moiety is a well-established "privileged structure" in medicinal chemistry, known for conferring favorable pharmacokinetic properties to drug candidates.[1][2] Its incorporation into CNS-targeting molecules is particularly advantageous due to its ability to modulate physicochemical properties like solubility and lipophilicity, which are critical for blood-brain barrier penetration.[1] The attachment of a cyclohexyl group at the 3-position of the morpholine ring introduces a lipophilic, three-dimensional element that can significantly influence receptor binding and selectivity.
A key patent from Wyeth (now part of Pfizer) has identified substituted 3-cyclohexylmorpholine compounds as potent norepinephrine reuptake inhibitors, highlighting their potential for treating CNS disorders like ADHD. This guide will delve into the putative SAR of these analogs, drawing on the structural motifs disclosed in this patent and the broader scientific literature on NRIs.
The Core Scaffold: this compound
Synthesizing the Structure-Activity Relationship
Based on the analysis of related NRI series and the general principles of medicinal chemistry, we can infer the following SAR for this compound analogs.
Substitutions on the Morpholine Nitrogen (N-4)
The nitrogen atom of the morpholine ring is a critical site for modification and is expected to play a key role in the interaction with the norepinephrine transporter. In many known NRIs, this nitrogen is protonated at physiological pH and forms a crucial ionic bond with an acidic residue (e.g., Asp75 in human NET) in the transporter's binding pocket.
-
Small Alkyl Groups: Substitution with small, non-bulky alkyl groups (e.g., methyl, ethyl) is generally well-tolerated and can maintain or enhance potency.
-
Arylalkyl Groups: The introduction of an arylalkyl substituent, such as a benzyl or phenethyl group, can lead to a significant increase in potency. The aromatic ring can engage in additional binding interactions, such as pi-pi stacking or hydrophobic interactions, within the transporter. The length of the alkyl linker is crucial and often requires optimization.
Substitutions on the Cyclohexyl Ring
Modifications to the cyclohexyl ring can influence the molecule's lipophilicity and its fit within the binding pocket.
-
Positional Isomerism: The point of attachment of substituents on the cyclohexyl ring will be critical. Substitutions at the 4-position are common in related cyclohexyl-containing CNS drugs and often provide a vector for optimizing potency and selectivity.
-
Nature of Substituents:
-
Halogens: Introduction of halogen atoms (F, Cl, Br) can modulate both steric and electronic properties. Electron-withdrawing groups on aromatic rings appended to the cyclohexyl moiety have been shown in other NRI series to be favorable for activity.
-
Alkyl and Alkoxy Groups: Small alkyl or alkoxy groups can enhance hydrophobic interactions and fine-tune the compound's pharmacokinetic profile.
-
Substitutions on the Morpholine Ring (C-2, C-5, C-6)
While less commonly explored in the initial stages of SAR studies, substitutions on other positions of the morpholine ring can be used to refine the molecule's properties.
-
Small Alkyl Groups: Introduction of small alkyl groups, such as methyl groups, can introduce steric constraints that may enhance selectivity for NET over other monoamine transporters like the serotonin transporter (SERT) and the dopamine transporter (DAT).
Comparative Data of Representative Morpholine-Based NRIs
While specific data for a series of this compound analogs is not available, the following table presents data for other morpholine-containing NRIs to illustrate the impact of structural modifications on NET affinity.
| Compound | Structure | NET Kᵢ (nM) | Selectivity vs. SERT | Selectivity vs. DAT |
| Reboxetine | Image of Reboxetine structure | 1.1 | >1000 | >100 |
| Viloxazine | Image of Viloxazine structure | 134 | ~10 | ~100 |
| Hypothetical Analog 1 | (S)-3-Cyclohexyl-4-methylmorpholine | Predicted Potent | Predicted High | Predicted Moderate |
| Hypothetical Analog 2 | (S)-4-Benzyl-3-cyclohexylmorpholine | Predicted Very Potent | Predicted High | Predicted Moderate |
Note: Data for hypothetical analogs is predictive and for illustrative purposes only, based on SAR principles.
Experimental Protocols for SAR Determination
To establish a definitive SAR for this compound analogs, a systematic approach involving synthesis and biological evaluation is necessary.
Synthesis of Analogs
The synthesis of this compound analogs can be achieved through various established synthetic routes. A general workflow is outlined below:
In Vitro Evaluation: Norepinephrine Reuptake Inhibition Assay
The primary assay for determining the potency of the synthesized analogs is a norepinephrine reuptake inhibition assay. This is typically performed using cells stably expressing the human norepinephrine transporter (hNET).
Principle: To measure the ability of a test compound to inhibit the uptake of a radiolabeled substrate (e.g., [³H]norepinephrine) into cells expressing hNET.
Step-by-Step Protocol:
-
Cell Culture: Maintain HEK293 or CHO cells stably transfected with the hNET gene in appropriate culture conditions.
-
Assay Preparation: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Compound Incubation: On the day of the assay, wash the cells with buffer. Add increasing concentrations of the test compounds (analogs of this compound) to the wells.
-
Radioligand Addition: Add a fixed concentration of [³H]norepinephrine to each well.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 15-30 minutes) to allow for transporter-mediated uptake.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold buffer.
-
Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up into the cells using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value for each compound, which is the concentration of the compound that inhibits 50% of the specific [³H]norepinephrine uptake.
Selectivity Profiling
To assess the selectivity of the analogs, similar reuptake inhibition assays should be performed using cell lines expressing the human serotonin transporter (hSERT) and the human dopamine transporter (hDAT). The IC₅₀ values obtained for SERT and DAT are then compared to the IC₅₀ for NET to determine the selectivity profile.
Mechanistic Insights and Binding Interactions
The interaction of morpholine-based NRIs with the norepinephrine transporter is a complex process. Molecular modeling and docking studies can provide valuable insights into the binding modes of these analogs.
The protonated nitrogen of the morpholine ring is hypothesized to form a key ionic interaction with aspartate 75 (Asp75) in the hNET. The cyclohexyl group likely occupies a hydrophobic pocket, and any aryl substituents on the morpholine nitrogen can engage in aromatic interactions with residues such as phenylalanine 317 (Phe317).
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel norepinephrine reuptake inhibitors for the treatment of CNS disorders. While a comprehensive, publicly available dataset for a series of analogs is currently lacking, this guide provides a scientifically grounded framework for understanding the potential structure-activity relationships.
Future research should focus on the systematic synthesis and evaluation of this compound analogs with diverse substitutions on the morpholine nitrogen and the cyclohexyl ring. The generation of quantitative in vitro data will be crucial for validating the SAR principles outlined in this guide and for optimizing lead compounds with improved potency, selectivity, and pharmacokinetic profiles. Such studies will undoubtedly contribute to the development of next-generation therapeutics for a range of neurological and psychiatric conditions.
References
A Comparative Guide to the Potential of (S)-3-Cyclohexylmorpholine in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, the quest for novel, efficient, and selective catalysts is a driving force for innovation in medicinal chemistry and materials science. While proline and its derivatives have long held a prominent position, the exploration of alternative scaffolds continues to yield catalysts with unique reactivity and selectivity profiles. This guide introduces (S)-3-Cyclohexylmorpholine, a chiral morpholine derivative, and provides a comparative benchmark of its potential performance against established organocatalysts in the asymmetric Michael addition reaction.
The morpholine scaffold, while less common than the pyrrolidine ring of proline, offers a distinct stereochemical and electronic environment. The presence of the oxygen atom in the morpholine ring can influence the catalyst's conformation and the reactivity of the key enamine intermediate, potentially leading to different stereochemical outcomes compared to traditional catalysts.[1][2] The bulky cyclohexyl group at the C-3 position is expected to play a crucial role in the stereochemical control of the reaction, effectively shielding one face of the reactive intermediate.
This guide will delve into the hypothetical performance of this compound by drawing parallels with structurally related and well-documented organocatalysts. By examining the performance of catalysts bearing similar steric and electronic features, we can project the potential efficacy of this compound and provide a rationale for its future investigation in asymmetric synthesis.
Comparative Performance Benchmark: Asymmetric Michael Addition
The asymmetric Michael addition is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a powerful tool for the construction of chiral molecules.[3] To benchmark the potential of this compound, we will compare its hypothetical performance against two well-established organocatalysts known for their high performance in the Michael addition of aldehydes to nitroolefins: (S)-Diphenylprolinol methyl ether (DPM) and (S)-2-Methoxymethylpyrrolidine (SMAP). These catalysts share key structural features with this compound, namely a chiral secondary amine core and a bulky substituent that directs the stereochemical outcome of the reaction.
Table 1: Performance of Structurally Related Organocatalysts in the Asymmetric Michael Addition of Propanal to nitrostyrene.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |
| This compound (Hypothetical) | 10 | CH2Cl2 | 24 | >90 | >95:5 | >95 | - |
| (S)-Diphenylprolinol methyl ether (DPM) | 5 | Toluene | 12 | 98 | 97:3 | 99 | [4] |
| (S)-2-(Methoxymethyl)pyrrolidine (SMAP) | 20 | CH2Cl2 | 48 | 85 | 92:8 | 95 | [5] |
This table presents a hypothetical performance for this compound based on the performance of structurally analogous catalysts. The data for DPM and SMAP are representative values from the cited literature and are intended for comparative purposes. Actual experimental results for this compound may vary.
Mechanistic Insights and the Role of the Cyclohexyl Group
The catalytic cycle of amine-based organocatalysts in the Michael addition typically proceeds through the formation of a nucleophilic enamine intermediate from the aldehyde and the catalyst. This enamine then attacks the Michael acceptor (e.g., a nitroolefin), followed by hydrolysis to release the product and regenerate the catalyst.
The high stereoselectivity observed with catalysts like DPM and SMAP is attributed to the steric shielding provided by their bulky substituents (diphenylmethyl and methoxymethyl groups, respectively).[4][5] Similarly, the cyclohexyl group in this compound is anticipated to create a highly effective steric barrier, directing the approach of the electrophile to the less hindered face of the enamine. This is expected to result in high diastereoselectivity and enantioselectivity.
Caption: Proposed catalytic cycle for the this compound catalyzed Michael addition.
Experimental Protocols
This section provides a detailed, step-by-step methodology for a hypothetical asymmetric Michael addition reaction catalyzed by this compound. The protocol is adapted from established procedures for structurally similar organocatalysts.[4][5]
Materials:
-
This compound (catalyst)
-
Propanal (aldehyde)
-
Trans-β-nitrostyrene (Michael acceptor)
-
Dichloromethane (CH2Cl2, anhydrous)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware and stirring equipment
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (0.1 mmol, 10 mol%).
-
Addition of Reactants: Add anhydrous dichloromethane (2.0 mL) to the flask and cool the solution to 0 °C. To this solution, add propanal (1.5 mmol, 1.5 equivalents) followed by trans-β-nitrostyrene (1.0 mmol, 1.0 equivalent).
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction (typically 24-48 hours), quench the reaction by adding a saturated aqueous solution of NH4Cl (5 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired Michael adduct.
-
Analysis: Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC) of the purified product.
Caption: General experimental workflow for the asymmetric Michael addition.
Conclusion and Future Outlook
While direct experimental data for this compound in asymmetric catalysis is not yet widely available, its structural features strongly suggest its potential as a highly effective organocatalyst. The combination of a chiral morpholine backbone and a sterically demanding cyclohexyl group is poised to offer excellent stereocontrol in key carbon-carbon bond-forming reactions. The comparative analysis with high-performing catalysts like DPM and SMAP provides a strong rationale for the investigation of this compound in asymmetric synthesis.
Researchers and drug development professionals are encouraged to explore the catalytic activity of this and other novel morpholine-based catalysts. Such investigations will undoubtedly contribute to the expanding toolkit of organocatalysis and pave the way for the development of more efficient and selective synthetic methodologies for the preparation of complex chiral molecules.
References
- 1. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines | Semantic Scholar [semanticscholar.org]
- 4. Diphenylprolinol Methyl Ether: A Highly Enantioselective Catalyst for Michael Addition of Aldehydes to Simple Enones [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Chiral Morpholine Analysis
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of Chirality in Morpholine-Containing Pharmaceuticals
The morpholine ring, a saturated heterocycle, is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of approved drugs, including the antidepressant Reboxetine and the antiemetic Aprepitant.[1][2] The introduction of chiral centers into the morpholine ring or its substituents is common, leading to enantiomers that can exhibit profoundly different pharmacological and toxicological profiles. Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate rigorous validation of analytical methods to ensure the stereochemical purity of chiral drug substances.[3][4][5]
This guide provides an in-depth comparison of analytical strategies for the chiral analysis of morpholine-containing compounds, focusing on the cross-validation of two powerful techniques: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC). We will delve into the mechanistic principles of these methods, provide detailed, field-tested experimental protocols for the validation of enantioselective assays, and present a logical framework for cross-validation to ensure data integrity and regulatory compliance. The objective is to equip researchers and drug development professionals with the expertise to select, validate, and cross-validate robust analytical methods for chiral morpholine analysis.
Pillar 1: Expertise & Experience - The Causality Behind Experimental Choices in Chiral Separations
The successful separation of enantiomers is a nuanced process that relies on the formation of transient diastereomeric complexes between the analyte and a chiral selector. The choice of the chiral stationary phase (CSP) and the mobile phase is therefore paramount and driven by the specific physicochemical properties of the morpholine analyte.
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioselective Analysis
Chiral HPLC is the most established and widely used technique for determining enantiomeric purity.[6] The primary mechanism involves the differential interaction of the enantiomers with a CSP. For morpholine-containing compounds, which often possess hydrogen bond donors and acceptors, as well as potential for dipole-dipole and π-π interactions, polysaccharide-based CSPs are a versatile and effective choice.[7][8] These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a complex chiral environment with grooves and cavities that can stereoselectively accommodate one enantiomer over the other.
The choice between normal-phase and reversed-phase HPLC is a critical experimental decision. Normal-phase HPLC, utilizing non-polar mobile phases like hexane and an alcohol modifier, often provides excellent selectivity for many chiral compounds.[7] For instance, the separation of the eight stereoisomers of Aprepitant, a complex morpholine derivative with three chiral centers, was successfully achieved using a normal-phase method on an amylose-based CSP.[9][10] In contrast, reversed-phase HPLC, which employs aqueous-organic mobile phases, can be advantageous for more polar morpholine derivatives and offers compatibility with mass spectrometric detection. The enantioseparation of Reboxetine has been effectively demonstrated using reversed-phase conditions on a cellulose-based CSP.[11]
Chiral Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative
Chiral SFC has emerged as a powerful alternative to HPLC, often providing faster separations and reduced consumption of organic solvents by utilizing supercritical carbon dioxide as the primary mobile phase component.[12] The underlying separation principles are similar to normal-phase HPLC, with the CSP playing the key role in chiral recognition. The use of alcohol modifiers and additives in the supercritical fluid mobile phase allows for fine-tuning of selectivity. For many chiral separations, SFC can offer superior resolution in shorter analysis times compared to HPLC.[12]
The decision to employ SFC is often driven by the need for high-throughput analysis, especially in drug discovery and process development, and a commitment to green chemistry principles. The cross-validation between a primary HPLC method and a secondary SFC method provides a high degree of confidence in the analytical results, as the two techniques operate under different chromatographic principles, offering an orthogonal verification of enantiomeric purity.[9]
Pillar 2: Trustworthiness - Self-Validating Systems in Method Validation
A robust analytical method is a self-validating system. Each step of the validation process, as outlined in the ICH Q2(R1) guidelines, is designed to demonstrate that the method is fit for its intended purpose.[3][4] For chiral methods, the focus is on demonstrating the ability to accurately and precisely quantify the undesired enantiomer in the presence of the desired enantiomer.
Below are detailed protocols for the validation of a chiral HPLC method for a hypothetical morpholine-containing drug. These protocols are designed to be self-validating, with acceptance criteria rooted in regulatory expectations.
Experimental Protocol: Validation of a Chiral HPLC Method for Enantiomeric Purity
This protocol outlines the validation of a chiral HPLC method for the determination of the (S)-enantiomer (undesired) in a drug substance containing the (R)-enantiomer (desired).
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
2. Chromatographic Conditions (Example for a Normal-Phase Separation):
-
Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Wavelength of maximum absorbance of the analyte (e.g., 254 nm).
-
Injection Volume: 10 µL.
3. Validation Parameters and Acceptance Criteria:
-
Specificity:
-
Procedure: Inject the diluent (blank), a solution of the (R)-enantiomer, a solution of the (S)-enantiomer, and a solution of the racemic mixture.
-
Acceptance Criteria: No interfering peaks at the retention times of the enantiomers in the blank chromatogram. The method must demonstrate baseline resolution (Rs > 1.5) between the two enantiomers in the racemic mixture.
-
-
Linearity:
-
Procedure: Prepare a series of at least five standard solutions of the (S)-enantiomer at different concentrations, typically ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit for the undesired enantiomer. Inject each solution in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.99.
-
-
Range:
-
Procedure: The range is established by confirming that the method has suitable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.
-
Acceptance Criteria: The data for linearity, accuracy, and precision must meet their respective acceptance criteria across the defined range.
-
-
Accuracy:
-
Procedure: Prepare samples of the (R)-enantiomer spiked with the (S)-enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Analyze these samples in triplicate.
-
Acceptance Criteria: The percent recovery of the (S)-enantiomer should be within 90.0% to 110.0%.
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the (R)-enantiomer spiked with the (S)-enantiomer at 100% of the specification limit on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) for the area of the (S)-enantiomer peak should be ≤ 10.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the chromatograms from the linearity study.
-
Acceptance Criteria: LOD is typically determined at an S/N ratio of 3:1, and LOQ at an S/N ratio of 10:1. The LOQ must be at or below the specification limit for the undesired enantiomer.
-
-
Robustness:
-
Procedure: Intentionally make small, deliberate variations in the method parameters, such as the mobile phase composition (e.g., ±2% organic modifier), flow rate (e.g., ±0.1 mL/min), and column temperature (e.g., ±2 °C).
-
Acceptance Criteria: The resolution between the enantiomers should remain > 1.5, and the results should not be significantly affected by these minor variations.
-
Pillar 3: Authoritative Grounding & Comprehensive References - A Comparative Look at Real-World Applications
To provide a tangible comparison, let us examine the chiral separation of two commercially available morpholine-containing drugs: Aprepitant and Reboxetine. The following tables summarize the chromatographic conditions and validation data reported in the scientific literature.
Data Presentation: Comparison of Chiral HPLC Methods for Aprepitant and Reboxetine
Table 1: Chiral HPLC Method for Aprepitant [9][10][13]
| Parameter | Condition/Value |
| Chromatographic System | HPLC with UV or Mass Spectrometric Detection |
| Chiral Stationary Phase | Chiralpak AD-H (amylose-based) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-hexane:isopropyl alcohol:methanol:trifluoroacetic acid (970:40:4:0.5, v/v/v/v) |
| Flow Rate | 0.5 mL/min |
| Detection | UV or MS |
| Validation Parameters | |
| Specificity | Method demonstrated separation of all eight stereoisomers. |
| Limit of Detection (LOD) | 0.14 µg/mL |
| Limit of Quantitation (LOQ) | 0.41 µg/mL |
Table 2: Chiral HPLC Method for Reboxetine [3][7][11]
| Parameter | Condition/Value |
| Chromatographic System | HPLC with UV or Fluorescence Detection |
| Chiral Stationary Phase | Chiralcel OD (cellulose-based) |
| Column Dimensions | Not specified in all sources |
| Mobile Phase (Reversed-Phase) | 0.5M Sodium Perchlorate (pH 6):Acetonitrile (60:40, v/v) |
| Mobile Phase (Normal-Phase) | n-hexane:2-propanol (80:20, v/v) |
| Detection | UV or Fluorescence |
| Validation Parameters | |
| Specificity | Baseline separation of (R,R) and (S,S) enantiomers. |
| Linearity Range | 2-2000 ng/mL for each enantiomer in plasma.[14] |
Mandatory Visualization: Workflow for Cross-Validation of Analytical Methods
The cross-validation of two independent analytical methods, such as a primary Chiral HPLC method and a secondary Chiral SFC method, provides the highest level of confidence in the enantiomeric purity results.[9][12] The following diagram illustrates a logical workflow for this process.
Caption: Workflow for the cross-validation of Chiral HPLC and Chiral SFC methods.
Conclusion: Ensuring Data Integrity Through Rigorous Cross-Validation
The robust analysis of chiral morpholine-containing pharmaceuticals is a non-negotiable aspect of drug development and quality control. This guide has provided a framework for the selection, validation, and cross-validation of analytical methods for this important class of compounds. By grounding experimental choices in sound scientific principles, adhering to a self-validating system of method validation, and confirming results through orthogonal techniques like Chiral HPLC and Chiral SFC, researchers and scientists can ensure the generation of accurate, reliable, and defensible data. This rigorous approach is not only essential for regulatory compliance but is fundamental to guaranteeing the safety and efficacy of chiral medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Aprepitant: a neurokinin-1 receptor antagonist for the treatment of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of reboxetine and O-desethylreboxetine enantiomers using enantioselective reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of serum reboxetine enantiomers in patients on chronic medication with racemic reboxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of the in-vivo stereochemical integrity of aprepitant based on the analysis of human plasma samples via high-performance liquid chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. Enantioseparation of the antidepressant reboxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. phmethods.net [phmethods.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. phmethods.net [phmethods.net]
- 14. Improved enantioselective method for the determination of the enantiomers of reboxetine in plasma by solid-phase extraction, chiral derivatization, and column-switching high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comprehensive Evaluation of Novel (S)-3-Cyclohexylmorpholine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Rationale for Investigating (S)-3-Cyclohexylmorpholine Derivatives
In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged structure."[1] Its frequent appearance in approved drugs and clinical candidates is no coincidence. The morpholine moiety often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, and can enhance pharmacokinetic profiles.[1][2] Its flexible, chair-like conformation allows it to serve as a versatile scaffold, capable of positioning substituents for optimal interaction with a wide array of biological targets, from central nervous system (CNS) receptors to critical enzymes.[2][3]
This guide focuses on a specific, underexplored subclass: This compound derivatives . The rationale for this focus is twofold. First, the introduction of a bulky, lipophilic cyclohexyl group at the 3-position is hypothesized to facilitate strong hydrophobic interactions within the binding pockets of target proteins, potentially increasing potency and selectivity. Second, the defined (S)-stereochemistry allows for a precise, three-dimensional exploration of the target's active site, a critical factor in rational drug design.
While extensive data on this specific scaffold is nascent, the broader family of morpholine derivatives has shown significant promise in diverse therapeutic areas, including neurodegenerative diseases, inflammation, and oncology.[4][5][6] This guide, therefore, serves as a comprehensive roadmap for the systematic in vitro and in vivo evaluation of novel this compound derivatives. It is designed not merely as a list of protocols, but as a strategic framework, explaining the causality behind each experimental choice to enable robust and translatable findings.
Part 1: A Strategic Framework for In Vitro Evaluation
The initial in vitro phase is a critical filtering process designed to identify compounds with the highest potential for success. The goal is to move beyond simple potency and build a comprehensive profile of a compound's activity, selectivity, and drug-like properties.
Primary Screening and Target Validation
The first step is to screen the synthesized derivatives against a therapeutically relevant biological target. The choice of target may be guided by the known activities of structurally similar morpholine compounds, which have demonstrated effects on targets like mTOR, various CNS receptors, and inflammatory enzymes.[3][6][7]
The objective of this workflow is to efficiently screen a library of newly synthesized this compound derivatives to identify initial "hits" that interact with the target of interest at a single, high concentration.
Caption: High-throughput primary screening workflow for hit identification.
-
Plate Preparation: Dispense 2 µL of each test compound (dissolved in DMSO) into a 384-well assay plate. For controls, dispense DMSO alone (0% inhibition) and a known potent inhibitor (100% inhibition).
-
Enzyme Addition: Add 10 µL of the target kinase enzyme diluted in assay buffer to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the compounds to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 10 µL of the substrate solution (e.g., ATP and a specific peptide) to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at 30°C. The specific time and temperature should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination & Detection: Add 20 µL of a stop/detection solution (e.g., one that contains EDTA to chelate magnesium and a detection reagent that quantifies product formation).
-
Data Acquisition: Read the plate on a suitable plate reader.
-
Analysis: Calculate the percent inhibition for each compound relative to the high and low controls.
Secondary Assays: Quantifying Potency and Selectivity
Hits from the primary screen must be validated. Secondary assays confirm the activity and determine the potency (IC50) of the compounds through dose-response curves. Equally important is assessing selectivity to understand potential off-target effects.
-
Compound Plating: Prepare serial dilutions of the "hit" compounds. A common approach is an 8-point, 1:3 dilution series starting at a high concentration (e.g., 50 µM). Plate these dilutions onto an assay plate.
-
Assay Execution: Perform the same enzymatic or binding assay as described in the primary screen.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration.
-
Curve Fitting: Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the signal by 50%.
Quantitative data should be summarized in a clear, tabular format for easy comparison against a benchmark compound or other derivatives in the series.
| Compound ID | Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Index (Off-Target 1 / Target) |
| SCM-001 | 15 | 1,500 | >10,000 | 100 |
| SCM-002 | 250 | 5,000 | >10,000 | 20 |
| SCM-003 | 8 | 200 | 8,500 | 25 |
| Benchmark Drug | 20 | 400 | 1,200 | 20 |
This table presents hypothetical data for illustrative purposes.
Cellular and Functional Assays
A potent compound in a biochemical assay does not guarantee activity in a biological system. Cell-based assays are essential to confirm that the compound can cross the cell membrane and engage its target in a physiological context.
Given that some morpholine derivatives are known mTOR inhibitors, we can visualize the pathway to understand where a compound might act.[6][7]
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is frequently used to assess the anticancer potential of compounds.[6]
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
Part 2: A Pragmatic Approach to In Vivo Evaluation
Promising candidates from in vitro testing must be evaluated in a living system. In vivo studies are designed to assess a compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).
Pharmacokinetic (PK) Profiling
Good in vivo efficacy is impossible without adequate drug exposure. PK studies are non-negotiable for understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The morpholine ring is often incorporated to improve pharmacokinetics.[1]
-
Animal Acclimation: Acclimate male Sprague-Dawley rats for at least 3 days before the study.
-
Dose Administration:
-
Intravenous (IV) Group (n=3): Administer the compound via tail vein injection at a low dose (e.g., 2 mg/kg). This route provides 100% bioavailability as a baseline.
-
Oral (PO) Group (n=3): Administer the compound via oral gavage at a higher dose (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the tail vein at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples by centrifugation to isolate plasma.
-
Bioanalysis: Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters.
| Parameter | Definition | SCM-001 (IV) | SCM-001 (PO) |
| Cmax | Maximum observed plasma concentration | 150 ng/mL | 85 ng/mL |
| Tmax | Time to reach Cmax | 5 min | 1 hr |
| AUC | Area under the concentration-time curve | 450 hrng/mL | 620 hrng/mL |
| t1/2 | Elimination half-life | 3.5 hr | 3.8 hr |
| F (%) | Oral Bioavailability | N/A | ~30% |
This table presents hypothetical data for illustrative purposes.
Efficacy in Disease-Relevant Animal Models
The ultimate test of a compound is whether it produces the desired therapeutic effect in a model of human disease. The choice of model is critical and depends entirely on the therapeutic indication. For a compound targeting inflammation, a carrageenan-induced paw edema model might be appropriate.[8] For a CNS-active compound, a neurobehavioral model would be necessary.[5]
Caption: General workflow for an in vivo efficacy study.
Conclusion
The this compound scaffold represents a promising, yet largely unexplored, area for therapeutic innovation. The strategic framework outlined in this guide provides a rigorous, multi-stage pathway for evaluating novel derivatives. By systematically profiling compounds from initial target binding through in vitro cellular function and culminating in in vivo pharmacokinetics and efficacy, researchers can build a comprehensive data package. This logical, evidence-based progression is essential for identifying lead candidates with the highest probability of clinical success and for justifying the significant investment required for further drug development.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Chiral Catalysts for Asymmetric Morpholine Synthesis: A Guide for Researchers and Drug Development Professionals
The chiral morpholine scaffold is a cornerstone in medicinal chemistry, embedded within the structures of numerous blockbuster drugs and promising clinical candidates. Its constrained, yet flexible, conformation and the presence of both hydrogen bond donor and acceptor sites make it a privileged pharmacophore. Consequently, the development of efficient and highly selective catalytic methods to access enantioenriched morpholines is of paramount importance to the pharmaceutical industry. This guide provides an in-depth, head-to-head comparison of the leading chiral catalytic systems for the asymmetric synthesis of morpholines, offering field-proven insights and experimental data to aid researchers in selecting the optimal strategy for their specific synthetic challenges.
The Strategic Importance of Asymmetric Morpholine Synthesis
The precise three-dimensional arrangement of substituents on the morpholine ring can dramatically influence a molecule's biological activity, dictating its binding affinity and selectivity for a given target. Traditional synthetic routes often rely on the chiral pool or stoichiometric chiral auxiliaries, which can limit structural diversity and be economically unviable for large-scale production. Catalytic asymmetric synthesis, on the other hand, offers a more elegant and atom-economical approach to generating a wide array of chiral morpholines with high enantiopurity.
This guide will dissect and compare the performance of three major classes of chiral catalysts that have demonstrated significant success in this field:
-
Rhodium-Catalyzed Asymmetric Hydrogenation
-
Tandem Titanium/Ruthenium-Catalyzed Hydroamination and Transfer Hydrogenation
-
Organocatalysis
We will explore the mechanistic underpinnings of each system, present a comparative analysis of their performance based on published experimental data, and provide detailed protocols for their implementation.
General Workflow for Catalyst Selection in Chiral Morpholine Synthesis
The choice of a catalytic system is dictated by several factors, including the desired substitution pattern on the morpholine ring, the nature of the available starting materials, and the required scale of the synthesis. The following decision-making workflow can guide researchers in their selection process.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (S)-3-Cyclohexylmorpholine
As laboratory professionals dedicated to advancing scientific discovery, our responsibility extends beyond the benchtop to include the safe and compliant management of all chemical reagents. (S)-3-Cyclohexylmorpholine, a morpholine derivative used in specialized synthesis, requires meticulous handling from acquisition to disposal. Improper disposal not only poses significant safety and environmental risks but can also result in severe regulatory penalties.[1]
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory requirements. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently, ensuring the protection of yourself, your colleagues, and the environment.
Foundational Knowledge: Hazard Profile and Risk Assessment
Before handling any waste, a thorough understanding of the chemical's intrinsic hazards is paramount. This knowledge informs every subsequent step of the disposal process, from selecting appropriate personal protective equipment (PPE) to determining the correct waste stream.
This compound is classified with specific health hazards that dictate its handling as a regulated chemical waste.[2] While it may not be listed as an acutely toxic "P-listed" waste, its characteristics require that it be managed under the Resource Conservation and Recovery Act (RCRA) framework.[1][3]
Table 1: GHS Hazard Profile for this compound
| Hazard Classification | GHS Category | Precautionary Statement | Source |
|---|---|---|---|
| Skin Irritation | Category 2 | H315: Causes skin irritation. | [2] |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation. | [2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |[2] |
The causality behind treating this as hazardous waste is clear: its irritant properties can cause harm upon contact, and its disposal is therefore regulated to prevent release into the environment or accidental exposure.[2]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not a single action but a systematic process. The following workflow ensures compliance and safety at every stage.
Caption: Disposal workflow for this compound.
Protocol Details:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE. Based on the material's hazard profile, this includes:
-
Waste Characterization and Segregation:
-
Any unused, obsolete, or contaminated this compound must be treated as hazardous waste.[2][4] Do not dispose of it down the drain or in regular trash.[1][5]
-
Segregation is critical. This waste stream should be kept separate from other, incompatible waste types. For instance, morpholine derivatives can react with strong oxidizing agents.[6] Store in a designated area away from incompatible chemicals.[7]
-
-
Containerization:
-
Select a waste container that is chemically compatible with this compound. High-Density Polyethylene (HDPE) or glass containers are typically appropriate.[3][7]
-
The container must be in good condition, free from leaks or damage, and have a secure, tight-fitting lid to prevent spills or the release of vapors.[1][7]
-
Never overfill the container; leave adequate headspace (typically 10-20%) to allow for expansion.[7]
-
-
Labeling:
-
Proper labeling is a key regulatory requirement.[3] Affix a hazardous waste tag to the container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "this compound."
-
The specific hazard characteristics (e.g., "Irritant").
-
The date when waste was first added to the container (the "accumulation start date").
-
-
-
Accumulation and Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] This area must be at or near the point of generation and under the control of laboratory personnel.[1]
-
The SAA should have secondary containment, such as a spill tray, to contain any potential leaks.[7]
-
Be mindful of regulatory limits on the volume of waste that can be stored in an SAA (typically 55 gallons of hazardous waste or one quart of acute hazardous waste).[4]
-
-
Final Disposal:
-
Once the container is full or you are ready to dispose of it, contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor to arrange for pickup.[3]
-
Do not attempt to treat or neutralize the chemical yourself unless you are following a validated and approved laboratory-specific procedure.
-
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, pre-defined emergency plan is essential.
Spill Cleanup:
-
Evacuate and Alert: Immediately alert colleagues in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact EH&S.
-
Control and Contain: If the spill is small and you are trained to handle it, prevent its spread by using an inert absorbent material like vermiculite or sand.[2] Do not use combustible materials like paper towels to absorb large quantities.
-
Cleanup: Carefully sweep or scoop the absorbent material into a designated waste container.[2]
-
Dispose of Cleanup Materials: All materials used for spill cleanup, including contaminated PPE, must be disposed of as hazardous waste following the same protocol outlined above.[4]
Personnel Exposure:
-
If Inhaled: Move the individual to fresh air immediately. If breathing is difficult, seek medical attention.[2]
-
If on Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
If in Eyes: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
By adhering to this structured and well-documented disposal protocol, you contribute to a culture of safety and ensure your laboratory's operations remain in full compliance with environmental regulations.
References
Navigating the Safe Handling of (S)-3-Cyclohexylmorpholine: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation by Laboratory Personnel
As the demand for novel chemical entities in drug discovery and development accelerates, ensuring the safety of researchers handling these molecules is paramount. (S)-3-Cyclohexylmorpholine, a substituted morpholine derivative, presents a unique set of handling challenges. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers to work safely and effectively with this compound. Our approach is grounded in a synthesis of data from closely related compounds to provide a conservative and protective framework in the absence of substance-specific comprehensive data.
Hazard Profile: Understanding the Risks
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
Due to its structural similarity to morpholine and cyclohexylamine, it is prudent to assume it may share some of their hazardous properties, including potential for causing burns and being harmful if swallowed or absorbed through the skin.[1][2]
Table 1: GHS Hazard Summary for this compound
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Source: AK Scientific, Inc. Safety Data Sheet
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following recommendations are based on a conservative assessment of the available data for the compound and its structural analogs.
Eye and Face Protection
-
Minimum Requirement: Tightly fitting chemical safety goggles.
-
Recommended for Splash Hazard: A full face shield worn in conjunction with safety goggles.[3]
The corrosive nature of similar amines necessitates robust eye protection to prevent irreversible damage.
Skin Protection
-
Gloves: Chemical-resistant gloves are mandatory. Based on data for morpholine and cyclohexylamine, nitrile or butyl rubber gloves are recommended.[4] Always inspect gloves for tears or punctures before use. Proper glove removal technique (without touching the outer surface) is critical to avoid skin contact.[3]
-
Lab Coat: A chemically resistant lab coat must be worn at all times.
-
Additional Protection: For tasks with a higher risk of splashing or exposure, consider a chemical-resistant apron and boots.
Table 2: Recommended Glove Selection
| Glove Material | Recommendation | Rationale |
| Nitrile Rubber | Excellent | Good resistance to a variety of chemicals, including many amines. |
| Butyl Rubber | Excellent | Offers superior resistance to a wide range of corrosive chemicals.[4] |
| Latex | Not Recommended | Can have poor resistance to some organic chemicals and may cause allergic reactions.[4] |
Note: This information is a guideline. It is crucial to consult the glove manufacturer's specific chemical resistance data.
Respiratory Protection
All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a situation arises where the concentration of vapors may exceed occupational exposure limits (OELs), or if working outside of a fume hood is unavoidable, respiratory protection is required.
While no specific OELs have been established for this compound, the NIOSH recommendations for the parent compound, morpholine, provide a strong basis for respirator selection.
Table 3: Respirator Selection Guide (Based on Morpholine Exposure Levels)
| Concentration | NIOSH/OSHA Recommended Respirator |
| Up to 500 ppm | - Supplied-air respirator operated in a continuous-flow mode.- Powered, air-purifying respirator with organic vapor cartridge(s). |
| Up to 1000 ppm | - Chemical cartridge respirator with a full facepiece and organic vapor cartridge(s).- Air-purifying, full-facepiece respirator (gas mask) with a chin-style, front- or back-mounted organic vapor canister.- Powered, air-purifying respirator with a tight-fitting facepiece and organic vapor cartridge(s).- Self-contained breathing apparatus with a full facepiece.- Supplied-air respirator with a full facepiece. |
| Up to 1400 ppm | Supplied-air respirator that has a full facepiece and is operated in a pressure-demand or other positive-pressure mode. |
| Emergency or unknown concentrations | - Self-contained breathing apparatus that has a full facepiece and is operated in a pressure-demand or other positive-pressure mode.- Supplied-air respirator that has a full facepiece and is operated in a pressure-demand or other positive-pressure mode in combination with an auxiliary self-contained positive-pressure breathing apparatus. |
Source: NIOSH Pocket Guide to Chemical Hazards[5]
Operational and Disposal Plans: A Step-by-Step Guide
A clear, actionable plan for handling and disposal is essential for minimizing risk and ensuring environmental responsibility.
Safe Handling Workflow
The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
